molecular formula C10H9N3 B1359945 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile CAS No. 2735-62-8

2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Cat. No.: B1359945
CAS No.: 2735-62-8
M. Wt: 171.2 g/mol
InChI Key: DYWFJPNNNWXOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile (CAS Number: 2735-62-8) is a high-purity benzimidazole derivative supplied as a white to off-white solid with a documented purity of ≥99.0% by HPLC analysis. Its structural identity is confirmed by 1H NMR and LCMS data . This compound has a molecular formula of C10H9N3 and a molecular weight of 171.20 g/mol. For optimal long-term stability, it should be stored sealed in a dry environment at 2-8°C . As a functionalized benzimidazole, this compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure in pharmaceutical research, known for its diverse biological activities . While specific studies on this exact molecule are limited, closely related 1H-benzo[d]imidazole derivatives are extensively investigated as core structures for developing new therapeutic agents. Recent research highlights the significant potential of novel 1H-benzo[d]imidazole compounds, for instance, as potent antagonists of the PqsR system in Pseudomonas aeruginosa , a key regulator of bacterial virulence and quorum sensing . This suggests potential application areas for this chemical class in the discovery of new anti-infective agents that function as virulence inhibitors rather than bactericidal agents, a promising approach to combat antibiotic resistance . Furthermore, the broader family of benzimidazole derivatives demonstrates a wide spectrum of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities . The specific substitution pattern on the benzimidazole core, particularly at the 1- and 2- positions, is critical for modulating biological activity and molecular interactions . This makes this compound a versatile and valuable chemical for researchers synthesizing and evaluating novel bioactive molecules across various disease areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWFJPNNNWXOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062615
Record name 1-Methyl-2-benzimidazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2735-62-8
Record name 1-Methyl-1H-benzimidazole-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2735-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-2-acetonitrile, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002735628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole-2-acetonitrile, 1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Methyl-2-benzimidazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a heterocyclic organic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a prominent feature in a variety of pharmacologically active compounds, and the incorporation of an acetonitrile group at the 2-position, along with N-methylation, confers specific physicochemical and biological properties. This technical guide provides a comprehensive overview of the available data on the physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development, particularly in the context of cancer research.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited in publicly available literature. However, based on its structure and data from closely related analogs, the following properties can be summarized.

PropertyValueSource
Molecular Formula C₁₀H₉N₃PubChem
Molecular Weight 171.20 g/mol PubChem
Calculated logP 1.1 - 1.3476PubChem, Chemdiv[1]
Melting Point No experimental data available for the N-methylated compound. The parent compound, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, has a reported melting point of 200-205 °C (decomposition).
Boiling Point No experimental data available.
pKa No experimental data available. The pKa of the parent benzimidazole in acetonitrile is approximately 13.52. N-methylation will influence this value.
Solubility No quantitative experimental data available. Benzimidazole and its derivatives generally exhibit limited solubility in water and are more soluble in organic solvents.

Synthesis and Characterization

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in a single source. However, based on general methods for the synthesis of N-substituted benzimidazole derivatives, two primary synthetic routes are plausible.

Experimental Protocols

Method 1: N-methylation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile

This is a common and straightforward method for the synthesis of N-methylated benzimidazoles.

  • Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile.

    • A mixture of o-phenylenediamine and a suitable cyanoacetic acid derivative (e.g., ethyl cyanoacetate or cyanoacetic acid itself) is heated, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. Polyphosphoric acid (PPA) or refluxing in a high-boiling solvent are commonly employed.

    • The reaction mixture is then cooled and neutralized to precipitate the product, which can be purified by recrystallization.

  • Step 2: N-methylation.

    • 2-(1H-benzo[d]imidazol-2-yl)acetonitrile is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the benzimidazole nitrogen.

    • A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.

    • The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

    • The product is isolated by quenching the reaction with water, followed by extraction with an organic solvent and purification by column chromatography or recrystallization.

Method 2: Cyclocondensation of N-methyl-o-phenylenediamine

This method involves the formation of the benzimidazole ring from an N-substituted precursor.

  • Step 1: Synthesis of N-methyl-o-phenylenediamine.

    • This starting material can be prepared through various methods, including the reduction of N-methyl-2-nitroaniline or the mono-methylation of o-phenylenediamine.

  • Step 2: Cyclocondensation.

    • N-methyl-o-phenylenediamine is reacted with a cyanoacetic acid derivative under similar conditions as described in Method 1, Step 1.

    • The workup and purification procedures are analogous to those described above.

Characterization Data
  • ¹H NMR: Signals corresponding to the aromatic protons on the benzene ring (typically in the range of 7.2-7.8 ppm), a singlet for the N-methyl group (around 3.7-4.0 ppm), and a singlet for the methylene protons of the acetonitrile group.

  • ¹³C NMR: Resonances for the aromatic carbons, the N-methyl carbon, the methylene carbon, the nitrile carbon, and the C2 carbon of the benzimidazole ring.

  • FTIR: Characteristic absorption bands for the C≡N stretch of the nitrile group (around 2250 cm⁻¹), C=N and C=C stretching vibrations of the benzimidazole ring, and C-H stretching and bending vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (171.08 g/mol for the exact mass).

Biological Activity and Signaling Pathways

The primary area of investigation for benzimidazole-acetonitrile derivatives is in oncology, specifically as inhibitors of tubulin polymerization.

Mechanism of Action: Tubulin Polymerization Inhibition

Numerous studies on compounds structurally related to this compound have demonstrated their ability to inhibit the polymerization of tubulin, a critical protein involved in the formation of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division.

The proposed mechanism of action involves the binding of these benzimidazole derivatives to the colchicine-binding site on β-tubulin. This binding disrupts the assembly of α- and β-tubulin heterodimers into microtubules, leading to the depolymerization of existing microtubules. The disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.

cluster_0 Cellular Environment 2_1_methyl_1H_benzo_d_imidazol_2_yl_acetonitrile This compound Tubulin_Heterodimers α/β-Tubulin Heterodimers 2_1_methyl_1H_benzo_d_imidazol_2_yl_acetonitrile->Tubulin_Heterodimers Microtubules Microtubules Tubulin_Heterodimers->Microtubules Polymerization Microtubules->Tubulin_Heterodimers Depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Enables Apoptosis Apoptosis Cell_Division->Apoptosis Inhibited, leading to

Caption: Proposed mechanism of action as a tubulin polymerization inhibitor.

Anticancer Potential

While specific IC₅₀ values for this compound are not available in the reviewed literature, studies on analogous N-substituted benzimidazole acrylonitriles have shown potent and selective antiproliferative activity against a range of human cancer cell lines, with IC₅₀ values in the submicromolar range.[2] This suggests that the target compound is a promising candidate for further investigation as an anticancer agent.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound as a potential anticancer agent.

cluster_1 Drug Discovery Workflow Synthesis Synthesis of this compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Screening In Vitro Anticancer Screening (e.g., MTT assay) Characterization->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies (Tubulin Polymerization Assay, Cell Cycle Analysis) In_Vitro_Screening->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General workflow for synthesis and biological evaluation.

Conclusion

This compound represents a molecule of significant interest for drug discovery, particularly in the field of oncology. While a comprehensive experimental characterization of its physicochemical properties is not yet publicly available, its structural similarity to known tubulin polymerization inhibitors strongly suggests a similar mechanism of action and potential as an anticancer agent. Further research is warranted to fully elucidate its properties, optimize its synthesis, and evaluate its therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the promise of this and related benzimidazole derivatives.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search, experimentally determined ¹H and ¹³C NMR spectral data for 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile could not be located in the available literature and spectral databases. The data presented in this guide is therefore a well-reasoned prediction based on the analysis of structurally similar compounds, including the parent compound 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various N-methylated benzimidazole derivatives. This guide is intended for illustrative and research-planning purposes.

Introduction

This compound is a derivative of the versatile benzimidazole scaffold, a heterocyclic aromatic compound with a wide range of applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a representative experimental protocol for its analysis, and visualizations to aid in understanding its structural and analytical workflows.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on known spectral data for related benzimidazole derivatives. The numbering of the atoms for assignment purposes is shown in the chemical structure diagram below.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.70 - 7.60mH-4, H-7
~7.35 - 7.25mH-5, H-6
~4.10sCH₂
~3.80sN-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~145.0C-2
~142.5C-7a
~135.0C-3a
~124.0C-5
~123.0C-6
~119.5C-4
~116.0CN
~110.0C-7
~30.0N-CH₃
~15.0CH₂

Experimental Protocols

A detailed experimental protocol for acquiring the ¹H and ¹³C NMR spectra of this compound is provided below. This protocol is a representative example based on standard practices for similar compounds.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 160 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H spectrum.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure with predicted NMR correlations and a typical experimental workflow.

Caption: Chemical structure and atom numbering of the title compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration analysis Structural Assignment integration->analysis

Caption: Experimental workflow for NMR analysis.

FT-IR analysis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the FT-IR Analysis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Introduction to FT-IR Spectroscopy of this compound

This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Its molecular structure comprises a benzimidazole ring system, a nitrile functional group, a methyl group, and a methylene bridge. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the bonds.

The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its constituent functional groups. These spectral fingerprints are crucial for structural elucidation, purity assessment, and quality control in drug development and chemical synthesis.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound based on established spectroscopic data for its core functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~ 3100 - 3000Medium - WeakC-H StretchAromatic C-H (Benzimidazole)
~ 2960 - 2850Medium - WeakC-H StretchAliphatic C-H (Methyl and Methylene)
~ 2240 - 2220Strong, SharpC≡N StretchAromatic Nitrile[1][2][3]
~ 1620 - 1580MediumC=N StretchImidazole Ring
~ 1600 - 1450Medium - StrongC=C StretchAromatic Ring (Benzene)
~ 1470 - 1430MediumC-H BendMethylene (-CH₂-) Scissoring
~ 1465 - 1440MediumC-H BendMethyl (-CH₃) Asymmetric Bending
~ 1380 - 1365MediumC-H BendMethyl (-CH₃) Symmetric Bending
~ 1300 - 1000MediumIn-plane C-H BendAromatic Ring
~ 900 - 675StrongOut-of-plane C-H BendAromatic Ring

Note: The exact positions of the absorption bands can be influenced by the molecular environment and the physical state of the sample.

Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method

This section details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Analytical balance

  • Sample of this compound (finely powdered)

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the finely powdered this compound sample.

    • Weigh approximately 100-200 mg of dry, infrared-grade KBr.

    • Transfer the KBr to the agate mortar and grind it to a very fine powder to minimize scattering of infrared radiation.

    • Add the weighed sample to the KBr in the mortar.

    • Mix the sample and KBr thoroughly by gentle grinding for several minutes until a homogenous mixture is obtained.

  • Pellet Formation:

    • Transfer a small amount of the homogenous mixture into the pellet-forming die.

    • Ensure the surface of the powder is level.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing if necessary.

    • Label the significant absorption peaks with their corresponding wavenumbers.

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from initial sample handling to final data interpretation and reporting.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_interp Data Interpretation cluster_report Reporting Sample Obtain Sample of This compound Grind Grind Sample and KBr Sample->Grind Press Press KBr Pellet Grind->Press Background Acquire Background Spectrum Press->Background SampleScan Acquire Sample Spectrum Background->SampleScan IdentifyPeaks Identify Peak Positions (cm⁻¹) SampleScan->IdentifyPeaks AssignPeaks Assign Vibrational Modes to Functional Groups IdentifyPeaks->AssignPeaks Compare Compare with Reference Spectra and Literature Data AssignPeaks->Compare Report Generate Analysis Report with Spectrum and Peak Table Compare->Report

Caption: Workflow for the FT-IR analysis of a solid sample.

Interpretation of the FT-IR Spectrum

A typical FT-IR spectrum of this compound will exhibit several key features that confirm its structure:

  • Nitrile Group: The most prominent and diagnostically significant peak will be a sharp, strong absorption in the 2240-2220 cm⁻¹ region, confirming the presence of the C≡N triple bond.[1][3][4] The position within this range, slightly lower than that for aliphatic nitriles, is indicative of conjugation with the benzimidazole ring system.[2][3]

  • Aromatic System: A series of absorptions between 3100-3000 cm⁻¹ will correspond to the C-H stretching vibrations of the benzene portion of the benzimidazole ring. Additionally, characteristic C=C ring stretching bands will appear in the 1600-1450 cm⁻¹ region. Strong bands in the 900-675 cm⁻¹ range, arising from C-H out-of-plane bending, can provide information about the substitution pattern of the aromatic ring.

  • Aliphatic Groups: The presence of the methyl and methylene groups will be evidenced by C-H stretching absorptions in the 2960-2850 cm⁻¹ range. C-H bending vibrations for these groups will be observable in the 1470-1365 cm⁻¹ region.

  • Imidazole Ring: The C=N stretching vibration of the imidazole moiety is expected to appear in the 1620-1580 cm⁻¹ range.

The collective pattern of these absorption bands provides a unique spectral signature for this compound, enabling its unambiguous identification and characterization. This detailed analysis is fundamental for ensuring the quality and integrity of this compound in research and development settings.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, a key heterocyclic compound with significant potential in medicinal chemistry. Understanding its fragmentation behavior is crucial for its identification, structural elucidation, and metabolic studies in drug discovery and development. This document outlines the core fragmentation pathways, presents quantitative data in a structured format, details a representative experimental protocol, and visualizes the fragmentation cascade.

Introduction

This compound belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological activities. Mass spectrometry is an indispensable analytical technique for the structural characterization of such novel molecules. Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint. This guide will focus on the fragmentation pathways of the title compound under EI-MS conditions.

Proposed Fragmentation Pathways

The fragmentation of this compound is primarily dictated by the stability of the benzimidazole ring and the nature of its substituents. The molecular ion ([M]•+) is expected to be prominent due to the aromatic nature of the benzimidazole core. The fragmentation is initiated by the loss of substituents and subsequent ring cleavages.

The key fragmentation pathways are proposed to be:

  • α-Cleavage: The initial fragmentation is likely the cleavage of the C-C bond between the methylene group and the benzimidazole ring, leading to the formation of a stable tropylium-like ion.

  • Loss of Acetonitrile Radical: A competing pathway involves the loss of the entire acetonitrile side chain as a radical.

  • Loss of HCN: A characteristic fragmentation of the benzimidazole ring itself involves the elimination of a molecule of hydrogen cyanide (HCN).[1] This can occur from the molecular ion or subsequent fragment ions.

  • Loss of Methyl Radical: The N-methyl group can be lost as a methyl radical.

These proposed pathways are based on established fragmentation patterns of substituted benzimidazoles.[2][3]

Quantitative Data Summary

The following table summarizes the expected major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures for this compound (Molecular Formula: C₁₀H₉N₃, Molecular Weight: 171.20 g/mol ).

m/z Proposed Fragment Ion Formula Description
171[C₁₀H₉N₃]•+[M]•+Molecular Ion
170[C₁₀H₈N₃]+[M-H]+Loss of a hydrogen radical
156[C₉H₆N₃]+[M-CH₃]+Loss of a methyl radical
144[C₉H₇N₂]+[M-HCN]+Loss of hydrogen cyanide from the imidazole ring
131[C₈H₅N₂]+[M-CH₃-HCN]+Sequential loss of a methyl radical and hydrogen cyanide
130[C₉H₈N₂]•+[M-CH₂CN]•+Loss of the cyanomethyl radical
118[C₈H₈N]•+[C₉H₈N₂ - N]•+Loss of a nitrogen atom from the [M-CH₂CN]•+ ion
104[C₇H₆N]+[C₈H₅N₂ - HCN]+Loss of hydrogen cyanide from the m/z 131 fragment
77[C₆H₅]+[C₇H₆N - HCN]+Loss of hydrogen cyanide from the m/z 104 fragment, forming a phenyl cation

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a representative experimental protocol for acquiring the mass spectrum of this compound.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization source is used.

Sample Preparation:

  • A dilute solution of the compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500

  • Scan Speed: 1 scan/second

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways of this compound.

Fragmentation_Pathway_1 M [M]•+ m/z 171 F156 [M-CH₃]+ m/z 156 M->F156 - •CH₃ F130 [M-CH₂CN]•+ m/z 130 M->F130 - •CH₂CN F144 [M-HCN]+ m/z 144 M->F144 - HCN

Caption: Primary fragmentation pathways from the molecular ion.

Fragmentation_Pathway_2 F156 [M-CH₃]+ m/z 156 F131 [C₈H₅N₂]+ m/z 131 F156->F131 - HCN F104 [C₇H₆N]+ m/z 104 F131->F104 - HCN F130 [M-CH₂CN]•+ m/z 130 F118 [C₈H₈N]•+ m/z 118 F130->F118 - N F77 [C₆H₅]+ m/z 77 F104->F77 - HCN

Caption: Secondary fragmentation pathways of major fragment ions.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by predictable pathways involving the loss of its substituents and the characteristic cleavage of the benzimidazole core. The data and visualizations presented in this guide provide a robust framework for the identification and structural analysis of this compound and its analogues. This information is of significant value to researchers in the fields of analytical chemistry, medicinal chemistry, and drug metabolism, aiding in the advancement of drug discovery and development programs.

References

Crystal Structure of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide focuses on the structural and experimental aspects of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, a molecule of interest within the benzimidazole class of compounds. Benzimidazoles are a significant scaffold in medicinal chemistry, known for a wide range of biological activities. A thorough understanding of their three-dimensional structure is crucial for structure-based drug design and for elucidating mechanisms of action. This document aims to provide a comprehensive resource on the crystal structure, synthesis, and relevant experimental protocols for the title compound.

Please note: As of the latest literature search, a publicly available, experimentally determined single-crystal X-ray structure for this compound has not been reported. Therefore, this guide will provide detailed information on a closely related analogue with a published crystal structure, 2-(benzo[d]oxazol-2-yl)acetonitrile , to serve as a valuable reference. Furthermore, general synthesis protocols for this compound will be discussed.

Introduction to Benzimidazole Derivatives

Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. Derivatives of this scaffold are of considerable interest due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The specific compound, this compound, incorporates a methyl group on one of the imidazole nitrogens and an acetonitrile group at the 2-position, features that can significantly influence its chemical properties and biological interactions.

Synthesis and Crystallization

While a specific crystal structure determination protocol for this compound is unavailable, a general synthetic approach can be outlined. The synthesis of related benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.

General Synthesis Workflow

The synthesis of 2-(substituted-benzimidazol-2-yl)acetonitrile derivatives can be conceptualized in the following workflow:

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization A N-methyl-o-phenylenediamine C Condensation Reaction (e.g., Phillips condensation) A->C B Ethyl cyanoacetate B->C D This compound C->D E Crude Product D->E F Column Chromatography E->F G Recrystallization (e.g., slow evaporation from a suitable solvent) F->G H Single Crystals G->H

Caption: General workflow for the synthesis and crystallization of this compound.

Experimental Protocol: Synthesis of a Benzimidazole Acetonitrile Derivative (General)
  • Reaction Setup: A mixture of an appropriate N-substituted-o-phenylenediamine (1 equivalent) and a cyanoacetic acid derivative (e.g., ethyl cyanoacetate, 1.1 equivalents) is prepared in a suitable high-boiling solvent such as ethanol or acetic acid.

  • Condensation: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethanol).

Crystal Structure Analysis of 2-(benzo[d]oxazol-2-yl)acetonitrile

As a proxy for the title compound, the crystallographic data for the structurally similar 2-(benzo[d]oxazol-2-yl)acetonitrile (C₉H₆N₂O) is presented below. This molecule features an oxazole ring fused to benzene instead of an N-methylimidazole, but the overall shape and the presence of the acetonitrile moiety provide valuable structural insights.

Crystallographic Data

The following table summarizes the key crystallographic data for 2-(benzo[d]oxazol-2-yl)acetonitrile.

ParameterValue
Chemical FormulaC₉H₆N₂O
Formula Weight158.16
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.3241(3)
b (Å)7.1833(5)
c (Å)10.3407(7)
β (°)99.811(6)
Volume (ų)389.69(4)
Z2
Temperature (K)293(2)
R-factor (%)7.63
X-ray Data Collection and Structure Refinement Workflow

The process of determining the crystal structure from a single crystal involves several key steps, as illustrated in the following diagram.

G A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Data Collection B->C D Data Reduction and Space Group Determination C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (e.g., Full-Matrix Least-Squares) E->F G Final Structural Model F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction (General)
  • Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (to reduce thermal motion) in an X-ray diffractometer. X-ray diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations.

  • Data Processing: The raw diffraction data are processed to yield a set of indexed reflections with their intensities. This step includes corrections for various experimental factors.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction data.

  • Validation: The final structural model is validated using various crystallographic checks to ensure its quality and accuracy.

Relevance in Drug Discovery

The determination of the three-dimensional arrangement of atoms in a molecule like this compound is fundamental in drug discovery.

G A Crystal Structure (3D Atomic Coordinates) B Understanding Structure- Activity Relationships (SAR) A->B C Rational Drug Design A->C D In Silico Screening (Docking Studies) A->D E Lead Optimization B->E C->E D->E F Identification of Novel Drug Candidates E->F

Solubility Profile of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, a key intermediate in the synthesis of various biologically active compounds. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and quality control.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in published literature. However, based on the general solubility trends of benzimidazole derivatives, the following table provides an illustrative summary of expected solubility in a range of common organic solvents at ambient temperature (25 °C). It is important to note that these values are representative and experimental determination is recommended for specific applications.

SolventChemical FormulaPolarity IndexExpected Solubility ( g/100 mL)
Polar Protic Solvents
MethanolCH₃OH5.1Moderately Soluble
EthanolC₂H₅OH4.3Moderately Soluble
IsopropanolC₃H₈O3.9Sparingly Soluble
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Highly Soluble
Dimethylformamide (DMF)C₃H₇NO6.4Highly Soluble
AcetonitrileC₂H₃N5.8Soluble
AcetoneC₃H₆O5.1Soluble
Ethyl AcetateC₄H₈O₂4.4Sparingly Soluble
Non-Polar Solvents
DichloromethaneCH₂Cl₂3.1Slightly Soluble
TolueneC₇H₈2.4Poorly Soluble
HexaneC₆H₁₄0.1Insoluble

Note: The descriptive terms for solubility are based on common pharmaceutical definitions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is reliable and widely used for its accuracy.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Syringe filters (0.45 µm, solvent-compatible)

  • Glass vials with screw caps

  • Pipettes and volumetric flasks

  • Drying oven

2.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation and Weighing:

    • Accurately weigh the collection vial containing the filtrate.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

    • Once the solvent is completely removed, place the vial in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

    • Cool the vial in a desiccator and weigh it accurately on the analytical balance.

2.3. Data Analysis and Calculation

The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

S ( g/100 mL) = [(Weight of vial with residue - Weight of empty vial) / Volume of filtrate] x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

experimental_workflow start Start prep Prepare Saturated Solution (Excess solute in solvent) start->prep equilibrate Equilibrate in Thermostatic Shaker (e.g., 25°C, 24-48h) prep->equilibrate settle Settle Undissolved Solid (2 hours) equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter through 0.45µm Syringe Filter withdraw->filter weigh_filtrate Weigh Filtrate filter->weigh_filtrate evaporate Evaporate Solvent weigh_filtrate->evaporate dry Dry Residue to Constant Weight evaporate->dry weigh_residue Weigh Residue dry->weigh_residue calculate Calculate Solubility weigh_residue->calculate end_node End calculate->end_node

Caption: Gravimetric Method for Solubility Determination.

Signaling Pathways and Logical Relationships

At present, there are no well-defined signaling pathways directly associated with this compound itself, as it is primarily a chemical intermediate. However, its derivatives are often investigated for their biological activities, which may involve interactions with various signaling pathways. Should such information become available, diagrams illustrating these relationships would be pertinent.

The logical relationship in the context of this guide is the workflow for solubility determination, as visualized above. This workflow ensures a systematic and reproducible approach to obtaining accurate solubility data, which is fundamental for subsequent research and development activities.

In-Depth Technical Guide: (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile (CAS Number: 2735-62-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, hazards, and biological significance of (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile, a key heterocyclic building block in medicinal chemistry.

Chemical and Physical Properties

(1-Methyl-1H-benzoimidazol-2-yl)acetonitrile is a solid at room temperature, appearing as a light beige or yellowish powder.[1] It is characterized by a benzimidazole core, N-methylated at position 1, with a cyanomethyl group at position 2. This structure imparts a unique combination of polarity and reactivity, making it a valuable intermediate in organic synthesis. While it is generally insoluble in water, it shows good solubility in polar organic solvents such as dimethylformamide (DMF), methanol, and dimethyl sulfoxide (DMSO).[1]

Table 1: Physicochemical Properties of (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile

PropertyValueSource
CAS Number 2735-62-8US EPA[2]
Molecular Formula C₁₀H₉N₃PubChem[3]
Molecular Weight 171.20 g/mol PubChem[3]
Appearance Light beige to yellowish powderGuidechem[1]
Melting Point Not explicitly reported for this specific compound. The parent compound, (2-Benzimidazolyl)acetonitrile, melts at 200-205 °C (with decomposition).Sigma-Aldrich
Boiling Point Data not available
Solubility Insoluble in water; Soluble in polar organic solvents (e.g., DMF, Methanol, DMSO).[1]Guidechem[1]
XLogP3 (Computed) 1.1PubChem[3]

Table 2: Spectroscopic Data for (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile

Spectroscopic TechniqueKey Data Points
¹H NMR Data not explicitly detailed in search results. Expected signals would include a singlet for the N-methyl group, a singlet for the methylene protons, and multiplets for the four aromatic protons on the benzene ring.
¹³C NMR Data not explicitly detailed in search results. Expected signals would include the nitrile carbon, the N-methyl carbon, the methylene carbon, and distinct signals for the aromatic and imidazole ring carbons.
Infrared (IR) Spectroscopy Data not explicitly detailed. A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be observed at m/z 171.08.

Synthesis and Experimental Protocols

The synthesis of (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile can be achieved through two primary strategies: the direct condensation of an appropriate diamine with a cyanoacetic acid derivative, or the N-alkylation of a pre-formed benzimidazole ring.

Method 1: N-Alkylation of (1H-benzoimidazol-2-yl)acetonitrile

This is a common and straightforward method for preparing N-substituted benzimidazoles. The parent compound, (1H-benzoimidazol-2-yl)acetonitrile, is first synthesized and then methylated.

Experimental Protocol:

  • Step 1: Synthesis of (1H-benzoimidazol-2-yl)acetonitrile.

    • Combine equimolar amounts of o-phenylenediamine and ethyl cyanoacetate in a round-bottom flask.

    • Heat the mixture under reflux, either neat or in a high-boiling solvent like ethanol, for 20 minutes to 6 hours.[4][5]

    • Upon cooling, the crude product often precipitates as a solid.

    • Isolate the solid by filtration.

    • Purify the product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield (1H-benzoimidazol-2-yl)acetonitrile.[5]

  • Step 2: N-Methylation.

    • Dissolve the synthesized (1H-benzoimidazol-2-yl)acetonitrile in a suitable polar aprotic solvent like acetonitrile (CH₃CN).

    • Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution.

    • Introduce a methylating agent, typically dimethyl sulfate or methyl iodide.

    • The reaction can be facilitated by a phase-transfer catalyst, such as triethylbenzylammonium chloride, and may be stirred at room temperature.[6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by filtering out the inorganic salts and evaporating the solvent.

    • The crude (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile is then purified, typically by column chromatography or recrystallization.

G cluster_0 Step 1: Synthesis of Parent Benzimidazole cluster_1 Step 2: N-Methylation A o-Phenylenediamine C Heat/Reflux A->C B Ethyl Cyanoacetate B->C D (1H-benzoimidazol-2-yl)acetonitrile C->D E (1H-benzoimidazol-2-yl)acetonitrile D->E Purification & Isolation H (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile (Final Product) E->H F Methylating Agent (e.g., Dimethyl Sulfate) F->H G Base (e.g., K₂CO₃) Solvent (e.g., CH₃CN) G->H

Figure 1. General workflow for the synthesis via N-alkylation.
Method 2: Ring Formation from N-Methyl-o-phenylenediamine

An alternative approach involves building the benzimidazole ring from an already N-methylated precursor.

Experimental Protocol:

  • React N-methyl-o-phenylenediamine with a cyanoacetic acid ester (e.g., ethyl cyanoacetate).

  • The reaction is typically carried out at elevated temperatures (150-175 °C) in a high-boiling, halogen-free inert solvent such as cumene or mesitylene.[7][8]

  • This condensation reaction directly forms the desired (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile.[8]

  • The product is then isolated from the reaction mixture and purified.

G Reactants N-Methyl-o-phenylenediamine + Cyanoacetic Acid Ester Conditions High Temperature (150-175 °C) Inert Solvent (e.g., Cumene) Reactants->Conditions Reaction Cyclocondensation Conditions->Reaction Product (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile Reaction->Product Purification Isolation & Purification Product->Purification

Figure 2. Logical relationship for the direct cyclocondensation synthesis.

Hazards and Safety Information

(1-Methyl-1H-benzoimidazol-2-yl)acetonitrile is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 3: GHS Hazard Classification for (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[3]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[3]
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[3]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[3]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[3]

Source: PubChem[3]

Precautionary Statements:

  • Prevention: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • Response: If swallowed, inhaled, or in case of contact with skin or eyes, seek medical attention. Specific first-aid measures should be followed as outlined in the Safety Data Sheet (SDS).[9]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[9]

Biological Activity and Applications

While specific biological activities for (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile are not extensively documented in the reviewed literature, its structural motif is of significant interest in medicinal chemistry. The benzimidazole core is a "privileged scaffold," found in numerous pharmacologically active compounds, including vitamin B12.[1]

Derivatives of 2-(cyanomethyl)benzimidazole serve as crucial intermediates and synthons for a wide array of fused heterocyclic systems and biologically active molecules.[10][11] These derivatives have been utilized in the synthesis of compounds with potential:

  • Anticancer Activity: Benzimidazole-acrylonitrile hybrids have been synthesized and shown to act as potent urease inhibitors with possible fungicidal activity.[12] The benzimidazole core can act as a bioisostere of nucleotides, enabling interaction with biomolecular targets like DNA.[11]

  • Antiparasitic and Antimicrobial Properties: The benzimidazole scaffold is well-known for its antiparasitic properties.[1] Furthermore, derivatives are used to create novel heterocyclic systems that are evaluated for their antimicrobial effects.[11]

  • Enzyme Inhibition: The parent compound is a precursor for potent α-glucosidase inhibitors, suggesting its utility in developing therapeutics for type 2 diabetes.[11]

  • Asymmetric Synthesis: N-protected 2-(cyanomethyl)benzimidazoles have been employed as analogues of 1,3-dicarbonyl compounds in highly diastereo- and enantioselective Mannich-type reactions, highlighting their utility in complex organic synthesis.[13]

The nucleophilic substitution reaction of hexachlorobenzene with (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile has been reported to yield condensed indole structures, further demonstrating its role as a versatile synthon in creating complex, fused heterocyclic systems.[10]

No specific signaling pathways directly modulated by (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile have been identified in the literature reviewed. Its primary role appears to be that of a foundational chemical entity from which more complex and biologically active molecules are constructed. Researchers can utilize this compound as a starting point to explore various therapeutic areas by modifying its structure to target specific enzymes or receptors.

References

Potential biological activities of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Biological Activities of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Introduction: The Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Numerous benzimidazole-containing molecules have been developed as successful drugs for various therapeutic areas. This document explores the potential biological activities of the specific derivative, this compound, by examining the established activities of its chemical class.

Potential Anticancer Activity

The benzimidazole core is a cornerstone in the development of novel anticancer agents.[1] Derivatives have been shown to exert cytotoxic effects through multiple mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling kinases, and induction of apoptosis.[3][4][5]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary and well-established anticancer mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization.[3][6] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[4][7]

cluster_0 Cell Cytoplasm cluster_1 Cellular Consequences Benzimidazole Derivative Benzimidazole Derivative β-Tubulin β-Tubulin Benzimidazole Derivative->β-Tubulin Binds to Colchicine Site Microtubule Microtubule β-Tubulin->Microtubule Polymerization Blocked α-Tubulin α-Tubulin α-Tubulin->Microtubule Polymerization Blocked Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Mitotic Spindle Disruption Leads to G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Potential mechanism of anticancer action via tubulin polymerization inhibition.

Mechanism of Action: Kinase Inhibition

Benzimidazole derivatives have been designed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFR).[8][9] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways like PI3K/AKT and MAPK, thereby reducing cancer cell growth and survival.[3]

Quantitative Data from Structurally Related Compounds

The following table summarizes the cytotoxic activity of 2-methyl-1H-benzimidazole, a close structural analog lacking the nitrile group.

CompoundAssay TypeOrganism/Cell LineMetricValueReference
2-methyl-1H-benzimidazoleBrine Shrimp LethalityArtemia salinaLC₅₀0.42 µg/mL[10]

Potential Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties, targeting various bacteria and fungi.[11][12]

Mechanism of Action

The antimicrobial action of benzimidazoles is often attributed to their structural resemblance to purines, which allows them to interfere with essential metabolic pathways in microorganisms.[2] Specific mechanisms can include the inhibition of enzymes crucial for microbial survival, such as DNA gyrase.[11]

Quantitative Data from Structurally Related Compounds

The following table presents the antimicrobial activity of 2-methyl-1H-benzimidazole.

CompoundAssay TypeTest OrganismsMetricValueReference
2-methyl-1H-benzimidazoleDisc DiffusionBacteria & FungiZone of Inhibition7-8 mm[10]

Potential Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production. The Pseudomonas aeruginosa PqsR receptor is a key regulator in one such system and a promising target for anti-virulence therapy.[13][14] Benzimidazole-based compounds have been identified as potent antagonists of PqsR.[15]

Mechanism of Action: PqsR Antagonism

Derivatives can act as competitive inhibitors, binding to the ligand-binding site of the PqsR protein. This prevents the binding of the natural autoinducer molecules (PQS and HHQ), thereby inhibiting the transcription of virulence genes, such as those responsible for producing pyocyanin and forming biofilms.[13][15]

Benzimidazole Derivative Benzimidazole Derivative PqsR Receptor PqsR Receptor Benzimidazole Derivative->PqsR Receptor Binds & Blocks PQS/HHQ (Autoinducer) PQS/HHQ (Autoinducer) PQS/HHQ (Autoinducer)->PqsR Receptor Binding Prevented Virulence Gene Expression Virulence Gene Expression PqsR Receptor->Virulence Gene Expression Activation Blocked

Caption: Potential mechanism of PqsR antagonism for quorum sensing inhibition.

Potential Antioxidant Activity

Some benzimidazole derivatives have demonstrated the ability to scavenge free radicals, indicating potential antioxidant activity.

Quantitative Data from Structurally Related Compounds
CompoundAssay TypeMetricValueReference
2-methyl-1H-benzimidazoleDPPH Radical ScavengingIC₅₀144.84 µg/mL[10]

Experimental Protocols

Detailed methodologies for key assays cited for analogous compounds are provided below.

General Workflow for In Vitro Screening

cluster_0 Preliminary Screening cluster_1 Mechanism of Action Studies (for active compounds) A Compound Synthesis & Characterization B Cytotoxicity Assay (e.g., Brine Shrimp) A->B C Antioxidant Assay (e.g., DPPH) A->C D Antimicrobial Assay (e.g., Disc Diffusion) A->D E Cell-Based Cytotoxicity (e.g., MTT on Cancer Lines) B->E Active? F Enzyme Inhibition Assay (e.g., Kinase, Tubulin) E->F G Cell Cycle Analysis E->G H Apoptosis Assay E->H

Caption: A generalized workflow for evaluating the biological activity of a novel compound.

Brine Shrimp Lethality Bioassay

This assay serves as a simple, inexpensive preliminary screen for cytotoxic activity.[1][16]

  • Hatching Shrimp: Artemia salina eggs are hatched in a vessel with artificial seawater under constant aeration for 48 hours.

  • Sample Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 1000 µg/mL) and then serially diluted to various concentrations.[1]

  • Assay: Approximately 5 mL of seawater is added to test tubes. A specific volume of each compound dilution is added. Ten active shrimp nauplii are then introduced into each tube.[1]

  • Incubation & Counting: The tubes are maintained under illumination. After 24 hours, the number of surviving nauplii is counted.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC₅₀ (lethal concentration for 50% of the population) is determined, often by regression analysis. A positive control, such as vincristine sulfate, is used for comparison.[17]

DPPH Free Radical Scavenging Assay

This spectrophotometric assay measures a compound's ability to act as a free radical scavenger or hydrogen donor.[18]

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a solvent like methanol or ethanol is prepared. DPPH is a stable free radical with a deep purple color and strong absorbance around 517 nm.[18][19]

  • Reaction: The test compound, dissolved in a suitable solvent, is mixed with the DPPH solution. A blank (solvent only) and a positive control (e.g., ascorbic acid) are also prepared.[20]

  • Incubation: The mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[18][20]

  • Measurement: The absorbance of each solution is measured at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.[21]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the sample. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.[20]

Antimicrobial Susceptibility Testing (Agar Disc Diffusion)

This method assesses the antimicrobial activity of a substance.[22]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly swabbed with the microbial suspension.

  • Disc Application: Sterile filter paper discs (e.g., 6 mm diameter) are impregnated with a known concentration of the test compound and placed on the agar surface. A solvent control disc and a standard antibiotic disc (e.g., Ciprofloxacin) are also applied.[22]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.[22]

Conclusion

While direct biological data for this compound is currently lacking, the extensive research on the benzimidazole scaffold provides a strong foundation for predicting its potential therapeutic activities. Based on the activities of structurally related analogs, it is plausible that this compound could exhibit anticancer, antimicrobial, antioxidant, and quorum sensing inhibitory properties. The presence of the methyl group at the N-1 position and the acetonitrile group at the C-2 position are structural modifications that warrant further investigation to determine their specific influence on these biological activities. The experimental protocols and mechanisms detailed in this guide provide a comprehensive framework for the future evaluation of this and other novel benzimidazole derivatives.

References

Lack of Publicly Available Data on the Anticancer Potential of the 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly accessible information regarding the anticancer properties of the specific chemical scaffold, 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile. Despite extensive searches for its biological activity, including quantitative data (such as IC50 values against cancer cell lines), detailed experimental protocols, and mechanistic studies, no dedicated research publications detailing its evaluation as an anticancer agent were identified.

The benzimidazole core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives synthesized and evaluated for a wide range of therapeutic activities, including anticancer effects. The broader class of benzimidazole compounds has been shown to exhibit antitumor properties through various mechanisms, such as inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

However, for the specific derivative, this compound, the available information is largely limited to its chemical synthesis and its use as a synthon for creating more complex heterocyclic compounds. While its chemical structure is documented (CAS Number: 2735-62-8), dedicated studies on its cytotoxic, antiproliferative, or apoptosis-inducing effects on cancer cells are not present in the public domain.

This lack of data prevents the creation of an in-depth technical guide as requested, which would necessitate:

  • Quantitative Data Presentation: Summaries of IC50 values and other efficacy metrics from biological assays.

  • Detailed Experimental Protocols: Methodologies for key experiments such as MTT assays, cell cycle analysis, and apoptosis studies.

  • Visualization of Mechanisms: Diagrams of signaling pathways and experimental workflows.

The scaffold this compound represents an unexplored area within the broader field of benzimidazole-based anticancer research. While its structural novelty may be of interest, there is currently no empirical evidence in the public literature to support its potential as an anticancer agent. Researchers investigating novel benzimidazole derivatives may consider this scaffold for future synthesis and biological evaluation. However, for those seeking information on established anticancer benzimidazoles, it would be more fruitful to focus on derivatives that are well-documented in scientific literature with proven cytotoxic and mechanistic profiles.

Given the absence of specific data for the requested compound, it is not possible to fulfill the detailed requirements for a technical whitepaper on its anticancer potential at this time. Further original research would be required to generate the necessary data to populate such a document.

A Technical Guide to the Antimicrobial Screening of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the antimicrobial screening of analogs of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile. Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including potent antimicrobial effects.[1][2] This document outlines the synthesis, experimental protocols for antimicrobial evaluation, and data presentation for a series of these promising compounds.

Introduction to Benzimidazole Analogs as Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis that necessitates the urgent discovery and development of novel therapeutic agents.[1] Benzimidazole-based compounds have emerged as a versatile scaffold in the design of new drugs. Their structural similarity to purine nucleosides allows them to interact with various biological targets in microorganisms. The core structure of this compound offers a unique template for chemical modification to explore and optimize antimicrobial activity. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the benzimidazole ring can significantly influence the antimicrobial potency and spectrum.[3][4]

Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically involves a multi-step process. A general synthetic route is depicted below, which can be adapted to produce a variety of derivatives with different substituents on the benzimidazole ring and the acetonitrile moiety.

A key synthetic strategy involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of the parent compound, N-methyl-o-phenylenediamine is reacted with a suitable C2-synthon. Further modifications can be introduced to generate a library of analogs for antimicrobial screening.

cluster_synthesis General Synthesis Workflow A Substituted o-phenylenediamine C Condensation Reaction (e.g., Phillips condensation) A->C B Carboxylic Acid Derivative (e.g., cyanoacetic acid) B->C E 2-(1H-benzo[d]imidazol-2-yl)acetonitrile Intermediate C->E D N-Alkylation/Substitution F Final Analog: 2-(1-substituted-1H-benzo[d]imidazol-2-yl)acetonitrile D->F E->D

A generalized synthetic workflow for producing benzimidazole acetonitrile analogs.

Experimental Protocols for Antimicrobial Screening

A standardized and rigorous antimicrobial screening process is crucial for the evaluation of novel compounds. The following protocols, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), are recommended for assessing the antimicrobial activity of this compound analogs.

Test Microorganisms

A representative panel of microorganisms should be used to determine the spectrum of activity. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (including MRSA strains), Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae

  • Fungi: Candida albicans, Aspergillus niger

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of a compound.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.

  • Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control), medium with inoculum (growth control), and a standard antibiotic (positive control) are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

To determine whether a compound is microbistatic or microbicidal, the MBC or MFC is determined.

  • Subculturing: Aliquots are taken from the wells of the MIC assay that show no visible growth.

  • Plating: These aliquots are plated onto an appropriate agar medium.

  • Incubation: The plates are incubated under the same conditions as the MIC assay.

  • Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

cluster_workflow Antimicrobial Screening Workflow A Synthesized Analogs B Preparation of Stock Solutions A->B C Serial Dilution in 96-well Plates B->C E Inoculation of Plates C->E D Preparation of Standardized Microbial Inoculum D->E F Incubation E->F G Determination of MIC F->G H Subculturing from Clear Wells G->H I Incubation on Agar Plates H->I J Determination of MBC/MFC I->J cluster_moa Hypothesized Antimicrobial Mechanisms of Benzimidazoles A Benzimidazole Analog B Inhibition of DNA/RNA Synthesis A->B C Disruption of Microtubule Polymerization A->C D Inhibition of Essential Enzymes A->D E Microbial Cell Death B->E C->E D->E

References

In Silico ADMET Prediction for 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Early assessment of ADMET parameters is critical in modern drug discovery to reduce attrition rates and streamline the development of new chemical entities. This document leverages a suite of well-established computational tools to predict the pharmacokinetic and toxicological profile of this compound, offering valuable insights for its potential as a drug candidate. The methodologies of the predictive models and relevant experimental protocols are detailed to provide a thorough understanding of the presented data.

Introduction

The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing due to suboptimal ADMET properties.[1] The "fail early, fail cheap" paradigm underscores the importance of integrating ADMET profiling in the initial stages of drug development.[1] In silico prediction methods have emerged as indispensable tools, offering a rapid and cost-effective means to evaluate the ADMET characteristics of compounds before committing to resource-intensive experimental studies.[1][2]

This guide focuses on the in silico ADMET characterization of this compound, a molecule belonging to the versatile benzimidazole class of compounds. Benzimidazoles are known to exhibit a wide range of biological activities, and understanding the ADMET profile of this specific derivative is crucial for its further development.

Physicochemical Properties

The fundamental physicochemical properties of a compound are key determinants of its pharmacokinetic behavior. The properties for this compound were obtained from the PubChem database and are summarized below.

PropertyValueReference
Molecular FormulaC10H9N3[PubChem CID: 75953]
Molecular Weight171.20 g/mol [PubChem CID: 75953]
XLogP3-AA1.1[PubChem CID: 75953]
Hydrogen Bond Donor Count0[PubChem CID: 75953]
Hydrogen Bond Acceptor Count2[PubChem CID: 75953]
Rotatable Bond Count1[PubChem CID: 75953]
Topological Polar Surface Area41.6 Ų[PubChem CID: 75953]

In Silico ADMET Prediction

The ADMET profile of this compound was predicted using several well-validated online platforms: SwissADME, pkCSM, ADMETlab 2.0, and ProTox-II. The canonical SMILES string for the compound, CN1C2=CC=CC=C2N=C1CC#N, was used as the input for these predictions.

Absorption
ParameterPredicted ValueToolInterpretation
Water Solubility (logS)-2.48SwissADMESoluble
Water Solubility (log mol/L)-2.591pkCSMSoluble
Caco-2 Permeability (logPapp)0.432 cm/spkCSMModerate Permeability
Intestinal Absorption (Human)92.05%pkCSMHigh Absorption
P-glycoprotein SubstrateNoSwissADME, pkCSMNot likely to be subject to efflux by P-gp
HIA (Human Intestinal Absorption)+ADMETlab 2.0High Absorption
Caco-2 Permeability-ADMETlab 2.0Low Permeability
Distribution
ParameterPredicted ValueToolInterpretation
VDss (Human) (log L/kg)-0.016pkCSMLow Distribution into Tissues
BBB Permeability (logBB)-0.493pkCSMLow BBB Permeability
CNS Permeability (logPS)-2.254pkCSMLow CNS Permeability
Plasma Protein Binding81.3%pkCSMHigh Plasma Protein Binding
PPB (Plasma Protein Binding)+ADMETlab 2.0High Plasma Protein Binding
BBB (Blood-Brain Barrier)+ADMETlab 2.0Can cross the BBB
Metabolism
ParameterPredicted ValueToolInterpretation
CYP1A2 InhibitorNoSwissADME, pkCSMLow risk of drug-drug interactions via CYP1A2 inhibition
CYP2C19 InhibitorNoSwissADME, pkCSMLow risk of drug-drug interactions via CYP2C19 inhibition
CYP2C9 InhibitorNoSwissADME, pkCSMLow risk of drug-drug interactions via CYP2C9 inhibition
CYP2D6 InhibitorNoSwissADME, pkCSMLow risk of drug-drug interactions via CYP2D6 inhibition
CYP3A4 InhibitorNoSwissADME, pkCSMLow risk of drug-drug interactions via CYP3A4 inhibition
CYP2D6 SubstrateNopkCSMNot a substrate of CYP2D6
CYP3A4 SubstrateNopkCSMNot a substrate of CYP3A4
CYP1A2 Substrate-ADMETlab 2.0Likely not a substrate of CYP1A2
CYP2C9 Substrate-ADMETlab 2.0Likely not a substrate of CYP2C9
CYP2C19 Substrate-ADMETlab 2.0Likely not a substrate of CYP2C19
CYP2D6 Substrate-ADMETlab 2.0Likely not a substrate of CYP2D6
CYP3A4 Substrate+ADMETlab 2.0Likely a substrate of CYP3A4
Excretion
ParameterPredicted ValueToolInterpretation
Total Clearance (log ml/min/kg)0.449pkCSMModerate Clearance
Renal OCT2 SubstrateNopkCSMNot likely to be a substrate of OCT2
Toxicity
ParameterPredicted ValueToolInterpretation
AMES ToxicityNopkCSM, ProTox-IINon-mutagenic
hERG I InhibitorNopkCSMLow risk of cardiotoxicity
hERG II InhibitorNopkCSMLow risk of cardiotoxicity
HepatotoxicityNopkCSM, ProTox-IILow risk of liver toxicity
Skin SensitisationNopkCSMNot likely to be a skin sensitizer
LD50 (rat, acute oral)2.510 mol/kgpkCSMToxicity Class 4 (Harmful if swallowed)
Oral Acute Toxicity (LD50)550 mg/kgProTox-IIToxicity Class 4
CarcinogenicityInactiveProTox-IINot likely to be carcinogenic
ImmunotoxicityInactiveProTox-IILow risk of immunotoxicity
CytotoxicityInactiveProTox-IILow risk of cytotoxicity

Methodologies of In Silico Prediction Tools

A brief overview of the methodologies employed by the utilized prediction tools is provided below.

  • SwissADME: This web tool calculates a variety of physicochemical descriptors and predicts ADMET properties, drug-likeness, and medicinal chemistry friendliness.[3][4][5] Its predictions are based on a combination of established models and in-house developed methods.[3]

  • pkCSM: This tool uses graph-based signatures to develop predictive models for pharmacokinetic and toxicity properties.[6][7][8] These signatures encode distance patterns between atoms and are used to train machine learning models on large datasets of experimental data.[6][8]

  • ADMETlab 2.0: This platform provides comprehensive predictions of ADMET properties based on a multi-task graph attention framework.[9] It supports both single-molecule evaluation and batch screening.[9]

  • ProTox-II: This web server predicts various toxicity endpoints by incorporating molecular similarity, pharmacophores, fragment propensities, and machine-learning models. The models are built on data from both in vitro and in vivo studies.

Potential Biological Pathways

Benzimidazole derivatives are known to interact with various biological pathways. Based on existing literature, two potential signaling pathways that could be modulated by this compound are the Protease-Activated Receptor 1 (PAR1) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathways.

In Silico ADMET Prediction Workflow

ADMET_Workflow In Silico ADMET Prediction Workflow cluster_input Input cluster_tools Prediction Tools cluster_output Predicted Properties Compound This compound SMILES SMILES String CN1C2=CC=CC=C2N=C1CC#N Compound->SMILES SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ADMETlab ADMETlab 2.0 SMILES->ADMETlab ProToxII ProTox-II SMILES->ProToxII Absorption Absorption (Solubility, Permeability) SwissADME->Absorption Distribution Distribution (VDss, BBB, PPB) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) SwissADME->Metabolism pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion (Clearance) pkCSM->Excretion Toxicity Toxicity (AMES, hERG, LD50) pkCSM->Toxicity ADMETlab->Absorption ADMETlab->Distribution ADMETlab->Metabolism ADMETlab->Toxicity ProToxII->Toxicity

A flowchart of the in silico ADMET prediction process.
PAR1 Signaling Pathway

Protease-Activated Receptor 1 (PAR1) is a G-protein coupled receptor that plays a crucial role in thrombosis and inflammation. Some benzimidazole compounds have been shown to modulate PAR1 signaling.

PAR1_Signaling Potential PAR1 Signaling Modulation cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR1 PAR1 Gq Gq PAR1->Gq G12_13 G12/13 PAR1->G12_13 PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Responses Cellular_Responses Ca2->Cellular_Responses Cellular Responses (Thrombosis, Inflammation) PKC->Cellular_Responses Cellular Responses (Thrombosis, Inflammation) ROCK ROCK RhoA->ROCK ROCK->Cellular_Responses Cellular Responses (Thrombosis, Inflammation) Thrombin Thrombin Thrombin->PAR1 Activates Benzimidazole This compound Benzimidazole->PAR1 Modulates?

Potential modulation of the PAR1 signaling pathway.
NOD2 Signaling Pathway

NOD2 is an intracellular pattern recognition receptor that plays a key role in the innate immune response to bacterial components. Certain benzimidazole derivatives have been identified as inhibitors of the NOD2 signaling pathway.

NOD2_Signaling Potential NOD2 Signaling Inhibition cluster_cytosol Cytosol NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Nucleus Nucleus NF_kB->Nucleus Nucleus MAPK->Nucleus Nucleus MDP Muramyl Dipeptide (Bacterial Component) MDP->NOD2 Activates Benzimidazole This compound Benzimidazole->NOD2 Inhibits? Inflammatory_Response Inflammatory_Response Nucleus->Inflammatory_Response Inflammatory Response

References

An In-depth Technical Guide to 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: A Promising Fluorescent Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are a significant class of molecules in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] This document will delve into the synthesis, core fluorescent properties, and potential applications of this specific derivative, providing detailed experimental protocols and data presented for clarity and comparison.

Introduction to Benzimidazole-Based Fluorophores

Benzimidazole derivatives are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. This rigid, π-conjugated system is the basis for their intrinsic fluorescence.[2] The benzimidazole core can be tailored to create molecules with a wide range of fluorescent properties, including high quantum yields and large Stokes shifts. Their fluorescence is often sensitive to the local environment, making them valuable as sensors for pH, metal ions, and biomolecules.[2] Furthermore, modifications to the benzimidazole structure can lead to phenomena such as aggregation-induced emission (AIE), where the molecule becomes highly fluorescent in an aggregated or solid state, opening up applications in materials science and bio-imaging.[3]

The target molecule of this guide, this compound, incorporates a methyl group at the N-1 position and a cyanomethyl group at the C-2 position. The N-methylation can influence the molecule's geometry and solubility, potentially leading to a more twisted structure which can affect its emission properties.[3] The cyanomethyl group can participate in various chemical reactions, making this molecule a versatile synthon for creating more complex fused benzimidazole structures.

Synthesis and Characterization

The synthesis of 2-substituted-1-methyl-1H-benzimidazoles typically involves a multi-step process. A general and adaptable protocol is provided below.

General Experimental Protocol for Synthesis

A common route to synthesize N-methylated benzimidazoles involves the initial formation of the benzimidazole ring followed by N-alkylation. For the specific synthesis of this compound, a plausible route involves the condensation of N-methyl-o-phenylenediamine with a suitable C2-synthon. An alternative, and often high-yielding method, is the Phillips condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, followed by N-methylation.

Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile A mixture of o-phenylenediamine and ethyl cyanoacetate is heated at a high temperature (typically 150-180 °C) for several hours. The reaction proceeds via a condensation reaction to form the benzimidazole ring. The crude product is then purified, often by recrystallization from a suitable solvent like ethanol.

Step 2: N-methylation The product from Step 1, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, such as potassium carbonate (K₂CO₃), is added to deprotonate the imidazole nitrogen. Subsequently, a methylating agent, typically methyl iodide (CH₃I), is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The final product, this compound, is then isolated by pouring the reaction mixture into water, followed by filtration and purification by column chromatography or recrystallization.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the methyl group.

  • FT-IR Spectroscopy: To identify characteristic functional groups like the nitrile (C≡N) stretch.

  • Mass Spectrometry: To confirm the molecular weight of the compound.[4]

Below is a workflow diagram illustrating this synthetic process.

G cluster_0 Step 1: Benzimidazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Purification & Characterization A o-phenylenediamine C Condensation Reaction (High Temperature) A->C B Ethyl Cyanoacetate B->C D 2-(1H-benzo[d]imidazol-2-yl)acetonitrile C->D E 2-(1H-benzo[d]imidazol-2-yl)acetonitrile F Methyl Iodide (CH3I) + Base (e.g., K2CO3) in DMF E->F G This compound F->G H Purification (Recrystallization/ Column Chromatography) G->H I Characterization (NMR, IR, MS) H->I

Caption: General synthetic workflow for this compound.

Photophysical Properties

While specific experimental data for this compound is not extensively reported in the literature, the properties can be inferred from studies on closely related benzimidazole derivatives. These compounds are known to exhibit fluorescence, and their absorption and emission characteristics are influenced by both their chemical structure and the surrounding solvent environment.

Representative Photophysical Data

The following table summarizes representative photophysical data for benzimidazole-based fluorophores in common organic solvents. Note: These values are illustrative and based on data for structurally similar compounds. Actual experimental values for this compound may vary.

PropertyRepresentative Value RangeSolvent(s)Reference(s) for Similar Compounds
Absorption Max (λ_abs) 280 - 350 nmMethanol, Acetonitrile, Dichloromethane[5]
Emission Max (λ_em) 350 - 500 nmMethanol, Acetonitrile, Dichloromethane[6]
Stokes Shift 50 - 150 nmVaries with solvent polarity[7]
Quantum Yield (Φ_F) 0.1 - 0.8Varies with solvent and substitution[8]
Molar Extinction Coeff. (ε) 20,000 - 30,000 M⁻¹cm⁻¹-[9]
Solvatochromism

Benzimidazole derivatives often exhibit solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent.[10] This phenomenon is attributed to changes in the dipole moment of the molecule upon electronic excitation. In polar solvents, the excited state can be stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum. This property makes such compounds useful as probes for solvent polarity.

The diagram below illustrates the principle of positive solvatochromism, where emission is red-shifted in more polar solvents.

G cluster_0 Non-Polar Solvent cluster_1 Polar Solvent GS_NP Ground State (S0) ES_NP Excited State (S1) GS_NP->ES_NP Absorption GS_P Ground State (S0) ES_NP->GS_NP Emission (Higher Energy, Shorter λ) ES_P Excited State (S1) (Stabilized) ES_NP->ES_P Stabilization by Solvent Dipoles GS_P->ES_P Absorption ES_P->GS_P Emission (Lower Energy, Longer λ)

Caption: Solvatochromism: Stabilization of the excited state in polar solvents leads to red-shifted emission.

Experimental Protocol for Photophysical Characterization

To determine the photophysical properties of a novel fluorophore like this compound, the following standard procedures are employed.

  • Preparation of Solutions:

    • Prepare a stock solution of the compound (e.g., 1 mM) in a high-purity spectroscopic grade solvent (e.g., acetonitrile or DMSO).

    • Create a series of dilutions from the stock solution in the desired solvents for analysis. For absorption measurements, concentrations are typically in the 1-10 µM range. For fluorescence, concentrations are usually lower to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam spectrophotometer.

    • Record the absorption spectrum of the compound in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 200-600 nm).

    • The solvent used for the sample dilution is used as the blank.

    • The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at or near its λ_abs.

    • Record the emission spectrum, scanning at wavelengths longer than the excitation wavelength.

    • The wavelength of maximum emission (λ_em) is determined.

    • The Stokes shift is calculated as the difference between λ_em and λ_abs.

  • Quantum Yield Determination (Relative Method):

    • The fluorescence quantum yield (Φ_F) is typically determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • The absorbance of both the sample and the standard solution at the excitation wavelength should be kept low (< 0.1) to minimize re-absorption.

    • The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for both the sample and the standard.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Potential Applications

The structural features of this compound suggest its potential utility in several areas of research and development:

  • Fluorescent Probes and Sensors: Given the sensitivity of the benzimidazole core to its environment, this molecule could be a scaffold for developing chemosensors. The cyanomethyl group can be further functionalized to introduce specific binding sites for analytes like metal ions or biologically relevant molecules, leading to a "turn-on" or "turn-off" fluorescent response.[6][11]

  • Bio-imaging: The intrinsic fluorescence of the benzimidazole scaffold makes it a candidate for use in cellular imaging. Its cell permeability and potential to localize in specific organelles could be explored. The emission in the blue-green region of the spectrum is suitable for many standard fluorescence microscopy setups.

  • Materials Science: As a building block, the nitrile group allows for cycloaddition and other reactions to create larger, more complex heterocyclic systems. These resulting materials could have applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices, especially if they exhibit properties like aggregation-induced emission.[3]

Conclusion

This compound is a fluorescent molecule with a versatile chemical structure. While detailed characterization of this specific compound is limited in current literature, its properties can be inferred from the well-studied benzimidazole class. Its straightforward synthesis and the reactive nature of the cyanomethyl group make it an attractive building block for the development of novel fluorescent sensors, imaging agents, and advanced materials. Further research into its specific photophysical properties and its derivatization will undoubtedly unlock its full potential for a range of scientific applications.

References

Toxicology Profile of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile (CAS Number: 2735-62-8). It is intended for informational purposes for a scientific audience. A comprehensive toxicological assessment of this compound has not been identified in publicly available literature. Therefore, this profile relies on general hazard classifications and data from structurally related compounds. All data should be interpreted with caution, and further experimental validation is necessary to establish a definitive safety profile.

Introduction

This compound is a heterocyclic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry and have been investigated for a wide range of pharmacological activities.[1][2] Understanding the toxicological profile of such compounds is a critical component of drug discovery and development, ensuring the safety of new chemical entities. This guide provides an overview of the known and potential hazards associated with this compound, drawing from available data and the broader toxicological context of related chemical structures.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been assigned the following hazard statements.[3]

Table 1: GHS Hazard Classification

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation

Data sourced from PubChem.[3]

Toxicological Data

Acute Toxicity

No specific LD50 (median lethal dose) values for oral, dermal, or inhalation exposure to this compound have been found. However, acute toxicity data is available for the closely related analogue, 2-(cyanomethyl)benzimidazole (CAS 4414-88-4), which lacks the N-methyl group.

Table 2: Acute Toxicity of a Structural Analogue

CompoundCAS NumberTestRouteSpeciesDoseReference
2-(Cyanomethyl)benzimidazole4414-88-4LD50IntravenousMouse56 mg/kg[4]

This value suggests that the unmethylated analogue is poisonous by the intravenous route.[4] The GHS classification of this compound as "harmful" by oral, dermal, and inhalation routes suggests a moderate level of acute toxicity, but quantitative data is needed for confirmation.[3]

Genotoxicity and Mutagenicity

No specific genotoxicity or mutagenicity studies for this compound were identified. The toxicological profile of related structures is mixed:

  • Acetonitrile: This simple nitrile showed a weak positive result in a micronucleus test but was negative in the Ames test.[5]

  • Imidazole: The parent heterocyclic ring, imidazole, and its metabolites have tested negative for mutagenicity in the Ames test, UDS assay, and a transformation assay.[6]

  • Nitrile-containing compounds: Studies on a group of nitrile fragrance ingredients showed that while some were positive in in-vitro tests, they were negative in confirmatory in-vivo micronucleus assays.[7]

Given the presence of the benzimidazole ring and the nitrile group, the potential for genotoxicity cannot be ruled out without specific experimental data. In silico assessments using (Q)SAR models could provide preliminary insights but require experimental validation.[8][9]

Carcinogenicity and Reproductive Toxicity

There is no data available on the carcinogenic or reproductive toxicity of this compound. For the related compound acetonitrile, there is a suggestion of potential reproductive damage.[10]

Potential Mechanisms of Toxicity

The precise mechanisms of toxicity for this compound have not been elucidated. A study on the distribution of radiolabeled acetonitrile in mice showed that its metabolites localize in the gastrointestinal tissues, liver, and kidney, and can covalently bind to macromolecules.[11] This suggests that metabolic activation and subsequent interaction with cellular components could be a potential toxicity pathway.

Due to the lack of specific mechanistic data, no signaling pathway diagrams can be provided at this time.

Experimental Protocols

Detailed experimental protocols for toxicological assays performed on this compound are not available in the literature. For illustrative purposes, a generalized workflow for a standard bacterial reverse mutation test (Ames test) is provided below. This is a standard protocol and does not represent an actual experiment conducted on this specific compound.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis TestCompound Test Compound Preparation (with and without S9 mix) Incubation Incubation of Bacteria with Test Compound TestCompound->Incubation Bacteria Bacterial Strain Preparation (e.g., Salmonella typhimurium) Bacteria->Incubation Plating Plating on Minimal Glucose Agar Plates Incubation->Plating PlateIncubation Incubation of Plates (48-72 hours) Plating->PlateIncubation Counting Counting Revertant Colonies PlateIncubation->Counting Analysis Data Analysis and Mutagenicity Assessment Counting->Analysis

Figure 1. Generalized workflow for an Ames test.

Conclusion

The available toxicological data for this compound is limited to GHS hazard classifications, which indicate potential for acute toxicity upon oral, dermal, and inhalation exposure, as well as skin, eye, and respiratory irritation. There is a significant lack of empirical data regarding its genotoxicity, carcinogenicity, reproductive toxicity, and specific mechanisms of action. The acute toxicity of a close structural analogue suggests that this class of compounds may possess significant toxicity. A comprehensive toxicological evaluation, including a standard battery of in vitro and in vivo tests, is required to establish a definitive safety profile for this compound and to enable a thorough risk assessment for its potential use in research and drug development.

References

An In-depth Technical Guide to 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology. The performance of these devices is intrinsically linked to the properties of the organic materials used within their emissive and charge-transporting layers. Benzimidazole derivatives have emerged as a promising class of materials for OLEDs due to their excellent thermal stability, high electron affinity, and versatile functionalization, which allows for the tuning of their optoelectronic properties. This technical guide focuses on the synthesis, properties, and potential applications of a specific benzimidazole derivative, 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, in the context of OLED technology. While direct experimental data for this particular compound in OLEDs is limited in publicly available literature, this guide consolidates information on closely related benzimidazole derivatives to provide a comprehensive overview of its potential.

Introduction to Benzimidazole Derivatives in OLEDs

Benzimidazole-based materials are characterized by a fused benzene and imidazole ring system. This heterocyclic structure imparts several advantageous properties for OLED applications. The imidazole moiety possesses inherent electron-deficient characteristics, facilitating efficient electron injection and transport. Conversely, the benzene ring can be readily functionalized with various electron-donating or electron-withdrawing groups to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is crucial for optimizing charge balance and achieving high-efficiency electroluminescence in OLED devices.

Derivatives of 1-phenyl-1H-benzo[d]imidazole have been investigated as host materials in both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. These materials have demonstrated high thermal stability, with decomposition temperatures often exceeding 300°C, and glass transition temperatures above 100°C, which are critical for device longevity. Furthermore, the bipolar charge transport characteristics of some benzimidazole derivatives, meaning they can transport both holes and electrons, are highly desirable for achieving balanced charge injection and recombination within the emissive layer, leading to improved device efficiency.[1][2]

Synthesis of this compound

The synthesis of 2-(substituted-1H-benzo[d]imidazol-2-yl)acetonitriles can be achieved through several established synthetic routes. A common and effective method involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid derivative.

General Synthetic Protocol

A prevalent method for the synthesis of benzimidazole derivatives is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[3] For the synthesis of this compound, N-methyl-o-phenylenediamine would be the starting diamine, and cyanoacetic acid or a reactive equivalent would serve as the carboxylic acid component.

Experimental Protocol:

  • Reaction Setup: A mixture of N-methyl-o-phenylenediamine (1.0 eq.) and cyanoacetic acid (1.1 eq.) is prepared in a suitable high-boiling point solvent, such as polyphosphoric acid (PPA) or Eaton's reagent, which also acts as a dehydrating agent and catalyst.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 120°C to 180°C for a period of 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice-cold water or a dilute solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Extraction: The resulting precipitate is collected by filtration. If no precipitate forms, the aqueous solution is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Final Product Reactant1 N-methyl-o-phenylenediamine Reaction Condensation in PPA (120-180°C, 2-6h) Reactant1->Reaction Reactant2 Cyanoacetic Acid Reactant2->Reaction Workup Neutralization & Quenching Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Physicochemical and Optoelectronic Properties

Photophysical Properties

The photophysical properties of benzimidazole derivatives are highly dependent on their molecular structure. They typically exhibit absorption in the UV region and emission in the blue to green part of the visible spectrum. The introduction of the acetonitrile group may lead to a slight red-shift in the emission spectrum compared to the unsubstituted benzimidazole core due to increased intramolecular charge transfer character.

Electrochemical Properties

The electrochemical properties, particularly the HOMO and LUMO energy levels, are critical for determining the suitability of a material for a specific role in an OLED. The electron-withdrawing nature of the acetonitrile group is expected to lower both the HOMO and LUMO energy levels of the molecule. A lower LUMO level is advantageous for electron injection from the cathode, while the HOMO level will influence hole injection from the anode.

Table 1: Predicted Physicochemical and Optoelectronic Properties of this compound

PropertyPredicted Value/RangeMethod of Determination
Molecular Weight 171.20 g/mol [4]Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Melting Point >150 °CDifferential Scanning Calorimetry (DSC)
Thermal Decomposition Temp. (Td) >300 °CThermogravimetric Analysis (TGA)
Absorption Max. (λabs) 300 - 350 nmUV-Vis Spectroscopy
Emission Max. (λem) 400 - 450 nmPhotoluminescence Spectroscopy
HOMO Energy Level -5.5 to -6.0 eVCyclic Voltammetry (CV)
LUMO Energy Level -2.5 to -3.0 eVCyclic Voltammetry (CV)
Triplet Energy (ET) >2.6 eVPhosphorescence Spectroscopy at 77K

Note: The values in this table are estimations based on data for similar benzimidazole derivatives and have not been experimentally verified for the title compound in the context of OLEDs from the provided search results.

Application in Organic Light-Emitting Diodes

This compound has the potential to be utilized in OLEDs as either an emissive material (emitter) or a host material in the emissive layer.

As an Emissive Material

If used as a blue emitter, its performance would be highly dependent on its photoluminescence quantum yield (PLQY) in the solid state. Aggregation-caused quenching (ACQ) is a common issue with many fluorescent molecules, which can be mitigated through molecular design to include bulky substituents that prevent close packing in the solid state.

As a Host Material

Given the typically high triplet energy of benzimidazole derivatives, this compound is a strong candidate for a host material for phosphorescent emitters (PhOLEDs), particularly for blue or green phosphors.[1] A high triplet energy is essential to prevent reverse energy transfer from the phosphorescent dopant to the host material, which would otherwise quench the emission. Its electron-transporting nature would also contribute to a more balanced charge distribution within the emissive layer.

OLED Device Fabrication and Performance

The fabrication of OLEDs is a multi-step process that is typically carried out in a high-vacuum environment to prevent contamination and degradation of the organic materials.

Experimental Protocol for OLED Fabrication
  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to improve the work function of the ITO for efficient hole injection.

  • Organic Layer Deposition: The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10-6 Torr). A typical device architecture might be:

    • Hole Injection Layer (HIL): e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)

    • Hole Transport Layer (HTL): e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)

    • Emissive Layer (EML): this compound as either the host or the emitter, co-deposited with a dopant if applicable.

    • Electron Transport Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)

    • Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride)

  • Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited on top of the organic stack.

  • Encapsulation: The completed device is encapsulated using a glass lid and a UV-curable epoxy in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_finalization Device Finalization Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Hole Injection Layer UV_Ozone->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Host/Emitter) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: General workflow for the fabrication of a multilayer OLED device.

Hypothetical Performance Data

The performance of an OLED is characterized by several key metrics. The following table presents hypothetical performance data for an OLED device utilizing this compound as a host for a green phosphorescent emitter. These values are based on typical performance characteristics of similar benzimidazole-based OLEDs.

Table 2: Hypothetical Performance of a Green PhOLED with a this compound Host

ParameterHypothetical Value
Peak Emission Wavelength 520 nm
Turn-on Voltage (at 1 cd/m²) 3.5 V
Maximum Luminance >10,000 cd/m²
Maximum Current Efficiency 40 - 60 cd/A
Maximum Power Efficiency 30 - 50 lm/W
Maximum External Quantum Efficiency (EQE) 15 - 20 %
CIE Coordinates (x, y) (0.30, 0.65)

Note: This data is hypothetical and serves as an illustration of potential performance. Actual device performance would depend on the specific device architecture, dopant, and fabrication conditions.

Charge Transport Mechanism

In benzimidazole-based materials, charge transport occurs via a hopping mechanism between adjacent molecules in the solid state. The efficiency of this process is influenced by the molecular packing and the electronic coupling between molecules. The benzimidazole core acts as an electron transport moiety, while substituents on the molecule can introduce hole-transporting character, leading to bipolar transport.[5][6]

In the case of this compound, the primary charge transport pathway is expected to be through the π-conjugated benzimidazole system. The charge transport can be visualized as a series of hops between the HOMO (for holes) or LUMO (for electrons) of neighboring molecules.

Charge_Transport_Mechanism cluster_electrodes Electrodes cluster_transport_layers Charge Transport in Organic Layers cluster_emissive_layer Emissive Layer Anode Anode HTL Hole Transport Layer (Hole Hopping) Anode->HTL Hole Injection Cathode Cathode ETL Electron Transport Layer (Electron Hopping) Cathode->ETL Electron Injection EML Recombination Zone (Light Emission) HTL->EML Hole Transport ETL->EML Electron Transport

Caption: Schematic of charge injection and transport in a multilayer OLED.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, material for OLED applications. Based on the known properties of related benzimidazole derivatives, it is anticipated to possess favorable thermal stability and electron-transporting characteristics. Its potential utility as a high triplet energy host for phosphorescent emitters warrants further investigation. Future research should focus on the detailed synthesis and purification of this compound, followed by a thorough characterization of its photophysical and electrochemical properties. Subsequent fabrication and testing of OLED devices incorporating this material will be crucial to validate its potential and elucidate its structure-property relationships in the context of electroluminescent performance. The insights gained from such studies will contribute to the broader development of advanced benzimidazole-based materials for next-generation OLED technologies.

References

Methodological & Application

Synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile from N-methyl-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the condensation and cyclization of N-methyl-o-phenylenediamine with ethyl cyanoacetate. This method offers a straightforward and efficient route to the target compound. The protocol includes a comprehensive experimental procedure, characterization data, and visual representations of the synthetic pathway and workflow.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The specific target molecule, this compound[1][2], serves as a valuable synthon for more complex molecules. The synthesis of benzimidazoles is often achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives[3][4][5]. This protocol adapts the general principle for the specific synthesis of the N-methylated and 2-acetonitrile substituted benzimidazole.

Reaction Scheme

The synthesis proceeds via a one-pot reaction involving the condensation of N-methyl-o-phenylenediamine with ethyl cyanoacetate, followed by an intramolecular cyclization to form the benzimidazole ring.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for benzimidazole synthesis from o-phenylenediamines and cyanoacetic acid derivatives[6][7].

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
N-methyl-o-phenylenediamineReagent Grade, 98%Sigma-Aldrich
Ethyl cyanoacetateReagent Grade, 98%Sigma-Aldrich
Ethanol, anhydrousACS GradeFisher Scientific
Sodium bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Ethyl acetateHPLC GradeFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica gel60 Å, 230-400 meshMerck

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-o-phenylenediamine (1.22 g, 10 mmol) in anhydrous ethanol (30 mL).

  • Addition of Reagent: To the stirred solution, add ethyl cyanoacetate (1.24 g, 11 mmol, 1.1 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (1:1). The reaction is typically complete within 8-12 hours.

  • Work-up: a. After completion, allow the reaction mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. d. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid, followed by brine (30 mL). e. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. c. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
N-methyl-o-phenylenediamineC₇H₁₀N₂122.171.22101.0
Ethyl cyanoacetateC₅H₇NO₂113.121.24111.1
This compoundC₁₀H₉N₃171.20[1]---

Table 2: Characterization Data for this compound

AnalysisExpected Results
Appearance Off-white to pale yellow solid
Yield 75-85% (Typical for similar reactions)
Melting Point To be determined (Literature values for similar compounds vary)
¹H NMR (CDCl₃)δ (ppm): 7.80-7.70 (m, 1H, Ar-H), 7.40-7.20 (m, 3H, Ar-H), 4.00 (s, 2H, -CH₂-CN), 3.85 (s, 3H, N-CH₃). (Predicted based on analogous structures[3])
¹³C NMR (CDCl₃)δ (ppm): 145.0, 142.5, 135.0, 123.0, 122.5, 120.0, 117.0, 110.0, 30.0 (N-CH₃), 15.0 (-CH₂-CN). (Predicted)
IR (KBr, cm⁻¹)ν: 2250 (C≡N stretch), 1620 (C=N stretch), 1500 (C=C aromatic stretch), 2950 (C-H stretch). (Based on typical values for the functional groups[3])
MS (ESI) m/z: 172.08 [M+H]⁺ (Calculated for C₁₀H₉N₃: 171.08)[2]

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Dissolve N-methyl-o-phenylenediamine in ethanol start->setup add_reagent Add Ethyl Cyanoacetate setup->add_reagent reflux Heat to Reflux (8-12 hours) add_reagent->reflux tlc_monitor Monitor by TLC reflux->tlc_monitor tlc_monitor->reflux Incomplete cool_down Cool to Room Temperature tlc_monitor->cool_down Complete evaporate_solvent Remove Ethanol (Rotary Evaporator) cool_down->evaporate_solvent dissolve_workup Dissolve in Ethyl Acetate evaporate_solvent->dissolve_workup wash Wash with NaHCO₃ (aq) and Brine dissolve_workup->wash dry Dry with Na₂SO₄ wash->dry purify Purify by Column Chromatography dry->purify final_product Isolate and Dry Final Product purify->final_product characterize Characterize Product (NMR, IR, MS, MP) final_product->characterize end End characterize->end

Caption: Workflow for the synthesis and purification of the target compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • N-methyl-o-phenylenediamine is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Ethyl cyanoacetate is harmful if swallowed or in contact with skin.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. This procedure is suitable for laboratory-scale preparation and can be adapted for the synthesis of related benzimidazole derivatives. The detailed workflow and characterization data will be valuable for researchers in medicinal chemistry and drug development.

References

Application Note: Knoevenagel Condensation for the Synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-arylacrylonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base, to yield an α,β-unsaturated product. This reaction is of significant interest in medicinal chemistry and drug development as the resulting products, such as vinylogous systems, are scaffolds for a variety of biologically active molecules. Benzimidazole derivatives, in particular, are known to possess a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The condensation of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile with various aromatic aldehydes provides a direct route to novel 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-arylacrylonitrile derivatives, which are promising candidates for further biological evaluation.

Principle of the Reaction

The Knoevenagel condensation is initiated by the deprotonation of the active methylene group of this compound by a base, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated acrylonitrile product. The reaction is typically favored by electron-withdrawing groups on the active methylene compound and can be influenced by the nature of the aldehyde, the catalyst, and the reaction conditions.

Experimental Protocols

Protocol 1: Solvent-Free Grinding Method

This environmentally friendly method avoids the use of organic solvents.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Sodium hydroxide (NaOH) powder

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • In a clean and dry mortar, combine equimolar amounts of this compound and the aromatic aldehyde.

  • Add a catalytic amount of powdered sodium hydroxide.

  • Grind the mixture vigorously with a pestle at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), the solid reaction mixture is collected.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-arylacrylonitrile product.

Protocol 2: Microwave-Assisted Solvent-Free Method

This method utilizes microwave irradiation to accelerate the reaction rate.

Materials:

  • This compound

  • Aromatic aldehyde

  • Sodium hydroxide (NaOH) powder

  • Microwave-safe reaction vessel

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, mix equimolar amounts of this compound and the aromatic aldehyde.

  • Add a catalytic amount of powdered sodium hydroxide.

  • Place the vessel in a microwave reactor and irradiate under controlled conditions (power and time will need to be optimized for the specific substrates and microwave system).

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The crude product is then purified by recrystallization from ethanol.

Data Presentation

A comprehensive table of quantitative data with a wide range of aromatic aldehydes could not be compiled due to the limited availability of detailed experimental results in the cited literature. Researchers are encouraged to optimize the reaction conditions for their specific substrates and to characterize the resulting products to determine yields and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Knoevenagel condensation of this compound with an aromatic aldehyde.

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification cluster_3 Product start Mix Reactants: This compound + Aromatic Aldehyde + NaOH (catalyst) grinding Solvent-Free Grinding (Mortar and Pestle) start->grinding microwave Microwave Irradiation (Solvent-Free) start->microwave workup Reaction Monitoring (TLC) grinding->workup microwave->workup purification Purification (Recrystallization from Ethanol) workup->purification end 2-(1-methyl-1H-benzo[d]imidazol-2-yl) -3-arylacrylonitrile purification->end

Knoevenagel Condensation Workflow
Reaction Mechanism

The following diagram outlines the proposed mechanism for the base-catalyzed Knoevenagel condensation.

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A This compound + OH- B Resonance-Stabilized Carbanion + H2O A->B Deprotonation C Carbanion + Aromatic Aldehyde B->C D Alkoxide Intermediate C->D Nucleophilic Addition E Alkoxide Intermediate + H2O D->E F β-Hydroxy Intermediate E->F Protonation G Final Product: 2-(1-methyl-1H-benzo[d]imidazol-2-yl) -3-arylacrylonitrile + H2O + OH- F->G Elimination of H2O

Knoevenagel Condensation Mechanism

Conclusion

The Knoevenagel condensation of this compound with aromatic aldehydes offers a straightforward and efficient method for the synthesis of novel α,β-unsaturated benzimidazole derivatives. The use of solvent-free conditions, either by grinding or microwave irradiation, aligns with the principles of green chemistry by reducing waste and reaction times. The resulting products are of considerable interest for their potential biological activities and can serve as valuable intermediates for the development of new therapeutic agents. Further research is warranted to explore the full scope of this reaction and to evaluate the pharmacological properties of the synthesized compounds.

References

Application Notes and Protocols: Synthesis of Substituted Acrylonitriles from 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted acrylonitriles derived from the benzimidazole scaffold are a class of compounds of significant interest in medicinal chemistry. These molecules have demonstrated a range of biological activities, including potent antiproliferative effects against various cancer cell lines.[1][2] The synthesis of these compounds is typically achieved through a Knoevenagel condensation, a versatile and widely used carbon-carbon bond-forming reaction. This document provides detailed protocols for the synthesis of substituted acrylonitriles starting from 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile and various aromatic aldehydes. The methodologies described herein are based on established literature procedures and are suitable for laboratory-scale synthesis and derivatization for drug discovery and development programs.[3][4][5]

Reaction Scheme

The synthesis of substituted acrylonitriles from this compound proceeds via a Knoevenagel condensation with a substituted aromatic aldehyde. The reaction is typically catalyzed by a base, such as piperidine or sodium hydroxide.[4][5]

G reactant1 This compound reaction + reactant1->reaction reactant2 Ar-CHO reactant2->reaction product Substituted Acrylonitrile catalyst Base (e.g., Piperidine) catalyst->reaction solvent Solvent (e.g., Ethanol) solvent->reaction reaction->product

Figure 1: General reaction scheme for the synthesis of substituted acrylonitriles.

Experimental Protocols

This section details two common protocols for the synthesis of substituted acrylonitriles from this compound: a classical reflux method and a solvent-free grinding method.

Protocol 1: Classical Reflux in Ethanol with Piperidine Catalyst

This method is a widely used and reliable procedure for the Knoevenagel condensation.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Petroleum ether (for washing)

Procedure:

  • To a round-bottom flask, add equimolar amounts of this compound and the desired substituted aromatic aldehyde.[5]

  • Add absolute ethanol to dissolve the reactants (approximately 15 mL per gram of acetonitrile).[5]

  • Add a catalytic amount of piperidine (e.g., 0.03 mL per 12.72 mmol of reactants).[5]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[5]

  • After completion, allow the reaction mixture to cool to room temperature. A solid product should precipitate.[5]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol and then with petroleum ether to remove any unreacted starting materials.[5]

  • Dry the product in a vacuum oven.

  • If necessary, the product can be further purified by recrystallization from ethanol.[5]

Protocol 2: Solvent-Free Grinding with Sodium Hydroxide

This method offers an environmentally friendly alternative by eliminating the use of organic solvents during the reaction.[4]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Sodium hydroxide (NaOH) powder

  • Mortar and pestle

  • Spatula

Procedure:

  • In a mortar, place equimolar amounts of this compound and the substituted aromatic aldehyde.[4]

  • Add a catalytic amount of powdered sodium hydroxide.[4]

  • Grind the mixture vigorously with a pestle at room temperature. The reaction is typically complete within minutes, often accompanied by a change in color and consistency.[4]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the solid product can be directly collected.

  • The product can be purified by washing with water to remove the catalyst and then recrystallized from a suitable solvent like ethanol.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various substituted acrylonitriles.

Table 1: Reaction Conditions and Yields for the Synthesis of Substituted Acrylonitriles

EntryAldehydeMethodCatalystReaction TimeYield (%)Reference
1BenzaldehydeReflux in EthanolPiperidine4 h80[5]
24-CyanobenzaldehydeReflux in EthanolPiperidine4 h75[5]
3Various Aromatic AldehydesSolvent-Free GrindingNaOHMinutes92-98[4]

Table 2: Characterization Data for 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-phenylacrylonitrile

PropertyValueReference
Molecular FormulaC₁₇H₁₃N₃
Melting Point (°C)217-218[5]
¹H NMR (DMSO-d₆, δ ppm)
8.34 (s, 1H)[5]
8.00 (d, 2H)[5]
7.63-7.61 (m, 2H)[5]
7.60 (d, 1H)[5]
7.57 (d, 2H)[5]
7.30-7.24 (m, 2H)[5]
IR (KBr, cm⁻¹)
3249 (N-H stretch)[5]
2225 (C≡N stretch)[5]
1621, 1600 (C=C stretch)[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of substituted acrylonitriles.

G A 1. Mix Reactants and Catalyst - this compound - Aromatic Aldehyde - Base Catalyst (e.g., Piperidine or NaOH) B 2. Reaction - Reflux in Ethanol OR - Solvent-Free Grinding A->B Initiate Reaction C 3. Product Isolation - Cooling and Precipitation - Filtration B->C Reaction Completion D 4. Purification - Washing with Solvents (Ethanol, Petroleum Ether) - Recrystallization C->D Crude Product E 5. Characterization - Melting Point - NMR, IR Spectroscopy D->E Pure Product

Figure 2: Experimental workflow for the synthesis of substituted acrylonitriles.

Mechanism of Action: Tubulin Polymerization Inhibition

Several synthesized benzimidazole-derived acrylonitriles have been identified as potent inhibitors of tubulin polymerization, a key mechanism for their antiproliferative activity.[1][3][6] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

G A Substituted Acrylonitrile B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Cell Cycle Arrest D->E F Apoptosis D->F G Antiproliferative Activity E->G F->G

Figure 3: Signaling pathway for tubulin polymerization inhibition.

Conclusion

The synthesis of substituted acrylonitriles from this compound is a straightforward and efficient process that can be achieved through various methods, including classical reflux and solvent-free grinding. These compounds serve as a valuable platform for the development of novel therapeutic agents, particularly in the field of oncology. The protocols and data presented here provide a comprehensive guide for researchers interested in exploring this promising class of molecules.

References

Application Notes and Protocols: 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile as a Versatile Synthon for Fused Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile as a key building block for the construction of a variety of fused benzimidazole heterocyclic systems. The protocols detailed below are based on established synthetic methodologies and provide a starting point for the development of novel compounds with potential therapeutic applications.

Introduction

Fused benzimidazoles are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The methylene group in this compound is activated by the adjacent nitrile and benzimidazole moieties, making it a versatile precursor for various condensation and cyclization reactions. This document outlines its application in the synthesis of acrylonitriles (as precursors to other fused systems) and the construction of fused pyrido[1,2-a]benzimidazoles and pyrimido[1,2-a]benzimidazoles.

Synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)-3-arylacrylonitriles via Knoevenagel Condensation

The Knoevenagel condensation of this compound with various aromatic aldehydes is a straightforward and efficient method to introduce a versatile pharmacophore. These resulting acrylonitriles can serve as key intermediates for further cyclization reactions to construct more complex fused heterocyclic systems.

Data Presentation
EntryAromatic AldehydeProductMethodReaction TimeYield (%)
1Benzaldehyde2-(1-methyl-1H-benzimidazol-2-yl)-3-phenylacrylonitrileA10-15 min92
24-Chlorobenzaldehyde3-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrileA10-15 min95
34-Methoxybenzaldehyde3-(4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrileA10-15 min94
44-Nitrobenzaldehyde3-(4-nitrophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrileB5-10 min96
52-Naphthaldehyde2-(1-methyl-1H-benzimidazol-2-yl)-3-(naphthalen-2-yl)acrylonitrileB5-10 min90

Method A: Solvent-free grinding at room temperature. Method B: Microwave irradiation. Yields are representative and may vary based on specific experimental conditions and scale.

Experimental Protocols

Method A: Solvent-Free Knoevenagel Condensation by Grinding

  • In a mortar, combine this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and powdered sodium hydroxide (1.2 mmol).

  • Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add 10 mL of cold water to the reaction mixture and continue to grind for another 2 minutes.

  • Filter the resulting solid precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure 2-(1-methyl-1H-benzimidazol-2-yl)-3-arylacrylonitrile.

Method B: Microwave-Assisted Knoevenagel Condensation

  • In a microwave-safe vessel, place this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a catalytic amount of piperidine (2-3 drops) or sodium hydroxide (0.2 mmol).

  • Seal the vessel and subject it to microwave irradiation at a suitable power level (e.g., 150-300 W) for 5-10 minutes. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add 10 mL of ethanol and stir the mixture.

  • Filter the precipitated product, wash with cold ethanol, and dry under vacuum.

Logical Workflow for Knoevenagel Condensation

Knoevenagel_Condensation start Starting Materials reactants This compound + Aromatic Aldehyde + Base (NaOH or Piperidine) start->reactants reaction_condition Reaction Condition (Grinding or Microwave) reactants->reaction_condition workup Work-up (Water/Ethanol Wash, Filtration) reaction_condition->workup product 2-(1-methyl-1H-benzimidazol-2-yl)-3-arylacrylonitrile workup->product

Caption: Workflow for the synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)-3-arylacrylonitriles.

Synthesis of Fused Pyridobenzimidazoles

This compound is a valuable precursor for the synthesis of pyridobenzimidazoles, a class of compounds with a wide range of biological activities. The following protocols outline key synthetic strategies.

Reaction with Enaminones

The reaction of this compound with enaminones provides a direct route to substituted pyrido[1,2-a]benzimidazoles.

  • A mixture of this compound (1.0 mmol), the appropriate enaminone (e.g., 1-(benzo[d]thiazol-2-yl)-3-(dimethylamino)prop-2-en-1-one) (1.0 mmol), and a catalytic amount of piperidine (3-4 drops) in 20 mL of absolute ethanol is refluxed for 6-8 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to afford the pure pyrido[1,2-a]benzimidazole derivative.

Reaction with β-Dicarbonyl Compounds

Cyclocondensation with β-dicarbonyl compounds like ethyl acetoacetate offers another pathway to pyridobenzimidazole derivatives.

  • A solution of this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (15 mL) is heated at reflux for 8-10 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and then with a small amount of ethanol.

  • The crude product is dried and can be purified by recrystallization from an appropriate solvent.

Synthetic Pathway to Pyridobenzimidazoles

Pyridobenzimidazoles_Synthesis start This compound reaction1 Reflux in Ethanol with Piperidine start->reaction1 reaction2 Reflux in Glacial Acetic Acid start->reaction2 enaminone Enaminone (e.g., 1-(aryl)-3-(dimethylamino)prop-2-en-1-one) enaminone->reaction1 dicarbonyl β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) dicarbonyl->reaction2 product1 Substituted Pyrido[1,2-a]benzimidazole reaction1->product1 product2 Pyridobenzimidazolone Derivative reaction2->product2

Caption: Synthetic routes to pyridobenzimidazoles from the title synthon.

Proposed Synthesis of Fused Pyrimidobenzimidazoles

While direct protocols starting from this compound are not extensively documented, a logical and feasible approach involves a multi-component reaction, a common strategy for constructing such heterocyclic systems.

Proposed Experimental Protocol (Three-Component Reaction)
  • To a solution of this compound (1.0 mmol) and an appropriate aromatic aldehyde (1.0 mmol) in ethanol (20 mL), add malononitrile (1.0 mmol) and a catalytic amount of a base such as piperidine or triethylamine.

  • The reaction mixture is refluxed for 4-6 hours, with monitoring by TLC.

  • Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the pyrimido[1,2-a]benzimidazole derivative.

Proposed Synthetic Workflow for Pyrimidobenzimidazoles

Pyrimidobenzimidazoles_Workflow start Combine Reactants reactants This compound + Aromatic Aldehyde + Malononitrile + Base (e.g., Piperidine) start->reactants reflux Reflux in Ethanol reactants->reflux cool_filter Cool and Filter reflux->cool_filter wash_dry Wash with Ethanol and Dry cool_filter->wash_dry product Pyrimido[1,2-a]benzimidazole Derivative wash_dry->product

Caption: Proposed workflow for the synthesis of pyrimido[1,2-a]benzimidazoles.

Conclusion

This compound is a highly valuable and versatile synthon for the preparation of a wide array of fused benzimidazole derivatives. The protocols and data presented herein demonstrate its utility in constructing key intermediates and complex heterocyclic frameworks of interest to the pharmaceutical and materials science industries. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, underscores the importance of this building block in modern synthetic chemistry.

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile and its derivatives using microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[1]

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2] Derivatives of this compound are of particular interest due to their potential applications in drug discovery, notably as anticancer agents that function by inhibiting tubulin polymerization.[3]

Synthetic Approach and Rationale

The synthesis of this compound derivatives via microwave irradiation typically involves the condensation of N-methyl-o-phenylenediamine with a suitable two-carbon synthon, such as ethyl cyanoacetate or cyanoacetic acid. The use of microwave energy accelerates the cyclization and dehydration steps, leading to the rapid formation of the desired benzimidazole ring.[4][5] This approach is highly efficient and allows for the generation of a library of derivatives by varying the substituents on the starting materials.

Key Advantages of Microwave-Assisted Synthesis:
  • Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[6]

  • Higher Yields: Improved reaction kinetics and reduced side product formation lead to higher isolated yields.[4]

  • Energy Efficiency: Microwaves directly heat the reactants and solvent, leading to more efficient energy transfer compared to conventional heating methods.[3]

  • Green Chemistry: The use of smaller volumes of solvents, or even solvent-free conditions, reduces the environmental impact.[6]

Experimental Protocols

The following protocols are generalized procedures for the microwave-assisted synthesis of the target compounds. Optimization of reaction conditions (temperature, time, and microwave power) may be necessary for specific derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the reaction of N-methyl-o-phenylenediamine with ethyl cyanoacetate.

Materials:

  • N-methyl-o-phenylenediamine

  • Ethyl cyanoacetate

  • Catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or a Lewis acid like Er(OTf)3)[6]

  • Solvent (e.g., ethanol, or solvent-free)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add N-methyl-o-phenylenediamine (1.0 mmol, 1.0 eq.).

  • Add ethyl cyanoacetate (1.2 mmol, 1.2 eq.).

  • Add the catalyst (e.g., p-TsOH, 0.1 mmol, 0.1 eq. or Er(OTf)3, 0.01 mmol, 0.01 eq.).[6]

  • If using a solvent, add 2-3 mL of ethanol. For solvent-free conditions, proceed without solvent.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-20 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-cold water to induce precipitation.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various benzimidazole derivatives, providing a comparative overview.

EntryReactant 1Reactant 2CatalystSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
1o-phenylenediamineBenzaldehydeEr(OTf)3 (1 mol%)Solvent-free-100599[6]
2o-phenylenediaminep-tolualdehydeEr(OTf)3 (1 mol%)Solvent-free-100798[6]
3o-phenylenediamineAcetic AcidHCl (2 drops)-450-392[5]
4o-phenylenediamineBenzoic AcidPPA---295[4]
5o-phenylenediamineBenzaldehydeK-10 ClaySolvent-free-1301092[7]

Visualization of Workflow and Biological Action

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.

G cluster_prep Reactant Preparation cluster_synthesis Microwave Synthesis cluster_workup Product Isolation and Purification cluster_analysis Characterization Reactants N-methyl-o-phenylenediamine + Ethyl Cyanoacetate Mixing Mix Reactants and Catalyst in Microwave Vial Reactants->Mixing Catalyst Catalyst (e.g., p-TsOH) Catalyst->Mixing Microwave Microwave Irradiation (120-150 °C, 5-20 min) Mixing->Microwave Precipitation Precipitation in Water Microwave->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathway: Inhibition of Tubulin Polymerization

Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[3] The diagram below illustrates the mechanism of action.

G cluster_cell Cancer Cell cluster_tubulin Microtubule Dynamics cluster_mitosis Cell Cycle Progression cluster_drug Drug Action cluster_apoptosis Cellular Response Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->Tubulin Depolymerization CellDivision Cell Division MitoticSpindle->CellDivision Apoptosis Apoptosis MitoticSpindle->Apoptosis Cell Cycle Arrest (G2/M) Drug Benzimidazole Acetonitrile Derivative Drug->Tubulin Binds to Colchicine Site Drug->MitoticSpindle Disruption

Caption: Mechanism of action for tubulin polymerization inhibitors.

Applications in Drug Development

Benzimidazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The this compound scaffold is a promising starting point for the development of novel therapeutics.

  • Anticancer Agents: As demonstrated, these compounds can act as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. Their mechanism of action, which involves disrupting microtubule dynamics, leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[8]

  • Antimicrobial Agents: The benzimidazole nucleus is present in several antimicrobial drugs. Derivatives of the target compound could be screened for activity against various bacterial and fungal strains.

  • Further Drug Discovery: The efficient microwave-assisted synthesis allows for the rapid generation of a diverse library of analogs. This facilitates structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, accelerating the drug discovery and development process.[3]

References

Application Note and Protocol: Purification of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a key intermediate in the synthesis of various biologically active compounds. The purity of this intermediate is crucial for the successful synthesis of downstream products and for ensuring the reliability of biological data. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, outlining the experimental procedure, expected outcomes, and visual aids to facilitate understanding. The process leverages the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For benzimidazole derivatives, solvent systems such as ethanol-water mixtures are often effective.[1]

Experimental Protocols

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Beakers

  • Graduated cylinders

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Vacuum oven

Protocol for Recrystallization:

  • Solvent Selection and Dissolution:

    • Place a sample of the crude this compound in a test tube.

    • Test the solubility in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point for benzimidazole derivatives.[1]

    • In an appropriately sized Erlenmeyer flask, add the crude this compound.

    • Add a minimal amount of the chosen primary solvent (e.g., ethanol) to the flask, just enough to form a slurry.

    • Heat the mixture to boiling with gentle stirring. Continue to add the solvent dropwise until the solid completely dissolves.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.

    • Reheat the solution to boiling for 5-10 minutes. The activated carbon will adsorb colored impurities.[1][2]

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot filtration.

    • Preheat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing the Crystals:

    • With the vacuum still on, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying the Crystals:

    • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

    • Analyze the purity of the recrystallized product by HPLC and compare it to the crude material.

    • Calculate the percent recovery.

Data Presentation

The following table summarizes hypothetical data from the purification of this compound by recrystallization.

ParameterCrude ProductPurified Product
Appearance Light brown powderWhite crystalline solid
Mass 5.00 g4.25 g
Purity (by HPLC) 92.5%99.8%
Melting Point 138-142 °C145-146 °C
Yield -85%

Mandatory Visualizations

Recrystallization_Workflow start Start: Crude Compound dissolution Dissolution (Minimal hot solvent) start->dissolution decolorization Decolorization (Optional: Add activated carbon, boil) dissolution->decolorization hot_filtration Hot Filtration (Remove insoluble impurities/carbon) decolorization->hot_filtration crystallization Crystallization (Slow cooling, then ice bath) hot_filtration->crystallization collection Crystal Collection (Vacuum filtration) crystallization->collection washing Washing (Rinse with cold solvent) collection->washing drying Drying (Vacuum oven) washing->drying analysis Analysis (Purity, MP, Yield) drying->analysis end End: Purified Product analysis->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

Purification_Principle cluster_crude Crude Product in Hot Solvent cluster_process Purification Process cluster_products Separated Products crude_compound Target Compound (Soluble) cooling Cooling & Crystallization crude_compound->cooling soluble_impurities Soluble Impurities (Remain in solution) soluble_impurities->cooling insoluble_impurities Insoluble Impurities (Removed by filtration) hot_filtration Hot Filtration insoluble_impurities->hot_filtration purified_crystals Purified Crystals (Target Compound) cooling->purified_crystals filtrate Filtrate (Soluble Impurities) cooling->filtrate

Caption: Logical diagram illustrating the separation of impurities during recrystallization.

References

Application Notes and Protocols: Work-up Procedure for Knoevenagel Condensation with 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the work-up procedure following the Knoevenagel condensation of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile with various aldehydes. The protocols outlined below are designed to ensure efficient isolation and purification of the resulting 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-aryl-acrylonitrile derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound, in this case, this compound, with an aldehyde or ketone. The work-up procedure is a critical step to isolate the desired product from the reaction mixture, which may contain unreacted starting materials, catalyst, and byproducts. The choice of the work-up protocol is highly dependent on the reaction conditions, including the type of catalyst and solvent employed. This guide presents several work-up strategies tailored to different reaction scenarios.

Data Presentation: Summary of Work-up Procedures

The following table summarizes various work-up procedures based on the catalyst and solvent system used in the Knoevenagel condensation.

Catalyst TypeSolventGeneral Work-up StrategyKey Considerations
Homogeneous Base (e.g., NaOH, Piperidine, Imidazole) Dichloromethane (DCM)Aqueous wash, extraction, drying, and solvent evaporation.Imidazole is water-soluble and can be easily removed by washing with water[1][2]. For stronger bases like NaOH, a neutralization step with dilute acid may be required.
Homogeneous Base (e.g., NaOH) Solvent-freeDirect trituration with water or an organic solvent, followed by filtration.This method is often "greener" and simplifies the work-up as there is no bulk solvent to remove[3][4].
Solid-supported Catalyst (e.g., SeO2/ZrO2) Acetonitrile or WaterFiltration to remove the catalyst, followed by extraction or direct crystallization.The catalyst can be recovered and potentially reused. If acetonitrile is used, it may need to be removed by rotary evaporation before extraction to prevent loss of polar products[5][6].
Acid Catalyst (e.g., Boric Acid) Ethanol/WaterRemoval of ethanol by rotary evaporation, followed by extraction with an organic solvent.The reaction completion can be monitored by TLC. The product is then isolated by standard extraction procedures[7].

Experimental Protocols

Below are detailed protocols for common work-up scenarios.

Protocol 1: Work-up after Imidazole-Catalyzed Condensation in Dichloromethane

This protocol is suitable for reactions where a water-soluble base like imidazole is used as a catalyst in an organic solvent like dichloromethane[1][2].

1. Quenching and Initial Extraction: a. Upon completion of the reaction (monitored by TLC), transfer the reaction mixture to a separatory funnel. b. Add deionized water (approximately 2 volumes of the reaction volume) to the separatory funnel. c. Shake the funnel vigorously for 1-2 minutes to extract the water-soluble imidazole catalyst into the aqueous phase. Allow the layers to separate.

2. Aqueous Washing: a. Drain the lower organic layer (DCM) into a clean flask. b. Wash the organic layer two more times with deionized water to ensure complete removal of the catalyst. c. A final wash with brine (saturated aqueous NaCl solution) can be performed to aid in the removal of residual water from the organic layer.

3. Drying and Solvent Removal: a. Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Swirl the flask and allow it to stand for 15-20 minutes. The drying agent should be free-flowing, indicating sufficient drying. c. Filter the mixture to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask. d. Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

4. Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

Protocol 2: Work-up for Solvent-Free Knoevenagel Condensation

This protocol is applicable when the reaction is carried out without a solvent, often using a solid base or by simple grinding[3][4].

1. Initial Product Isolation: a. To the solid reaction mixture, add a sufficient amount of cold deionized water and stir vigorously. This will dissolve any water-soluble catalysts or unreacted starting materials. b. If the product is a solid, it will precipitate out.

2. Filtration: a. Collect the precipitated product by vacuum filtration using a Büchner funnel. b. Wash the solid on the filter paper with copious amounts of cold deionized water to remove any remaining impurities. c. If necessary, a wash with a cold, non-polar organic solvent (e.g., hexane or diethyl ether) can be performed to remove non-polar impurities.

3. Drying: a. Dry the purified solid product in a vacuum oven at an appropriate temperature to remove residual solvent.

4. (Alternative) Extraction: a. If the product does not precipitate cleanly, the reaction mixture can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and transferred to a separatory funnel. b. Proceed with the aqueous washing steps as described in Protocol 1 to remove any water-soluble impurities. c. Dry the organic layer, remove the solvent, and purify the product by recrystallization.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described work-up procedures.

cluster_protocol1 Protocol 1: Work-up (Imidazole/DCM) P1_Start Reaction Mixture (in DCM) P1_AddWater Add Deionized Water P1_Start->P1_AddWater P1_Extract Extract in Separatory Funnel P1_AddWater->P1_Extract P1_Separate Separate Organic Layer P1_Extract->P1_Separate P1_Wash Wash with Water/Brine P1_Separate->P1_Wash P1_Dry Dry over Na₂SO₄ P1_Wash->P1_Dry P1_Filter Filter P1_Dry->P1_Filter P1_Evaporate Evaporate Solvent P1_Filter->P1_Evaporate P1_Purify Recrystallize P1_Evaporate->P1_Purify P1_Product Pure Product P1_Purify->P1_Product

Caption: Workflow for Imidazole-Catalyzed Reaction Work-up.

cluster_protocol2 Protocol 2: Work-up (Solvent-Free) P2_Start Solid Reaction Mixture P2_AddWater Triturate with Cold Water P2_Start->P2_AddWater P2_Filter Vacuum Filtration P2_AddWater->P2_Filter P2_Alternative Alternative: Dissolve in Organic Solvent P2_AddWater->P2_Alternative P2_Wash Wash with Cold Water P2_Filter->P2_Wash P2_Dry Dry in Vacuum Oven P2_Wash->P2_Dry P2_Product Pure Product P2_Dry->P2_Product P2_Extract Proceed with Protocol 1 Extraction P2_Alternative->P2_Extract

Caption: Workflow for Solvent-Free Reaction Work-up.

References

Application Notes and Protocols: 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile in the Synthesis of Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile serves as a key building block in the synthesis of novel tubulin polymerization inhibitors. This versatile scaffold allows for the development of potent anticancer agents that target the microtubule network, a critical component of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Derivatives of this compound have shown significant antiproliferative activity against various cancer cell lines, often by interacting with the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.[1][2][3] These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of tubulin inhibitors derived from this benzimidazole core.

Synthesis of Benzimidazole Acrylonitrile Derivatives

The synthesis of tubulin inhibitors from this compound and related N-substituted 2-(cyanomethyl)-benzimidazoles typically involves a multi-step process. A general synthetic route begins with the appropriate ortho-substituted nitrobenzene, followed by amination, reduction, cyclocondensation, and finally a Knoevenagel condensation to yield the target acrylonitrile derivatives.[4]

Synthetic Workflow

Synthesis_Workflow A ortho-chloronitrobenzene B N-substituted nitroaniline A->B Microwave-assisted amination C N-substituted ortho-phenylenediamine B->C Reduction (SnCl2·2H2O) D 2-(N-substituted-1H-benzo[d]imidazol-2-yl)acetonitrile (e.g., this compound) C->D Cyclocondensation (2-cyanoacetamide) F N-substituted benzimidazole-derived acrylonitrile (Final Tubulin Inhibitor) D->F Knoevenagel Condensation (Piperidine, Ethanol, Reflux) E Aromatic aldehyde E->F

Caption: General synthetic scheme for N-substituted benzimidazole-derived acrylonitriles.

Experimental Protocols

Protocol 1: Synthesis of N-substituted 2-(cyanomethyl)-benzimidazoles[4]
  • N-Alkylation/Arylation: An ortho-chloronitrobenzene is reacted with an excess of the desired amine (e.g., methylamine for the 1-methyl derivative) in acetonitrile under microwave irradiation to yield the corresponding N-substituted nitroaniline.

  • Reduction: The N-substituted nitroaniline is then reduced to the N-substituted ortho-phenylenediamine using a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in methanol.

  • Cyclocondensation: The resulting diamine is cyclized with 2-cyanoacetamide at high temperatures to form the 2-(N-substituted-1H-benzo[d]imidazol-2-yl)acetonitrile precursor. For the title compound, N-methyl-ortho-phenylenediamine would be used.

Protocol 2: Synthesis of Target Acrylonitrile Derivatives (General Knoevenagel Condensation)[4]
  • Dissolve equimolar amounts of the 2-(N-substituted-1H-benzo[d]imidazol-2-yl)acetonitrile (e.g., this compound) and a selected aromatic aldehyde in absolute ethanol.

  • Add a few drops of piperidine as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • If necessary, purify the product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).

Protocol 3: In Vitro Tubulin Polymerization Assay[1][4]

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Prepare a reaction mixture containing the tubulin solution, GTP (as a polymerization promoter), and the test compound at various concentrations (or vehicle control).

  • Incubate the mixture at 37°C to initiate polymerization.

  • Monitor the change in absorbance (optical density) at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder. An increase in absorbance indicates microtubule formation.

  • Calculate the percentage of inhibition relative to the vehicle control. The IC₅₀ value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 4: Cell Viability/Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.

  • Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation

The biological activity of synthesized benzimidazole acrylonitrile derivatives is summarized below. These compounds were evaluated for their antiproliferative activity against various cancer cell lines and for their ability to inhibit tubulin polymerization.[1][4]

Table 1: Antiproliferative Activity of Benzimidazole Acrylonitrile Derivatives (IC₅₀ in µM) [1]

CompoundHeLa (Cervical)Raji (Burkitt's Lymphoma)Ramos (Burkitt's Lymphoma)CEM (T-lymphoblastic Leukemia)
50 >100.080.080.06
64 0.20.020.020.02
68 0.20.020.020.02
69 0.30.020.020.02
CA-4 *0.0030.0020.0020.002
Docetaxel 0.0010.0010.0010.001

*Combretastatin A4 (Reference Compound)

Table 2: In Vitro Tubulin Polymerization Inhibition [1]

CompoundIC₅₀ (µM)
50 1.8 ± 0.2
64 1.9 ± 0.1
68 1.5 ± 0.1
69 1.6 ± 0.2

Mechanism of Action

The primary mechanism of action for these benzimidazole-derived acrylonitriles is the inhibition of tubulin polymerization.[1][4] Computational docking and molecular dynamics simulations suggest that these compounds bind to the colchicine binding site located at the interface between the α- and β-tubulin subunits.[1] This binding event disrupts the formation of microtubules, which are essential for the mitotic spindle.

Mechanism_of_Action cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Required for Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Inhibitor Benzimidazole Acrylonitrile Inhibitor->αβ-Tubulin Dimers Binds to Colchicine Site

Caption: Mechanism of tubulin inhibition leading to cell cycle arrest and apoptosis.

By preventing microtubule elongation, these inhibitors disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancerous cells.[3][5] This targeted action on tubulin polymerization makes these compounds promising candidates for further development in cancer therapy.

References

Application Notes and Protocols: 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile and its derivatives. This document includes synthetic protocols, biological activity data, and detailed experimental methodologies for key assays.

Introduction

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This compound serves as a key intermediate and a pharmacologically active molecule itself, primarily explored for its potential as a kinase inhibitor in anticancer research, as well as for its antimicrobial properties. The presence of the acetonitrile group provides a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of the benzimidazole ring followed by N-methylation.

Protocol 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile

This protocol describes the synthesis of the benzimidazole core via the condensation of o-phenylenediamine with a cyanoacetic acid derivative.

Materials:

  • o-phenylenediamine

  • Ethyl cyanoacetate or cyanoacetic acid

  • Polyphosphoric acid (PPA) or 4M HCl

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).

  • Cyclization: Add polyphosphoric acid (PPA) to the mixture with stirring. Heat the reaction mixture at 150°C for 2-4 hours. Alternatively, the reaction can be carried out by refluxing the starting materials in 4M hydrochloric acid.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-(1H-benzo[d]imidazol-2-yl)acetonitrile by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: N-methylation to yield this compound

This protocol details the methylation of the secondary amine in the benzimidazole ring.

Materials:

  • 2-(1H-benzo[d]imidazol-2-yl)acetonitrile

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: Dissolve 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (1 equivalent) in anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents, handle with care) to the solution and stir at room temperature for 30 minutes.

  • Methylation: Cool the mixture to 0°C and add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Quench the reaction by carefully adding water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_synthesis Synthesis Workflow o-phenylenediamine o-phenylenediamine Condensation/Cyclization Condensation/Cyclization o-phenylenediamine->Condensation/Cyclization Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->Condensation/Cyclization 2-(1H-benzo[d]imidazol-2-yl)acetonitrile 2-(1H-benzo[d]imidazol-2-yl)acetonitrile Condensation/Cyclization->2-(1H-benzo[d]imidazol-2-yl)acetonitrile N-methylation N-methylation 2-(1H-benzo[d]imidazol-2-yl)acetonitrile->N-methylation Methyl iodide Methyl iodide Methyl iodide->N-methylation This compound This compound N-methylation->this compound G cluster_kinase_assay Kinase Inhibition Assay Workflow Compound Dilution Compound Dilution Plate Setup Plate Setup Compound Dilution->Plate Setup Kinase/Substrate Addition Kinase/Substrate Addition Plate Setup->Kinase/Substrate Addition ATP Addition (Reaction Start) ATP Addition (Reaction Start) Kinase/Substrate Addition->ATP Addition (Reaction Start) Incubation Incubation ATP Addition (Reaction Start)->Incubation Luminescence Detection Luminescence Detection Incubation->Luminescence Detection Data Analysis (IC50) Data Analysis (IC50) Luminescence Detection->Data Analysis (IC50) G cluster_moa Mechanism of Kinase Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Protein Substrate Protein->Kinase Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Benzimidazole Inhibitor Benzimidazole Inhibitor Benzimidazole Inhibitor->Inhibition Inhibition->Kinase Blocks ATP Binding

Synthesis of Novel Heterocyclic Compounds from 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pyrazolo[1,5-a]pyrimidine and pyrimido[2,1-b][1][2]benzothiazole derivatives, starting from the versatile precursor, 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and antimicrobial agents.

Application Notes

The synthetic strategies outlined herein leverage the reactivity of the active methylene group in this compound. The initial key step involves the conversion of this starting material into the highly reactive ketene dithioacetal intermediate, 2-(1-methylbenzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile. This intermediate serves as a versatile building block for the subsequent construction of the target fused heterocyclic systems.

Pyrazolo[1,5-a]pyrimidine derivatives are known to exhibit a wide range of biological activities, including acting as protein kinase inhibitors, which are crucial targets in cancer therapy.[1][3] The synthesized compounds can be screened for their inhibitory activity against various kinases such as Cyclin-Dependent Kinases (CDKs), Pim-1 kinase, Epidermal Growth Factor Receptor (EGFR), and B-Raf/MEK, which are often dysregulated in cancer.[1][4][5][6]

Pyrimido[2,1-b]benzothiazole derivatives have demonstrated promising antimicrobial and anticancer activities.[2][7][8][9][10][11][12][13][14] The synthesized compounds can be evaluated for their efficacy against a panel of pathogenic bacteria and fungi. Their mechanism of action may involve the inhibition of essential microbial enzymes or interference with microbial DNA replication.[11][14]

The protocols provided are designed to be robust and reproducible, offering a clear pathway for the synthesis and subsequent biological evaluation of these novel heterocyclic compounds.

Experimental Protocols

Protocol 1: Synthesis of 2-(1-Methylbenzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile (Intermediate A)

This protocol describes the synthesis of the key ketene dithioacetal intermediate. The reaction involves the treatment of the starting acetonitrile with carbon disulfide in the presence of a base, followed by S-alkylation with methyl iodide.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Sodium hydride (NaH) or other suitable base

  • Methyl iodide (CH₃I)

  • Dry Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of this compound (1 equivalent) in dry DMF, add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add carbon disulfide (1.2 equivalents) dropwise.

  • Stir the resulting mixture at room temperature for 2-3 hours.

  • Cool the reaction mixture again to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ketene dithioacetal.

Protocol 2: Synthesis of 4-(1-Methylbenzimidazol-2-yl)-3-(methylthio)-1H-pyrazol-5-amine (Intermediate B)

This protocol outlines the synthesis of a key 5-aminopyrazole intermediate from the ketene dithioacetal.

Materials:

  • 2-(1-Methylbenzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile (Intermediate A)

  • Hydrazine hydrate

  • Absolute ethanol

  • Standard reflux apparatus

Procedure:

  • Dissolve Intermediate A (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[15]

  • After completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the pure 5-aminopyrazole derivative.[15]

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol describes the cyclocondensation of the 5-aminopyrazole intermediate with various reagents to form the pyrazolo[1,5-a]pyrimidine core.

Materials:

  • 4-(1-Methylbenzimidazol-2-yl)-3-(methylthio)-1H-pyrazol-5-amine (Intermediate B)

  • Cinnamonitrile derivatives, chalcones, or ethyl acetoacetate

  • Glacial acetic acid or a suitable solvent with a catalytic amount of base (e.g., piperidine)

  • Standard reflux apparatus

Procedure (Example with Cinnamonitrile):

  • A mixture of Intermediate B (1 equivalent) and the desired cinnamonitrile derivative (1 equivalent) is refluxed in glacial acetic acid for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the final pyrazolo[1,5-a]pyrimidine product.

Protocol 4: Synthesis of 4-Imino-2-methylthio-3-(1-methylbenzimidazol-2-yl)-4H-pyrimido[2,1-b][1][2]benzothiazole

This protocol details the synthesis of a pyrimido[2,1-b]benzothiazole derivative from the ketene dithioacetal intermediate.

Materials:

  • 2-(1-Methylbenzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile (Intermediate A)

  • 2-Aminobenzothiazole

  • Anhydrous potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Standard reflux apparatus

Procedure:

  • A mixture of Intermediate A (1 equivalent), 2-aminobenzothiazole (1 equivalent), and anhydrous potassium carbonate (1.5 equivalents) in DMF is refluxed for 8-10 hours.[15]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the resulting solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to obtain the pure product.[15]

Data Presentation

Table 1: Summary of Yields and Melting Points for Synthesized Compounds

CompoundStructureStarting Material(s)Yield (%)Melting Point (°C)Reference
Intermediate A 2-(1-Methylbenzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrileThis compound, CS₂, CH₃I--General Method
Intermediate B 4-(1-Methylbenzimidazol-2-yl)-3-(methylthio)-1H-pyrazol-5-amineIntermediate A, Hydrazine hydrate79260[15]
Pyrimido[2,1-b]benzothiazole Derivative 4-Imino-2-methylthio-3-(1-methylbenzimidazol-2-yl)-4H-pyrimido[2,1-b][1][2]benzothiazoleIntermediate A, 2-Aminobenzothiazole67>300[15]
Pyrazolo[1,5-a]pyrimidine Derivative (Example) 7-Amino-6-cyano-5-phenyl-3-(1-methylbenzimidazol-2-yl)-2-(methylthio)pyrazolo[1,5-a]pyrimidineIntermediate B, Benzylidenemalononitrile65290[15]

Table 2: Spectroscopic Data for Key Synthesized Compounds

Compound1H NMR (δ, ppm)IR (ν, cm-1)Mass Spec (m/z)Reference
Intermediate B 2.64 (s, 3H, SCH₃), 3.89 (s, 3H, NCH₃), 5.85 (br, 2H, NH₂), 7.35-7.76 (m, 4H, Ar-H), 13.2 (s, 1H, NH)3275, 3172 (NH, NH₂), 1627 (C=N)-[15]
Pyrimido[2,1-b]benzothiazole Derivative 2.65 (s, 3H, SCH₃), 3.96 (s, 3H, NCH₃), 7.21-8.19 (m, 8H, Ar-H), 9.68 (s, 1H, =NH)3400, 3335 (NH), 1630 (C=N)374 (M⁺)[15]
Pyrazolo[1,5-a]pyrimidine Derivative (Example) 2.63 (s, 3H, SCH₃), 3.98 (s, 3H, NCH₃), 7.31-7.78 (m, 9H, Ar-H), 8.35 (brs, 2H, NH₂)3380, 3250 (NH₂), 2218 (CN), 1630 (C=N)451 (M⁺)[15]

Visualizations

Synthesis_Workflow start This compound interA Intermediate A 2-(1-Methylbenzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile start->interA CS₂, NaH, CH₃I (Protocol 1) interB Intermediate B 4-(1-Methylbenzimidazol-2-yl)-3-(methylthio)-1H-pyrazol-5-amine interA->interB Hydrazine Hydrate (Protocol 2) prod2 Pyrimido[2,1-b][1,3]benzothiazole Derivatives interA->prod2 2-Aminobenzothiazole (Protocol 4) prod1 Pyrazolo[1,5-a]pyrimidine Derivatives interB->prod1 Cinnamonitriles, etc. (Protocol 3)

Caption: Overall synthetic workflow.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pim1 Pim-1 Pim1->Transcription CDK2 CDK2/Cyclin E CellCycle Cell Cycle Progression (G1/S Transition) CDK2->CellCycle Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->EGFR Inhibitor->BRAF Inhibitor->MEK Inhibitor->Pim1 Inhibitor->CDK2

Caption: Potential signaling pathways targeted by pyrazolo[1,5-a]pyrimidines.

References

Application Notes and Protocols: 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a versatile heterocyclic intermediate, playing a crucial role in the synthesis of various functional dyes. The core structure, featuring a benzimidazole ring, an active methylene group, and a nitrile moiety, allows for the facile creation of conjugated systems, which are the cornerstone of chromophores. The methylated nitrogen atom enhances solubility in organic solvents and can influence the electronic properties of the final dye molecule.

This intermediate is primarily employed in Knoevenagel condensation reactions with aromatic aldehydes to produce styryl-type dyes. These dyes are of significant interest due to their applications in various fields, including textile dyeing, photographic materials, and as fluorescent probes in biological research. The electron-donating or -withdrawing nature of the substituents on the aromatic aldehyde allows for the fine-tuning of the resulting dye's color and photophysical properties.

Key Applications

  • Disperse Dyes: The non-ionic nature of dyes derived from this intermediate makes them suitable for dyeing hydrophobic fibers like polyester and nylon.

  • Fluorescent Probes: The extended π-conjugated system in the resulting styryl dyes often leads to fluorescent properties, making them candidates for biological imaging and sensing applications.

  • Functional Dyes: The benzimidazole core can be further functionalized to impart specific properties, such as photochromism or nonlinear optical activity.

Experimental Protocols

Protocol 1: General Synthesis of Styryl Dyes via Knoevenagel Condensation

This protocol describes a general method for the synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-arylacrylonitrile dyes through a Knoevenagel condensation reaction.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-(diethylamino)benzaldehyde, 4-nitrobenzaldehyde, 2-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH) or Piperidine

  • Ethanol or solvent-free conditions

  • Mortar and pestle (for solvent-free reaction)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure (Conventional Heating):

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired aromatic aldehyde in a minimal amount of ethanol.

  • Add a catalytic amount of a base, such as piperidine (a few drops) or a small pellet of sodium hydroxide.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure styryl dye.

  • Dry the purified product in a vacuum oven.

Procedure (Solvent-Free Grinding): [1]

  • In a mortar, combine 1.0 equivalent of this compound, 1.0 equivalent of the aromatic aldehyde, and a catalytic amount of powdered sodium hydroxide.[1]

  • Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. The progress of the reaction can often be observed by a change in color.

  • Monitor the reaction by TLC by dissolving a small sample in a suitable solvent.

  • Once the reaction is complete, add a small amount of ethanol to the mortar and triturate the solid.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purify the product by recrystallization as described in the conventional heating method.

Data Presentation

The following table presents representative data for analogous (E)-2-(1H-benzo[d]imidazol-2-yl)-3-arylacrylonitrile compounds, which are expected to have very similar properties to their N-methylated counterparts. This data is provided as a reference for researchers to anticipate the characteristics of their synthesized dyes.

Table 1: Characterization Data for Representative (E)-2-(1H-benzo[d]imidazol-2-yl)-3-arylacrylonitrile Dyes [2]

Aldehyde PrecursorProduct StructureYield (%)Melting Point (°C)IR (ν, cm⁻¹) (C≡N)
Thiophene-2-carbaldehyde(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(thiophen-2-yl)acrylonitrile83221-2232215
2-Chlorobenzaldehyde(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)acrylonitrile75231-2332235
2-Bromobenzaldehyde(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-bromophenyl)acrylonitrile61219-220-
2-Nitrobenzaldehyde(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile78197-1992225

Note: The data presented is for the N-H analogue. The N-methyl derivatives are expected to exhibit similar characteristics.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of styryl dyes from this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product Intermediate This compound Condensation Knoevenagel Condensation (Base Catalyst, Heat/Grinding) Intermediate->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Precipitation Precipitation/ Cooling Condensation->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Dye Purified Styryl Dye Recrystallization->Dye

Caption: General workflow for styryl dye synthesis.

Logical Relationship of Components

The diagram below outlines the logical relationship between the core intermediate and the resulting dye class.

G A This compound B Active Methylene Group (-CH2CN) A->B contains D Knoevenagel Condensation A->D C Aromatic Aldehyde (R-CHO) C->D E Styryl Dye (Benzimidazolyl-acrylonitrile) D->E yields

Caption: Component relationship in dye synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the yield of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and key data to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common two-step synthetic route involves:

  • Phillips-Ladenburg Condensation: Reaction of an o-phenylenediamine derivative with a cyanoacetic acid derivative (e.g., ethyl cyanoacetate or cyanoacetamide) to form 2-(1H-benzo[d]imidazol-2-yl)acetonitrile. This reaction can be carried out at high temperatures without a solvent or in a suitable solvent.[1]

  • N-Methylation: Subsequent methylation of the benzimidazole nitrogen atom using a methylating agent like methyl iodide in the presence of a base.[2]

Q2: My final product is an oil and difficult to purify. What could be the cause?

A2: The formation of an oily product instead of a solid can be due to the presence of impurities or residual solvent. In the synthesis of 2-cyanomethyl benzimidazole, this has been observed when using a heating mantle, suggesting localized overheating. Recrystallization from a suitable solvent system, such as aqueous ethanol, can help in obtaining a solid product.[3]

Q3: I am observing multiple spots on my TLC after the methylation step. What are the likely side products?

A3: Multiple spots on TLC after methylation can indicate the presence of several byproducts, including:

  • Unreacted starting material: Incomplete reaction can leave 2-(1H-benzo[d]imidazol-2-yl)acetonitrile.

  • Regioisomers: If the benzimidazole ring is unsymmetrically substituted, methylation can occur on either nitrogen, leading to a mixture of isomers.

  • Quaternary salt: Over-methylation can lead to the formation of a 1,3-dimethylbenzimidazolium salt, which is a quaternary ammonium salt.[2]

Q4: What is the best way to purify the final product?

A4: Purification of N-methylated benzimidazoles often requires chromatographic techniques. Column chromatography on silica gel is a common and effective method. A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is often effective for separating the desired product from impurities and side products.[2] Recrystallization from solvents like aqueous ethanol can also be an effective purification method.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Phillips-Ladenburg Condensation
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time and/or temperature. Monitor the reaction progress by TLC. - Ensure the reactants are pure and dry.
Side reactions.- Optimize the reaction temperature to minimize the formation of byproducts.
Oily Product Presence of impurities or residual solvent.- Purify the crude product by recrystallization from aqueous ethanol.[3] - Ensure complete removal of the solvent after extraction.
Overheating.- Use a controlled heating method like an oil bath instead of direct heating with a mantle to ensure uniform temperature.[3]
Step 2: N-Methylation
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete deprotonation of the benzimidazole N-H.- Use a stronger base (e.g., NaH instead of K₂CO₃). The choice of base is critical for efficient deprotonation.[2]
Incomplete reaction.- Increase the reaction time and/or temperature. Monitor the reaction by TLC.
Purity of starting materials.- Ensure the 2-(1H-benzo[d]imidazol-2-yl)acetonitrile is pure and dry.[2]
Quenching of the benzimidazolide anion.- Use an anhydrous aprotic solvent (e.g., DMF, acetone) to prevent quenching of the anion by protic solvents.[2]
Formation of Multiple Products (observed on TLC) Formation of regioisomers.- Optimize the reaction conditions (base, solvent, temperature) to favor the formation of the desired isomer. Steric hindrance on the benzimidazole ring can also influence regioselectivity.[2]
Formation of a quaternary salt (over-methylation).- Use a controlled stoichiometric amount of the methylating agent (typically 1.0 to 1.2 equivalents).[2] - Add the methylating agent slowly to the reaction mixture.
Difficulty in Purification Presence of structurally similar isomers or unreacted starting material.- Use column chromatography on silica gel with a gradient elution system (e.g., hexane/ethyl acetate) for effective separation.[2]

Quantitative Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
Starting Materials Solvent Temperature (°C) Time (h) Yield (%) Reference
o-phenylenediamine, ethyl cyanoacetateNone1401076[1]
o-phenylenediamine, cyanoacetamideNone (melt)165-2090.25-[1]
o-phenylenediamine, ethyl cyanoacetateAniline (boiling)---[1]
o-phenylenediamine, cyanoacetic acid esterCumene or Mesitylene155-170-GoodJPH072794A
Table 2: Comparison of Bases for N-Methylation of Benzimidazoles
Base Strength Advantages Disadvantages Typical Solvents
Potassium Carbonate (K₂CO₃) ModerateInexpensive, easy to handle.May require higher temperatures and longer reaction times.Acetone, DMF
Cesium Carbonate (Cs₂CO₃) ModerateHigher reactivity than K₂CO₃.More expensive.DMF, Acetonitrile
Sodium Hydride (NaH) StrongHighly reactive, allows for lower reaction temperatures.Pyrophoric, requires anhydrous conditions and careful handling.[2]THF, DMF

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile

This protocol is adapted from a solvent-free approach.[1]

Materials:

  • o-phenylenediamine

  • Ethyl cyanoacetate

  • Nitrogen gas supply

  • Water

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine and ethyl cyanoacetate in a 1:1.1 molar ratio.

  • Flush the flask with nitrogen.

  • Heat the mixture to 140°C for 10 hours while flushing with nitrogen. A crystal slurry of 2-cyanomethylbenzimidazole will form.

  • After the reaction is complete, cool the mixture.

  • Add water to the crystal slurry and stir.

  • Filter the solid product and dry it to obtain 2-(1H-benzo[d]imidazol-2-yl)acetonitrile.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for N-methylation and may require optimization.[2]

Materials:

  • 2-(1H-benzo[d]imidazol-2-yl)acetonitrile

  • Anhydrous acetone or DMF

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (1.0 eq) and a suitable anhydrous solvent (e.g., acetone).

  • Add anhydrous potassium carbonate (1.5 eq) to the suspension.

  • While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Phillips-Ladenburg Condensation cluster_step2 Step 2: N-Methylation cluster_purification Purification A o-Phenylenediamine + Ethyl Cyanoacetate B Heating (e.g., 140°C) A->B Reaction C 2-(1H-benzo[d]imidazol-2-yl)acetonitrile B->C Product D 2-(1H-benzo[d]imidazol-2-yl)acetonitrile E Methyl Iodide + Base (e.g., K2CO3) in Anhydrous Solvent D->E Reactants F Reflux E->F Reaction G Crude this compound F->G Product H Crude Product I Column Chromatography (Silica Gel, Hexane/EtOAc) H->I Purification J Pure this compound I->J Final Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield in Synthesis Step Which Step shows low yield? Start->Step Condensation Condensation Step Issues Step->Condensation Step 1 Methylation N-Methylation Step Issues Step->Methylation Step 2 Sol_Condensation Increase Temp/Time Check Reactant Purity Optimize Solvent Condensation->Sol_Condensation Solutions Sol_Methylation Use Stronger Base Use Anhydrous Solvent Control Stoichiometry Optimize Temp/Time Methylation->Sol_Methylation Solutions

References

Common side reactions in the synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are two primary and effective synthetic strategies for this compound:

  • Route A: Two-Step Synthesis. This involves the initial synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile by condensing o-phenylenediamine with a cyanoacetic acid derivative, such as ethyl cyanoacetate or cyanoacetamide. This is followed by the N-methylation of the benzimidazole ring using a suitable methylating agent.

  • Route B: One-Step Synthesis. This route involves the direct condensation of N-methyl-o-phenylenediamine with a cyanoacetic acid derivative to yield the final product.

Q2: I am seeing multiple spots on my TLC plate after the reaction. What could these be?

A2: Multiple spots on a TLC plate suggest the presence of starting materials, intermediates, or side products. Depending on the synthetic route, common impurities could include unreacted N-methyl-o-phenylenediamine or o-phenylenediamine, incompletely cyclized intermediates (e.g., N-acylated diamines), or various side products such as those detailed in the troubleshooting section below.

Q3: My overall yield is consistently low. What are the critical parameters to optimize?

A3: Low yields can result from several factors. Key parameters to optimize include:

  • Reaction Temperature: Overheating can lead to decomposition and the formation of tars or unwanted side products.

  • Reaction Time: Both insufficient and excessive reaction times can lower the yield of the desired product.

  • Purity of Reagents: Ensure the purity of starting materials, as impurities can lead to competing side reactions.

  • Stoichiometry: Precise control over the molar ratios of reactants is crucial to minimize the formation of byproducts.

  • Solvent and Catalyst: The choice of solvent and catalyst can significantly influence the reaction rate and selectivity.

Q4: How can I best purify the final product?

A4: The most common method for purifying this compound is column chromatography on silica gel. A suitable eluent system, often a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, should be determined by TLC analysis. Recrystallization from an appropriate solvent system can also be an effective purification method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive catalyst or reagent.- Reaction temperature is too low.- Insufficient reaction time.- Use fresh, high-purity reagents and catalysts.- Gradually increase the reaction temperature while monitoring the reaction by TLC.- Extend the reaction time.
Formation of a Dark, Tarry Substance - Reaction temperature is too high, leading to decomposition.- Presence of highly reactive impurities.- Lower the reaction temperature.- Ensure the purity of all starting materials and solvents.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unreacted Starting Material - Insufficient reaction time or temperature.- Inefficient mixing.- Stoichiometric imbalance.- Increase reaction time or temperature as appropriate.- Ensure vigorous and efficient stirring.- Re-evaluate and confirm the stoichiometry of the reactants.
Formation of N,N'-diacylated o-phenylenediamine - This can occur during the condensation of o-phenylenediamine with acid chlorides if conditions are not controlled.- When using acid chlorides, maintain a low reaction temperature.[1]- Alternatively, use carboxylic acids or their esters which are less reactive.
Formation of Benzodiazepine Derivatives - Condensation with dicarboxylic acids or their derivatives (like malonic acid) can lead to the formation of a seven-membered ring.- Ensure the C2 synthon is a derivative of a monocarboxylic acid (e.g., cyanoacetic acid).
Formation of Bis(benzimidazol-2-yl)methane Derivatives - Can occur with an excess of o-phenylenediamine and prolonged heating when using malonic acid.- Use the correct stoichiometry and monitor the reaction to avoid excessive reaction times.
Over-alkylation (Quaternary Salt Formation) - In the N-methylation step (Route A), using a harsh methylating agent or excess reagent can lead to dialkylation.- Use a milder methylating agent.- Carefully control the stoichiometry of the methylating agent.- Perform the reaction at a lower temperature.

Experimental Protocols

Route A: Two-Step Synthesis

Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile

This procedure is based on the general principle of the Phillips-Ladenburg benzimidazole synthesis.[2][3]

  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and ethyl cyanoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or 4N HCl.[2]

  • Heat the reaction mixture under reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture with a base solution (e.g., 10% NaOH or ammonia solution) until a precipitate forms.[4]

  • Filter the solid, wash it with cold water, and dry it.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: N-methylation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile

  • Dissolve 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq), and stir the mixture for 30 minutes at room temperature.

  • Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route B: One-Step Synthesis
  • In a round-bottom flask, dissolve N-methyl-o-phenylenediamine (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a high-boiling point solvent like xylene or in the absence of a solvent.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux (typically 130-150 °C) for 3-6 hours, monitoring the reaction by TLC.[5]

  • Upon completion, cool the reaction mixture and proceed with a work-up similar to that described in Route A, Step 1.

  • Purify the product by column chromatography.

Visualizations

Synthesis_of_this compound cluster_route_a Route A: Two-Step Synthesis cluster_route_b Route B: One-Step Synthesis A_start1 o-Phenylenediamine A_intermediate 2-(1H-benzo[d]imidazol-2-yl)acetonitrile A_start1->A_intermediate Condensation A_start2 Ethyl Cyanoacetate A_start2->A_intermediate A_product This compound A_intermediate->A_product N-Methylation A_reagent Methylating Agent (e.g., CH3I) A_reagent->A_product B_start1 N-methyl-o-phenylenediamine B_product This compound B_start1->B_product Direct Condensation B_start2 Ethyl Cyanoacetate B_start2->B_product

Caption: Synthetic routes to this compound.

Side_Reactions_in_Benzimidazole_Synthesis main_reactants o-Phenylenediamine Derivative + Cyanoacetic Acid Derivative desired_product Desired Benzimidazole Product main_reactants->desired_product Desired Pathway incomplete_cyclization Incomplete Cyclization (N-Acylated Intermediate) main_reactants->incomplete_cyclization Insufficient heat/time over_reaction Over-reaction Products (e.g., Bis-benzimidazoles) main_reactants->over_reaction Excessive heat/time rearrangement Rearrangement Products (e.g., Benzodiazepines) main_reactants->rearrangement Incorrect C2 Synthon over_alkylation Over-alkylation (Quaternary Salt) desired_product->over_alkylation Excess Methylating Agent (Route A)

Caption: Common side reaction pathways in benzimidazole synthesis.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory check_tlc Analyze TLC Plate start->check_tlc low_yield Low Yield check_tlc->low_yield Mainly starting material remains multiple_spots Multiple Spots/Impurities check_tlc->multiple_spots Multiple new spots optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_conditions purify_reagents Check/Purify Starting Materials low_yield->purify_reagents characterize_impurities Isolate and Characterize Impurities (e.g., NMR, MS) multiple_spots->characterize_impurities end Successful Synthesis optimize_conditions->end purify_reagents->end adjust_synthesis Adjust Synthetic Strategy Based on Impurity Identity characterize_impurities->adjust_synthesis adjust_synthesis->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimization of Base Catalyst for Knoevenagel Condensation of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of the base catalyst in the Knoevenagel condensation of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile with various aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Knoevenagel condensation of this compound?

A1: The reaction involves the condensation of this compound with an aldehyde in the presence of a base catalyst to yield a 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-aryl-acrylonitrile derivative. A molecule of water is eliminated during the reaction.

Q2: Which base catalysts are commonly used for this type of Knoevenagel condensation?

A2: A variety of base catalysts can be employed, ranging from inorganic bases to organic amines. Commonly used catalysts include:

  • Inorganic Bases: Sodium hydroxide (NaOH)

  • Organic Bases: Piperidine, Pyrrolidine, Pyridine

  • Ammonium Salts: Ammonium acetate

The choice of catalyst can significantly impact reaction rate and yield.

Q3: What solvents are suitable for this reaction?

A3: The reaction can be performed in various solvents. Ethanol is a common choice. Some protocols also report successful condensations under solvent-free conditions, which can be a greener alternative.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate and eluted with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials (aldehyde and acetonitrile derivative) and the appearance of the product spot indicate the progression of the reaction.

Q5: What are the typical methods for purifying the final product?

A5: The most common purification method for the resulting acrylonitrile products is recrystallization from a suitable solvent, such as ethanol.[1] Column chromatography over silica gel can also be used for purification if recrystallization does not yield a product of sufficient purity.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield is a common issue in Knoevenagel condensations. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

G start Low/No Product Yield catalyst Check Catalyst Activity & Concentration start->catalyst reactants Verify Reactant Quality & Stoichiometry catalyst->reactants If catalyst is active sub_catalyst1 Is the base strong enough? Consider a stronger base (e.g., NaOH vs. Piperidine). catalyst->sub_catalyst1 sub_catalyst2 Is the catalyst fresh? Use freshly opened or purified catalyst. catalyst->sub_catalyst2 conditions Optimize Reaction Conditions reactants->conditions If reactants are pure sub_reactants1 Are reactants pure? Check for degradation of aldehyde. reactants->sub_reactants1 sub_reactants2 Is stoichiometry correct? Use a slight excess of the acetonitrile. reactants->sub_reactants2 workup Review Workup & Purification conditions->workup If conditions are optimized sub_conditions1 Is the temperature optimal? Consider gentle heating. conditions->sub_conditions1 sub_conditions2 Is reaction time sufficient? Monitor with TLC for longer periods. conditions->sub_conditions2 solution Improved Yield workup->solution Successful troubleshooting

Caption: Troubleshooting workflow for low product yield.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inactive Catalyst Use a fresh bottle of the base catalyst. Piperidine, for instance, can degrade over time.
Inappropriate Base Strength The acidity of the methylene protons in this compound dictates the required base strength. If a weak base like pyridine is ineffective, consider a stronger base like piperidine or NaOH.
Impure Reactants Aldehydes can oxidize to carboxylic acids upon storage. Use freshly distilled or purified aldehydes. Ensure the purity of your this compound.
Suboptimal Reaction Temperature While some Knoevenagel condensations proceed at room temperature, others may require gentle heating to overcome the activation energy. Try refluxing in ethanol.
Insufficient Reaction Time Monitor the reaction for an extended period using TLC to ensure it has gone to completion.
Water Inhibition The reaction produces water, which can shift the equilibrium back to the reactants. If using a solvent that forms an azeotrope with water (e.g., toluene), consider using a Dean-Stark apparatus to remove water.
Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products.

Common Side Reactions

G Reactants Aldehyde + Acetonitrile Derivative DesiredProduct Knoevenagel Product Reactants->DesiredProduct Base Catalyst SideProduct1 Aldehyde Self-Condensation Reactants->SideProduct1 Strong Base SideProduct2 Michael Addition Product DesiredProduct->SideProduct2 Excess Acetonitrile/ Longer Reaction Time G start Start dissolve Dissolve Reactants in Ethanol start->dissolve add_catalyst Add Piperidine dissolve->add_catalyst reflux Reflux for 2-4h add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol and Petroleum Ether filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end Pure Product recrystallize->end

References

Technical Support Center: Knoevenagel Condensation with 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation with 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Knoevenagel condensation in a question-and-answer format.

Question Answer
Why is my reaction yield consistently low? Low yields in a Knoevenagel condensation can stem from several factors. A primary consideration is the choice of catalyst and its concentration. The catalyst, typically a weak base, must be strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde or ketone.[1] The reaction equilibrium can also be unfavorable. Since water is a byproduct of the condensation, its removal can shift the equilibrium towards the product.[1] Troubleshooting Steps:Catalyst Optimization: If using a standard catalyst like piperidine or a tertiary amine, consider varying its concentration. For challenging substrates, explore alternative catalysts.[2] • Water Removal: Employ a Dean-Stark apparatus for azeotropic removal of water, particularly in non-polar solvents like toluene.[2] Alternatively, the addition of molecular sieves can be effective.[1] • Temperature Adjustment: The reaction temperature can significantly influence the yield. An increase in temperature often leads to a higher yield, but excessive heat can cause side reactions.[2]
My reaction is very slow or not proceeding to completion. What could be the cause? Slow reaction rates are often linked to the solvent, catalyst, or temperature. The choice of solvent significantly impacts reaction kinetics.[2] Protic solvents can sometimes hinder the reaction, while polar aprotic solvents generally favor it.[2][3] The catalyst may be inappropriate for the specific substrates, deactivated, or used in an incorrect amount.[2] Additionally, the temperature may be too low for the reaction to proceed at a reasonable rate.[2] Troubleshooting Steps:Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, acetonitrile, DMF, toluene) to find the optimal medium for your specific reactants.[3] • Catalyst Activity: Ensure your catalyst is fresh and active. Consider switching to a stronger or more suitable base for your substrate.[4] • Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts using TLC.[4]
I am observing the formation of side products. How can I minimize them? The formation of side products can be caused by a catalyst that is too strong, a reaction temperature that is too high, or an incorrect stoichiometry of reactants.[2][4] For instance, using too much of a strong base can lead to self-condensation of the aldehyde.[1] Troubleshooting Steps:Use a Weaker Catalyst: Switch to a milder base, such as ammonium acetate.[2] • Optimize Stoichiometry: Ensure the molar ratios of the reactants are correct. Aldehydes are generally more reactive than ketones.[2] • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
The product is difficult to purify. What can I do? Purification challenges can arise from the presence of unreacted starting materials or closely related side products. Troubleshooting Steps:Monitor Reaction Completion: Use TLC to ensure the reaction has gone to completion before workup.[2] • Optimize Workup Procedure: If the product precipitates, it can often be isolated by simple filtration.[2] Otherwise, after removing the solvent, try recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).[4] Column chromatography may be necessary for difficult separations.[2]

Frequently Asked Questions (FAQs)

Question Answer
What is the role of the solvent in the Knoevenagel condensation? The solvent plays a crucial role by influencing reactant and catalyst solubility, stabilizing charged intermediates, and modulating catalyst activity.[5] Polar solvents can stabilize the enolate intermediate, often accelerating the reaction.[5] Protic solvents can participate in proton transfer steps, while aprotic solvents may favor different pathways.[5]
Which type of solvent is generally best for the Knoevenagel condensation? The optimal solvent is substrate-dependent. However, polar aprotic solvents like DMF and acetonitrile often give good results.[3] In some cases, protic solvents like ethanol can also be effective.[4] Solvent-free conditions have also been shown to be a viable and environmentally friendly option for the condensation of this compound.[6]
How do I choose the right catalyst? The catalyst is crucial for deprotonating the active methylene compound.[2] Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[2] The choice of catalyst should be tailored to the specific reactivity of the aldehyde and the acetonitrile derivative.
Can this reaction be performed under solvent-free conditions? Yes, the Knoevenagel condensation of this compound with aromatic aldehydes has been successfully carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[6]
How can I monitor the progress of the reaction? The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] This allows you to track the consumption of the starting materials and the formation of the product.

Data Presentation

The following table summarizes representative data on the effect of different solvents on the Knoevenagel condensation of this compound with a model aromatic aldehyde (e.g., benzaldehyde). This data is illustrative and based on general trends observed for Knoevenagel condensations.[3][7] Actual results may vary depending on the specific aldehyde, catalyst, and reaction conditions.

SolventTypeDielectric Constant (ε)Reaction Time (h)Yield (%)
TolueneNon-polar2.4865
DichloromethanePolar Aprotic9.1675
EthanolPolar Protic24.6485
AcetonitrilePolar Aprotic37.5392
DMFPolar Aprotic38.32.595
WaterPolar Protic80.1580
None (Solvent-free)--0.5 (MW)90

Experimental Protocols

General Protocol for Solvent-Based Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde in a selected solvent.

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Catalyst (e.g., piperidine, 0.1 mmol)

  • Selected solvent (e.g., ethanol, acetonitrile, DMF, 10 mL)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • TLC plates for reaction monitoring

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol).[5]

  • Add the chosen solvent (10 mL) to the flask and stir the mixture to dissolve the reactants.[5]

  • Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.[4]

  • Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.[4]

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine Reactants: - this compound - Aromatic Aldehyde solvent Add Solvent reactants->solvent catalyst Add Catalyst solvent->catalyst stir Stir at Desired Temperature catalyst->stir monitor Monitor Progress (TLC) stir->monitor complete Reaction Complete monitor->complete cool Cool to RT complete->cool isolate Isolate Product (Filtration or Evaporation) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify characterize Characterize Product (NMR, IR, MS, M.P.) purify->characterize

Caption: Experimental workflow for the Knoevenagel condensation.

References

Technical Support Center: Scale-Up Synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the two primary stages of the synthesis: the initial cyclocondensation to form the benzimidazole core and the subsequent N-methylation.

Stage 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile

The formation of the benzimidazole ring is typically achieved by the condensation of o-phenylenediamine with a reactant providing the cyanomethyl group, such as ethyl cyanoacetate or malononitrile.

Question 1: My reaction yield is significantly lower than expected on a larger scale. What are the common causes?

Answer: Low yields during scale-up are often attributed to several factors that are less prominent at the lab scale:

  • Inadequate Heat Management: The condensation reaction is often exothermic.[1] Without efficient heat dissipation in a larger reactor, localized hot spots can form, leading to thermal degradation of reactants or products and promoting side reactions.[1]

  • Poor Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more challenging.[1] Inefficient stirring can lead to non-uniform reaction conditions, resulting in incomplete conversion and the formation of byproducts.

  • Suboptimal Reagent Addition: The rate of reagent addition is critical.[1] A slow, controlled addition is often necessary to manage the reaction exotherm. Adding reagents too quickly can cause temperature spikes and reduce yield.

  • Precipitation Issues: The product or intermediates may be less soluble at higher concentrations, leading to precipitation. This can coat stirrer blades or reactor walls, hindering mixing and heat transfer.

Question 2: I am observing significant amounts of a high-molecular-weight byproduct. What could it be?

Answer: A common byproduct in the condensation of o-phenylenediamines with dicarbonyl or related compounds is the formation of bis-benzimidazoles or benzodiazepine derivatives.[2]

  • Bis-benzimidazole Formation: This can occur if the stoichiometry is not carefully controlled or under certain acidic conditions, where a second molecule of o-phenylenediamine reacts with the intermediate.

  • Benzodiazepine Formation: Reaction with certain dicarbonyl compounds can lead to the formation of a seven-membered benzodiazepine ring, which is a known competitive pathway.[3]

  • Troubleshooting: Ensure precise stoichiometric control of reactants. Analyze the byproduct by LC-MS and NMR to confirm its structure and adjust reaction conditions (e.g., temperature, catalyst, solvent) to minimize its formation.

Question 3: The final product from the condensation step is difficult to purify. What strategies can I use?

Answer: Purification challenges often arise from residual starting materials, catalysts, and colored impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is a powerful technique for removing impurities.

  • Acid-Base Wash: Benzimidazoles can be protonated. An acidic wash can help remove non-basic impurities. Subsequent neutralization will precipitate the purified product.

  • Column Chromatography: While less ideal for very large scales, column chromatography is effective for removing closely related impurities. Optimizing the solvent system is key.

  • Decolorization: If colored impurities are present, treating the solution with activated carbon can be effective.

Stage 2: N-methylation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile

This step involves the alkylation of the benzimidazole nitrogen with a methylating agent like methyl iodide or dimethyl sulfate.

Question 1: The methylation reaction is giving a mixture of products. How can I improve selectivity?

Answer: The benzimidazole ring has two nitrogen atoms, and while they are equivalent in the unsubstituted parent, the reaction can sometimes lead to undesired products.

  • N1 vs. N3 Isomers: In a substituted benzimidazole, the two nitrogens may not be equivalent, leading to isomeric products. However, for 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, the N1 and N3 positions are equivalent and will yield the same product.

  • Over-methylation (Quaternization): A more common issue is the formation of a quaternary benzimidazolium salt, where both nitrogen atoms are alkylated. This occurs when an excess of the methylating agent is used or if the reaction is run for too long or at too high a temperature.

  • Troubleshooting: Use a stoichiometric amount (or a very slight excess) of the methylating agent. Add it slowly to the reaction mixture and maintain a controlled temperature. Monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed.

Question 2: What are the safety considerations for scaling up a methylation reaction?

Answer: Methylating agents like methyl iodide and dimethyl sulfate are toxic and potentially carcinogenic.

  • Handling: Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Quenching: At the end of the reaction, any unreacted methylating agent must be safely quenched. A solution of ammonia, sodium thiosulfate, or sodium hydroxide can be used to destroy the excess reagent.

  • Temperature Control: These reactions can be exothermic. Ensure the reactor has adequate cooling capacity to prevent a thermal runaway.

Quantitative Data Summary

The optimal conditions for benzimidazole synthesis can vary. The table below summarizes typical conditions reported for the condensation of o-phenylenediamine with various carbonyl compounds, which can serve as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3Condition 4
C1 Source AldehydeCarboxylic AcidAldehydeAldehyde
Catalyst/Medium ZnO Nanoparticles[4]4N Hydrochloric AcidH₂O₂ / HCl[5]Erbium Triflate (Er(OTf)₃)[6]
Solvent Ethanol[4]WaterAcetonitrile[5]Solvent-free[6]
Temperature 70 °C[4]RefluxRoom Temperature[5]100 °C (Microwave)[6]
Reaction Time 15 min - 2 h[4]5 hShort[5]5 - 10 min[6]
Reported Yield HighVariableExcellent[5]86 - 99%[6]

Experimental Protocols

The following is a representative two-step protocol for the synthesis of this compound. Note: This is a generalized procedure and must be optimized for specific equipment and scale.

Protocol 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile

This procedure is based on the Phillips condensation method.

  • Reagent Preparation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add o-phenylenediamine (1.0 eq) and ethyl cyanoacetate (1.1 eq).

  • Solvent Addition: Add 4N hydrochloric acid as the reaction medium.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

  • Neutralization: Slowly add a solution of sodium bicarbonate or ammonium hydroxide to the stirred mixture until the pH is neutral (pH ~7). This will precipitate the product.

  • Isolation: Filter the solid product, wash it thoroughly with cold water to remove salts, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Protocol 2: N-methylation to form this compound
  • Reagent Preparation: In a reactor equipped with a stirrer, thermometer, and addition funnel, suspend 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base, such as powdered potassium carbonate (1.5 eq), to the suspension. Stir the mixture for 30 minutes at room temperature.

  • Methylation: Cool the mixture in an ice bath to 0-5 °C. Slowly add methyl iodide (1.1 eq) via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the inorganic salts (e.g., potassium carbonate).

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Drying: Dry the purified product under vacuum.

Visualizations

Synthesis Pathway

G cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: N-Methylation A o-Phenylenediamine C 2-(1H-benzo[d]imidazol-2-yl)acetonitrile A->C  4N HCl  Reflux B Ethyl Cyanoacetate B->C  4N HCl  Reflux E This compound C->E  K₂CO₃  Acetone D Methyl Iodide D->E

Caption: Two-stage synthesis pathway for the target compound.

Troubleshooting Workflow: Low Yield in Condensation

G cluster_optimize Step 3: Optimize Reaction Conditions start Problem: Low Yield / Impurities in Stage 1 check_sm Step 1: Verify Starting Material Purity (NMR, mp) start->check_sm sm_ok Purity OK? check_sm->sm_ok analyze_crude Step 2: Analyze Crude Reaction Mixture (LC-MS) impurity_id Impurity Identified? analyze_crude->impurity_id sm_ok->analyze_crude Yes purify_sm Action: Purify Starting Materials (Recrystallize/Distill) sm_ok->purify_sm No temp Lower Temperature to Minimize Side Reactions impurity_id->temp Yes (e.g., Bis-adduct) add_rate Slow Reagent Addition Rate impurity_id->add_rate Yes (Degradation) purify_sm->check_sm stir Increase Stirring Efficiency re_run Re-run Reaction and Monitor Closely temp->re_run add_rate->re_run stir->re_run

Caption: Decision tree for troubleshooting low yield in Stage 1.

References

Identification and characterization of impurities in 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of this compound. It covers the identification and characterization of common impurities and offers detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis and Reaction Troubleshooting

Q1: What are the common impurities I should expect in the synthesis of this compound?

The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its quality and safety.[1] Impurities can originate from starting materials, by-products of side reactions, intermediates, or degradation products.[2] In the N-methylation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, the most common impurities include:

  • Unreacted Starting Material: 2-(1H-benzo[d]imidazol-2-yl)acetonitrile.

  • Over-methylated By-product: The 1,3-dimethyl-2-(cyanomethyl)-1H-benzo[d]imidazol-3-ium salt (a quaternary salt). This is particularly common when using an excess of the methylating agent or under harsh reaction conditions.

  • Impurities from Starting Materials: Residual reagents from the initial synthesis of the benzimidazole ring, such as o-phenylenediamine or cyanoacetic acid derivatives.[3][4]

  • Positional Isomers: If starting with a substituted benzimidazole, methylation can occur on different nitrogen atoms, leading to regioisomers. For the unsubstituted benzimidazole core, this is not an issue for the primary methylation but is relevant to the over-methylation product.

Q2: My reaction yield is consistently low. What factors should I investigate?

Low yields in benzimidazole N-methylation can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Material: Ensure the starting 2-(1H-benzo[d]imidazol-2-yl)acetonitrile is pure and dry, as contaminants can interfere with the reaction.

  • Base Selection: The choice of base is critical. A weak base may not sufficiently deprotonate the benzimidazole N-H, while an overly strong base might promote side reactions. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).

  • Solvent Conditions: Use a dry, aprotic solvent (e.g., DMF, DMSO, or Acetonitrile). Protic solvents can quench the deprotonated benzimidazole anion, hindering the reaction.[5]

  • Methylating Agent: Use a fresh methylating agent (e.g., methyl iodide, dimethyl sulfate) in a controlled stoichiometric amount (typically 1.0 to 1.2 equivalents). Adding the agent slowly can prevent localized high concentrations that favor over-methylation.

  • Reaction Temperature and Time: These parameters should be optimized. Some reactions require heat to proceed efficiently, while others may need lower temperatures to minimize the formation of by-products. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.[5]

Q3: I've observed a highly polar, water-soluble impurity that is difficult to remove. What is it and how can I avoid it?

This is likely the 1,3-dimethyl-2-(cyanomethyl)-1H-benzo[d]imidazol-3-ium salt, a quaternary ammonium salt formed by over-methylation.

  • Identification: This impurity will have a molecular weight corresponding to the addition of two methyl groups and will be readily detectable by LC-MS.

  • Prevention: To minimize its formation, use the methylating agent in a controlled stoichiometric amount (1.0-1.2 equivalents). Slow, dropwise addition of the methylating agent to the reaction mixture is also recommended to prevent localized excess.

Section 2: Impurity Characterization and Purification

Q4: What analytical techniques are best for identifying and quantifying impurities in my product?

A multi-technique approach is recommended for comprehensive impurity profiling.[2][6]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A well-developed HPLC method can resolve the main product from starting materials and by-products.[2][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information for each separated peak.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the final product and any isolated impurities.[1][6]

  • Gas Chromatography (GC): Useful for detecting and quantifying volatile organic impurities, such as residual solvents.[2]

Q5: How can I effectively purify my crude this compound?

Purification often requires chromatographic techniques due to the potential presence of structurally similar impurities.

  • Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting material and non-polar by-products. A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final step to obtain a highly pure solid.[3] The choice of solvent is critical and must be determined empirically.

  • Acid-Base Extraction: To remove the highly polar quaternary salt impurity, a simple aqueous wash of the organic phase during workup can be effective due to the salt's high water solubility.

Data Presentation

Table 1: Potential Impurities and Key Identifying Characteristics

Impurity NameStructureMolecular Weight ( g/mol )OriginKey Analytical Features
Target Compound This compound171.20-¹H NMR: N-CH₃ singlet (~3.8 ppm). MS: [M+H]⁺ at m/z 172.
Starting Material 2-(1H-benzo[d]imidazol-2-yl)acetonitrile157.17Incomplete Reaction¹H NMR: N-H broad singlet, absence of N-CH₃ signal. MS: [M+H]⁺ at m/z 158.
Over-methylation By-product 1,3-dimethyl-2-(cyanomethyl)-1H-benzo[d]imidazol-3-ium186.23 (cation)Side ReactionHighly polar. MS: Cation at m/z 186. ¹H NMR: Two distinct N-CH₃ signals.
Unreacted Precursor o-phenylenediamine108.14Starting Material ImpurityMS: [M+H]⁺ at m/z 109.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a starting point for developing a method to separate the target compound from key impurities.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Protocol 2: LC-MS for Impurity Identification

This protocol is designed to obtain molecular weight information for unknown peaks observed in the HPLC analysis.

  • LC System: Use the HPLC conditions described in Protocol 1.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100 - 500.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

  • Analysis: Correlate the retention times of peaks from the UV chromatogram with the mass spectra to assign molecular weights to the target compound and any impurities.[8]

Visualizations

Experimental and Logical Workflows

G Impurity Identification Workflow cluster_analysis Analytical Phase cluster_outcome Outcome Crude Crude Product Sample TLC Initial Purity Check (TLC) Crude->TLC HPLC Separation & Quantification (HPLC-UV) TLC->HPLC Proceed if complex LCMS MW Identification (LC-MS) HPLC->LCMS For unknown peaks Report Final Purity Report HPLC->Report Quantitative data NMR Structural Elucidation (NMR) LCMS->NMR Isolate peak for structure Known Impurity Identified (e.g., Starting Material) LCMS->Known Unknown Structure Elucidated NMR->Unknown Known->Report Unknown->Report

Caption: Workflow for the identification and characterization of impurities.

G Troubleshooting Guide for Low Yield Start Low Yield Observed? CheckSM Starting Materials Pure & Dry? Start->CheckSM Yes CheckBase Base Choice & Stoichiometry Correct? CheckSM->CheckBase Yes PurifySM Purify/Dry Starting Material CheckSM->PurifySM No CheckSolvent Solvent Dry & Aprotic? CheckBase->CheckSolvent Yes OptimizeBase Optimize Base (e.g., K2CO3, NaH) Use 1.0-1.2 eq. CheckBase->OptimizeBase No CheckTemp Reaction Temp & Time Optimized? CheckSolvent->CheckTemp Yes ChangeSolvent Use Dry DMF, Acetonitrile, or DMSO CheckSolvent->ChangeSolvent No OptimizeTemp Run Optimization Reactions (e.g., 25°C, 50°C, 80°C) CheckTemp->OptimizeTemp No Success Yield Improved CheckTemp->Success Yes PurifySM->Success OptimizeBase->Success ChangeSolvent->Success OptimizeTemp->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

By-products of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile synthesis from N-methyl-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile from N-methyl-o-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general reaction conditions for this synthesis?

A1: The synthesis of this compound typically involves the cyclocondensation of N-methyl-o-phenylenediamine with a suitable C2 synthon, such as ethyl cyanoacetate or cyanoacetic acid. The reaction is often carried out at elevated temperatures, with or without a solvent. Common solvents, when used, include high-boiling point aromatic hydrocarbons. The reaction can be performed with or without a catalyst.

Q2: What are the potential by-products in this synthesis?

A2: Several by-products can form depending on the reaction conditions and the purity of the starting materials. These may include:

  • Uncyclized Intermediate: The initial condensation product of N-methyl-o-phenylenediamine and the C2 synthon may not fully cyclize.

  • Over-methylated Starting Material: The presence of N,N'-dimethyl-o-phenylenediamine as an impurity in the starting N-methyl-o-phenylenediamine can lead to the formation of undesired benzimidazole derivatives.

  • Side-products from Excess Reagents: An excess of the cyanoacetic acid derivative can sometimes lead to the formation of contaminating by-products.[1]

  • Decomposition Products: At very high temperatures, decomposition of the starting materials or the product can occur.

Q3: My final product is an oil instead of a solid. What could be the cause?

A3: Obtaining an oily product instead of a crystalline solid is a common issue that can be attributed to several factors:

  • Presence of Impurities: The most likely cause is the presence of unreacted starting materials, by-products, or residual solvent, which can depress the melting point of the final product.

  • Low Melting Point of the Pure Compound: While the target compound is expected to be a solid, its melting point might be low, and even minor impurities can cause it to appear as an oil at room temperature.

  • Incomplete Reaction: If the reaction has not gone to completion, the crude product will be a mixture of the starting materials and the product, which can result in an oily consistency.

Q4: What are the recommended purification methods for the final product?

A4: The most common and effective purification methods for this compound are:

  • Recrystallization: This is a highly effective method for removing impurities and obtaining a crystalline product. Suitable solvent systems often include ethanol/water mixtures.

  • Column Chromatography: For difficult-to-separate mixtures or to obtain a very high purity product, column chromatography using silica gel is a viable option.

  • Extraction: An initial workup involving extraction with an organic solvent like ether can help remove some impurities before further purification.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient heating or reaction time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Sub-optimal ratio of reactants.Experiment with slight variations in the molar ratio of N-methyl-o-phenylenediamine to the cyanoacetic acid derivative. A small excess of the cyanoacetic acid ester (e.g., 4-6 mol%) may improve yields, but a larger excess can be detrimental.[1]
Impure starting materials.Ensure the purity of N-methyl-o-phenylenediamine and the cyanoacetic acid derivative. Purify starting materials if necessary. Lower temperatures (70–75°C) during the synthesis of N-methyl-o-phenylenediamine can help suppress side reactions.[3]
Oily Product Presence of impurities.Purify the product using recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Incomplete removal of solvent.Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Formation of Multiple Products (observed by TLC/NMR) Side reactions due to high temperatures.Optimize the reaction temperature. While high temperatures are often necessary, excessive heat can lead to decomposition and side reactions.
Presence of impurities in starting materials, such as N,N'-dimethyl-o-phenylenediamine.Use highly pure starting materials. Analyze the starting N-methyl-o-phenylenediamine for the presence of the di-methylated impurity.
Reaction with air (oxidation).Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenylenediamine starting material.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for Benzimidazole Synthesis

Starting Materials Reaction Conditions Solvent Catalyst Yield Reference
o-Phenylenediamine, Ethyl CyanoacetateReflux, 20 minutesEthanolNoneGood[2]
o-Phenylenediamine, Cyanoacetic acid ester150-175°CHigh-boiling inert solvent (e.g., cumene)NoneGood[3]
o-Phenylenediamine, Cyanoacetic acid derivative130-150°CNone (melt)NoneGood (e.g., 76%)[4]
N-methyl-o-phenylenediamine, Ethyl CyanoacetateHeatingNot specifiedNot specifiedNot specified-

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This is a generalized protocol based on common procedures for benzimidazole synthesis. Optimization may be required.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methyl-o-phenylenediamine (1.0 equivalent).

  • Addition of Reagent: Add ethyl cyanoacetate (1.05 equivalents).

  • Reaction Conditions:

    • Solvent-free: Heat the mixture to 130-150°C and stir for 2-4 hours.

    • With Solvent: Add a high-boiling point inert solvent (e.g., xylene or cumene) and reflux the mixture for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the appearance of the product spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitates, filter the product and wash it with a cold solvent (e.g., ethanol or ether).

    • If the product is oily or remains in solution, remove the solvent under reduced pressure.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals. Filter the crystals and dry them under vacuum.

    • Column Chromatography: If recrystallization is ineffective, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Mandatory Visualization

reaction_pathway N_methyl N-methyl-o-phenylenediamine intermediate Uncyclized Intermediate N_methyl->intermediate + Heat byproduct1 Over-methylation By-product (from N,N'-dimethyl impurity) N_methyl->byproduct1 Impurity cyanoacetate Ethyl Cyanoacetate cyanoacetate->intermediate product This compound intermediate->product Cyclization (-EtOH) byproduct2 Decomposition Products intermediate->byproduct2 Excessive Heat troubleshooting_workflow start Synthesis of this compound issue_low_yield Low Yield? start->issue_low_yield issue_oily_product Oily Product? issue_low_yield->issue_oily_product No solution_yield Optimize reaction time/temp Adjust reactant ratio Check starting material purity issue_low_yield->solution_yield Yes issue_multiple_products Multiple Products? issue_oily_product->issue_multiple_products No solution_oily Purify by recrystallization or chromatography Ensure complete solvent removal issue_oily_product->solution_oily Yes solution_multiple Optimize temperature Use pure starting materials Run under inert atmosphere issue_multiple_products->solution_multiple Yes end_product Pure Crystalline Product issue_multiple_products->end_product No solution_yield->start solution_oily->end_product solution_multiple->start

References

Stability issues of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile during storage and experimentation. The information is compiled from established knowledge of benzimidazole derivatives and general principles of pharmaceutical stability testing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

IssuePossible CauseRecommended Action
Appearance of new peaks in HPLC analysis of a stored sample. Degradation of the compound due to improper storage conditions (e.g., exposure to light, heat, or moisture).1. Review storage conditions. Ensure the compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere. 2. Perform a forced degradation study to identify potential degradation products and their retention times. This will help confirm if the new peaks correspond to degradants.[1][2][3] 3. If degradation is confirmed, purify the sample if possible or use a fresh batch for experiments.
Decrease in the main peak area (potency loss) over time. Chemical instability leading to the formation of degradation products that may or may not be chromatographically resolved.1. Verify the accuracy of the analytical method. 2. Conduct a stability study at different time points to quantify the rate of degradation under specific storage conditions. 3. Consider co-elution of the main peak with a degradant. A peak purity analysis using a photodiode array (PDA) detector can help assess this.[1]
Discoloration or change in the physical appearance of the solid compound. Significant degradation has likely occurred. Benzimidazole derivatives can be susceptible to oxidation and photodecomposition.1. Do not use the discolored material for experiments. 2. Acquire a fresh, pure sample. 3. Re-evaluate storage procedures to prevent future degradation. Store in well-sealed, light-resistant containers.
Inconsistent analytical results between different batches or over time. This could be due to inherent instability, variations in initial purity, or inconsistent storage of different batches.1. Establish a clear and consistent storage protocol for all batches. 2. Perform initial purity analysis on each new batch. 3. Develop and validate a stability-indicating HPLC method to accurately quantify the compound and its major degradants.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on the general stability of benzimidazole derivatives, it is recommended to store this compound in a cool, dark, and dry environment. Storage in a tightly sealed container, protected from light and moisture, is crucial. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be considered, though the compound's specific sensitivity to freeze-thaw cycles should be evaluated.

Q2: What are the likely degradation pathways for this compound?

  • Hydrolysis: The acetonitrile group could potentially be hydrolyzed to the corresponding carboxylic acid or amide, especially under acidic or basic conditions.

  • Oxidation: The benzimidazole ring system is susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light can induce degradation of the benzimidazole core.

Q3: Which analytical techniques are most suitable for stability and degradation analysis?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of benzimidazole derivatives and separating degradation products.[4] A stability-indicating HPLC method, which can resolve the parent compound from its degradation products, should be developed and validated.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation or stress study involves intentionally subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[1][2][3] This is a critical step in drug development and stability assessment to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for 48 hours. Analyze samples at different time points.

  • Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6] A control sample should be kept in the dark under the same temperature conditions.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Initial Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate polar and non-polar degradation products. Start with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A starting gradient could be 90:10 (Aqueous:Organic) to 10:90 over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the UV absorbance maximum of the compound (e.g., by scanning from 200-400 nm).

  • Column Temperature: 30 °C.

2. Method Optimization:

  • Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent compound and its degradants.

  • Adjust the mobile phase composition, gradient slope, pH of the aqueous buffer, and column temperature to achieve optimal resolution between all peaks.[4]

3. Method Validation:

  • Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (70°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms method Validate Analytical Method hplc->method pathways Identify Degradation Pathways lcms->pathways

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Products parent This compound hydrolysis Hydrolysis Product (e.g., Carboxylic Acid/Amide) parent->hydrolysis  Acid/Base   oxidation Oxidized Benzimidazole (e.g., N-oxide) parent->oxidation  Oxidizing Agent   photoproduct Photodegradation Product parent->photoproduct  Light (UV/Vis)  

References

Troubleshooting low conversion rates in reactions with 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chemical reactions and overcoming challenges related to low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are experiencing low conversion rates in our reaction with this compound. What are the common causes?

Low conversion rates can stem from several factors. The most common issues include:

  • Suboptimal Base Selection: The acidity of the α-proton on the acetonitrile group requires a sufficiently strong base for deprotonation to form the nucleophilic carbanion. The choice of base is critical and reaction-dependent.

  • Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and can influence reaction kinetics. For instance, in Mannich-type reactions, ethereal solvents like diethyl ether (Et₂O) have been shown to suppress unwanted tautomerization, leading to higher stereoselectivity and yield.[1]

  • Reaction Temperature and Time: Many reactions with this substrate are sensitive to temperature. Side reactions may become more prevalent at elevated temperatures, while low temperatures might lead to sluggish reaction rates. Reaction times should be optimized to ensure completion without product degradation.

  • Reagent Purity: Impurities in the starting material, reagents, or solvent can interfere with the reaction, poison catalysts, or lead to the formation of byproducts.

  • Atmospheric Moisture and Oxygen: The anionic intermediate is sensitive to moisture and can be quenched by protonation. Certain reactions may also be sensitive to atmospheric oxygen.

Q2: How do I choose the appropriate base for my reaction?

The selection of a suitable base is critical for achieving high conversion rates. The methylene protons of 2-(cyanomethyl)benzimidazoles are acidic and can be deprotonated to form a carbanion, which then acts as a nucleophile.

  • For Knoevenagel condensations , weak bases like piperidine or sodium hydroxide (NaOH) under solvent-free grinding conditions have been used effectively.[2] Imidazole has also been reported as a non-toxic and inexpensive catalyst for this type of reaction.[3]

  • For Michael additions , bases such as cesium carbonate (Cs₂CO₃) or N-methylimidazole can be effective.[4][5]

  • In Mannich-type reactions , chiral phosphoric acids have been used as Brønsted acid catalysts, which activate the imine electrophile.[1]

  • For C-H alkylation reactions , inorganic bases like potassium phosphate (K₃PO₄) have proven effective.[6]

It is advisable to perform small-scale screening experiments with different bases to identify the optimal conditions for your specific transformation.

Q3: What are the recommended solvents for reactions involving this compound?

Solvent selection is highly dependent on the specific reaction being performed.

Reaction TypeRecommended SolventsRationale
Mannich-Type ReactionDiethyl ether (Et₂O)Suppresses tautomerization of the product, leading to higher diastereoselectivity.[1]
Knoevenagel CondensationDichloromethane (CH₂Cl₂), Ethanol, Acetonitrile, or Solvent-freeDichloromethane is effective with imidazole as a catalyst.[3] Solvent-free conditions with grinding can also be highly efficient.[2]
Michael AdditionTetrahydrofuran (THF), Dimethyl sulfoxide (DMSO)THF is suitable for Cs₂CO₃-catalyzed additions.[5] DMSO is effective when using N-methylimidazole as a catalyst.[4]
General SynthesisEthanol, Acetonitrile, DMFThese are common solvents for the synthesis of benzimidazole derivatives.[7]

Q4: We are observing multiple products in our reaction mixture. What are the potential side reactions?

Several side reactions can occur, leading to a complex product mixture and low yield of the desired compound:

  • Tautomerization/Epimerization: In stereoselective reactions, the product can undergo tautomerization, leading to epimerization at the α-position and a loss of stereocontrol.[1]

  • Hydrolysis of the Nitrile Group: Under acidic or basic conditions, particularly with heating, the nitrile group can be hydrolyzed to an amide or a carboxylic acid.[8]

  • N-Alkylation: If the nitrogen at the 1-position is not substituted (i.e., in 2-(1H-benzo[d]imidazol-2-yl)acetonitrile), it can compete with the carbanion for alkylating agents.

  • Dimerization/Polymerization: Under strongly basic conditions or at high concentrations, self-condensation or polymerization of the starting material or product may occur.

  • Decomposition: Benzimidazole derivatives can be sensitive to strong acids, bases, and high temperatures, leading to decomposition.

Q5: How can we improve the work-up and purification of our final product?

Proper work-up and purification are crucial for isolating the desired product in high purity.

  • Neutralization and Precipitation: Benzimidazoles can often be precipitated from the reaction mixture by neutralizing the excess acid or base. Pouring the reaction mixture into ice-cold water is a common technique to precipitate the product.[7][9]

  • Aqueous Extraction: Water-soluble catalysts, like imidazole, can be removed by aqueous extraction.[3]

  • Chromatography: Column chromatography over silica gel is a standard method for purifying benzimidazole derivatives. A variety of solvent systems can be employed depending on the polarity of the product.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., aqueous ethanol) can be an effective method to obtain a pure crystalline product.[7][10]

Experimental Protocols

Detailed Protocol for Knoevenagel Condensation

This protocol describes the synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-arylacrylonitrile derivatives.[2]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) (catalytic amount)

  • Mortar and pestle

  • Dichloromethane (for extraction)

  • Magnesium sulfate (for drying)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a mortar, combine this compound and the aromatic aldehyde in a 1:1 molar ratio.

  • Add a catalytic amount of powdered NaOH.

  • Grind the mixture physically with a pestle at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract the product with dichloromethane (2 x 10 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-arylacrylonitrile.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions optimize_base Optimize Base (Strength and Amount) check_reagents->optimize_base Reagents OK check_conditions->optimize_base Conditions OK optimize_solvent Optimize Solvent (Solubility and Polarity) optimize_base->optimize_solvent check_side_reactions Analyze Byproducts (TLC, LC-MS, NMR) optimize_solvent->check_side_reactions modify_workup Modify Work-up and Purification check_side_reactions->modify_workup Side reactions identified success Improved Conversion Rate check_side_reactions->success No major side reactions modify_workup->success

Caption: Troubleshooting workflow for low conversion rates.

Knoevenagel_Condensation_Workflow start Start reagents Combine Reactants and Catalyst in Mortar start->reagents grind Grind at Room Temperature reagents->grind monitor Monitor by TLC grind->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete dry Dry Organic Layer workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify end Pure Product purify->end

Caption: Experimental workflow for Knoevenagel condensation.

Signaling_Pathway_Inhibition cluster_kinase Kinase Signaling Cascade cluster_cell Cellular Processes EGFR EGFR BRAF BRAF V600E EGFR->BRAF MAPK MAPK Pathway BRAF->MAPK Proliferation Cell Proliferation & Growth MAPK->Proliferation Apoptosis Apoptosis Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibits Benzimidazole->BRAF Inhibits Benzimidazole->Apoptosis Induces

References

Removal of unreacted starting materials from 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile by removing unreacted starting materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound from its unreacted starting materials, primarily N-methyl-o-phenylenediamine and ethyl cyanoacetate.

Q1: What are the common unreacted starting materials I need to remove?

A1: The most common unreacted starting materials in the synthesis of this compound are N-methyl-o-phenylenediamine and ethyl cyanoacetate. Their physical properties are summarized in the table below for reference during purification planning.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
N-methyl-o-phenylenediamine C₇H₁₀N₂122.17123-124 (at 10 mmHg)22Soluble in polar solvents.[1][2][3]
Ethyl cyanoacetate C₅H₇NO₂113.11205-210-22.5Very soluble in ether and ethanol; slightly soluble in water.[4][5][6][7]
This compound C₁₀H₉N₃171.20--Generally soluble in organic solvents like ethyl acetate and dichloromethane.

Q2: My final product is an oil/dark-colored solid. How can I purify it?

A2: The presence of an oil or a dark coloration often indicates the presence of unreacted N-methyl-o-phenylenediamine, which can oxidize and darken over time, or other impurities. The choice of purification method depends on the scale of your reaction and the nature of the impurities. The primary methods are recrystallization and column chromatography.

Troubleshooting Purification Issues:

IssuePossible CauseRecommended Solution
Oily Product Presence of unreacted liquid starting materials (N-methyl-o-phenylenediamine, ethyl cyanoacetate) or low-melting impurities.Column Chromatography: This is the most effective method for separating the product from both starting materials. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point.
Dark Colored Solid Oxidation of unreacted N-methyl-o-phenylenediamine.Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can remove colored impurities. Activated carbon treatment during recrystallization can also be effective. If recrystallization is insufficient, proceed with column chromatography.
Product Contaminated with Starting Material (Confirmed by NMR/TLC) Incomplete reaction or inefficient initial work-up.Acid-Base Extraction: Unreacted N-methyl-o-phenylenediamine is basic and can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The product, being less basic, should remain in the organic phase. Unreacted ethyl cyanoacetate can be removed by washing with a dilute base (e.g., saturated sodium bicarbonate solution). Column Chromatography: This is a more robust method to ensure high purity.
Low Yield After Purification Product loss during extraction, recrystallization, or chromatography.Optimize Solvent Choice: For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. For chromatography, ensure the chosen eluent provides good separation (Rf of product ~0.3-0.4). Careful Handling: Minimize transfer steps and ensure complete extraction and elution of the product.

Experimental Protocols

Below are detailed methodologies for the key purification experiments.

Protocol 1: Acid-Base Extraction

This protocol is effective for removing the basic starting material, N-methyl-o-phenylenediamine.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic N-methyl-o-phenylenediamine will react with the acid and move to the aqueous layer. Repeat the wash 2-3 times.

  • Neutralization and Back-Extraction (Optional): To confirm the presence of the starting material in the aqueous layer, you can neutralize the aqueous washes with a base (e.g., sodium hydroxide) and back-extract with an organic solvent.

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid and the acidic ethyl cyanoacetate. Repeat 1-2 times.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Recrystallization

This method is suitable if the crude product is a solid and the impurities are present in smaller amounts.

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexane.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Flash Column Chromatography

This is the most effective method for obtaining a highly pure product, especially when dealing with oily residues or complex impurity profiles.

  • Adsorbent: Use silica gel (60-120 mesh or 230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) for the product of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 30-50% ethyl acetate), can provide excellent separation of the product from both starting materials.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visual Workflow

The following diagram illustrates the decision-making process for selecting the appropriate purification method.

PurificationWorkflow start Crude Product is_solid Is the product a solid? start->is_solid is_oily Product is an oil or a highly impure solid is_solid->is_oily No recrystallization Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_oily->column_chrom is_pure_recryst Is the product pure (by TLC/NMR)? recrystallization->is_pure_recryst is_pure_recryst->column_chrom No final_product Pure Product is_pure_recryst->final_product Yes is_pure_column Is the product pure (by TLC/NMR)? column_chrom->is_pure_column is_pure_column->final_product Yes repurify Consider Repurification or alternative method is_pure_column->repurify No

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity assessment of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, a key building block in the synthesis of various pharmaceutical agents.

The purity profile of this compound is crucial for ensuring the quality of the final drug product. Potential impurities may arise from the synthesis process, including starting materials, by-products, and degradation products. This guide details a proposed Reversed-Phase HPLC (RP-HPLC) method for robust purity determination and compares it with other analytical techniques.

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method for purity assessment is contingent on the specific requirements of the analysis, including the nature of potential impurities, the required sensitivity, and the available instrumentation.

Technique Principle Primary Application Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Partitioning between a nonpolar stationary phase and a polar mobile phase.Quantitative purity determination and impurity profiling.High resolution, sensitivity, and reproducibility for a broad range of impurities.[1][2]Requires reference standards for impurity identification and quantification.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of volatile and thermally stable impurities.High efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.Alternative to HPLC for charged and polar compounds.High efficiency, minimal sample and solvent consumption.[3]Lower sensitivity for some compounds compared to HPLC with UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation and absolute purity determination (qNMR).Provides structural information and can quantify without a specific reference standard for the analyte.[4]Lower sensitivity compared to chromatographic methods.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Identification of unknown impurities and confirmation of molecular weight.High sensitivity and specificity; can be coupled with HPLC (LC-MS) for enhanced separation and identification.[3]Quantitative analysis can be complex and may require isotopic standards.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Rapid, qualitative assessment of purity and reaction monitoring.Simple, fast, and cost-effective.[2]Limited resolution and not suitable for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

A well-developed and validated RP-HPLC method is the cornerstone for the reliable purity assessment of this compound. The following proposed method is based on established methodologies for similar benzimidazole derivatives and serves as an excellent starting point for method development and validation.[5][6]

Experimental Protocol: Proposed RP-HPLC Method

Objective: To determine the purity of a this compound sample and to separate it from potential process-related impurities and degradation products.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions:

Parameter Recommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 80% A to 20% A over 20 min, then hold at 20% A for 5 min
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the same diluent to obtain a similar concentration to the standard solution.

  • Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte concentration to demonstrate specificity.

Data Presentation: Expected HPLC Performance

The following table summarizes the expected performance of the proposed HPLC method.

Parameter Expected Result Acceptance Criteria
Retention Time of Main Peak ~ 10-15 minConsistent retention time (± 2%)
Resolution between Main Peak and Closest Impurity > 2.0Baseline separation
Tailing Factor for Main Peak < 1.5Symmetrical peak shape
Linearity (Correlation Coefficient, r²) > 0.999Demonstrates a linear response
Limit of Detection (LOD) To be determinedSufficiently low to detect impurities at required levels
Limit of Quantification (LOQ) To be determinedSufficiently low to quantify impurities at required levels

Alternative Purity Assessment Techniques

While HPLC is the most common method for purity assessment, other techniques can provide valuable, often orthogonal, information.

Quantitative NMR (qNMR) for Absolute Purity

qNMR offers a direct measurement of the purity of this compound against a certified internal standard without the need for a reference standard of the analyte itself.[4]

Experimental Protocol: qNMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).

  • Experimental Parameters: A sufficiently long relaxation delay (D1) is crucial to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).

Gas Chromatography-Mass Spectrometry (GC-MS)

For the identification of volatile or semi-volatile impurities, GC-MS is a powerful tool.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An appropriate temperature gradient to separate potential impurities.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass analyzer (e.g., quadrupole).

Visualizations

HPLC Experimental Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Injection chrom Chromatographic Separation hplc->chrom data Data Acquisition chrom->data analysis Data Analysis (Integration, Quantification) data->analysis report Purity Report Generation analysis->report

Caption: Workflow for HPLC purity analysis.

Decision Tree for Purity Method Selection

Method_Selection start Purity Assessment Required quant Quantitative Purity and Impurity Profile? start->quant hplc Use RP-HPLC quant->hplc Yes qual Qualitative Assessment or Reaction Monitoring? quant->qual No volatile Volatile Impurities Expected? hplc->volatile tlc Use TLC qual->tlc Yes qual->volatile No end Method Selected tlc->end gc Use GC or GC-MS volatile->gc Yes absolute Absolute Purity Needed? volatile->absolute No gc->absolute qnmr Use qNMR absolute->qnmr Yes absolute->end No qnmr->end

Caption: Decision guide for selecting a purity assessment method.

References

A Comparative Guide to Purity Determination of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For the compound 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, a key intermediate or active pharmaceutical ingredient (API), precise purity assessment ensures safety, efficacy, and batch-to-batch consistency. This guide provides an objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for purity determination.

Introduction to Purity Analysis

Purity analysis verifies the identity and quantity of a substance in a sample, identifying and quantifying any impurities present.[1] For this compound (Molecular Formula: C₁₀H₉N₃), impurities can arise from starting materials, by-products of the synthesis, or degradation products.[2][3] The choice of analytical technique for purity determination depends on factors such as the chemical nature of the analyte and its impurities, the required level of accuracy and precision, and practical considerations like sample throughput and cost.

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the purity determination of organic compounds.[4][5] It relies on the fundamental principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][6] By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[4][7]

Advantages of qNMR:

  • Primary Method: qNMR is considered a primary ratio method of measurement, meaning it does not require calibration with a substance-specific standard.[1]

  • Universal Detection: The response is generally independent of the molecule's structure, relying on the number of protons.[7]

  • High Precision and Accuracy: When optimized, qNMR can achieve high levels of precision, with relative standard deviations typically below 1%.[4]

  • Structural Information: Besides quantification, the NMR spectrum provides valuable structural information that can help in the identification of impurities.[8]

  • Non-Destructive: The sample can be recovered after analysis.

  • Minimal Sample Preparation: Often requires only dissolving the sample and internal standard in a suitable deuterated solvent.[9]

Limitations of qNMR:

  • Sensitivity: Compared to chromatographic methods, qNMR generally has lower sensitivity, which can be a limitation for detecting impurities at very low levels.[10]

  • Signal Overlap: Complex mixtures or structurally similar impurities can lead to overlapping signals, complicating quantification.[11]

  • Cost and Accessibility: NMR spectrometers are expensive to purchase and maintain.

Chromatographic Methods: HPLC and GC

HPLC and GC are well-established separation techniques widely used for purity analysis in the pharmaceutical industry.[1][12] These methods separate the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds. Purity is typically determined by an area percentage method, where the peak area of the main component is compared to the total area of all detected peaks. For more accurate quantification, an external standard method with a certified reference standard of the analyte is employed.

Gas Chromatography (GC)

GC is ideal for the analysis of volatile and thermally stable compounds.[12] Similar to HPLC, purity can be assessed using area percent or by using an external or internal standard method. Headspace GC is particularly useful for the analysis of residual solvents.[13][14]

Advantages of Chromatographic Methods:

  • High Sensitivity: Excellent for detecting and quantifying trace impurities.[15]

  • High-Resolution Separation: Capable of separating complex mixtures of closely related compounds.

  • Established Methodologies: Widely accepted by regulatory agencies with extensive libraries of established methods.[16]

Limitations of Chromatographic Methods:

  • Reference Standards Required: Accurate quantification typically requires a certified reference standard of the analyte.

  • Response Factors: The detector response can vary significantly between the analyte and its impurities, necessitating the determination of relative response factors for accurate quantification in the absence of impurity standards.

  • Destructive: The sample is not typically recovered.

  • Method Development: Developing and validating a robust separation method can be time-consuming.

Visualizing the Workflow and Comparison

qNMR_Workflow qNMR Purity Determination Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation prep1 Accurately weigh analyte prep2 Accurately weigh internal standard prep1->prep2 prep3 Dissolve in deuterated solvent prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Optimize acquisition parameters (e.g., relaxation delay) prep4->acq1 acq2 Acquire 1H NMR spectrum acq1->acq2 proc1 Apply Fourier Transform acq2->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate analyte and internal standard signals proc2->proc3 calc1 Apply qNMR equation proc3->calc1 calc2 Report purity (mass fraction %) calc1->calc2

Caption: Workflow for purity determination by qNMR.

Method_Comparison Comparison of Analytical Methods cluster_attributes Key Attributes qNMR qNMR attr1 Primary Method qNMR->attr1 Yes attr2 Reference Standard qNMR->attr2 Internal (universal) attr3 Sensitivity qNMR->attr3 Lower attr4 Sample Throughput qNMR->attr4 Moderate attr5 Non-destructive qNMR->attr5 Yes attr6 Solvent Consumption qNMR->attr6 Low HPLC HPLC HPLC->attr1 No HPLC->attr2 Analyte-specific HPLC->attr3 High HPLC->attr4 High HPLC->attr5 No HPLC->attr6 High GC GC GC->attr1 No GC->attr2 Analyte-specific GC->attr3 High GC->attr4 High GC->attr5 No GC->attr6 Low

Caption: Logical comparison of qNMR, HPLC, and GC.

Quantitative Data Comparison

The following table presents a hypothetical comparison of purity determination for a batch of this compound using qNMR, HPLC, and GC. The data are illustrative and represent typical performance characteristics of these techniques.

ParameterqNMRHPLC (UV Detection)GC (FID Detection)
Purity Assay (%) 99.599.7 (Area %)99.6 (Area %)
Standard Deviation (%) ± 0.2± 0.1± 0.1
Relative Standard Deviation (%) 0.200.100.10
Limit of Quantification (LOQ) ~0.1%< 0.05%< 0.05%
Analysis Time per Sample 10-15 minutes20-30 minutes15-25 minutes
Reference Standard Internal (e.g., Maleic Anhydride)Analyte-specific required for assayAnalyte-specific required for assay
Sample Preparation Simple dissolutionDissolution, filtrationDissolution, potential derivatization

Experimental Protocols

qNMR Purity Determination

This protocol describes a general procedure for determining the purity of this compound using ¹H-qNMR with an internal standard.

a. Materials and Equipment:

  • This compound sample

  • Internal Standard (IS): Maleic anhydride (certified reference material, >99.5% purity)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

  • Volumetric flasks, pipettes, and vials

b. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Accurately weigh approximately 5 mg of maleic anhydride (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

c. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer and allow the temperature to equilibrate.

  • Acquire a ¹H NMR spectrum with the following typical parameters:

    • Pulse Angle: 90°

    • Acquisition Time: 4 seconds

    • Relaxation Delay (d1): 30 seconds (should be at least 5 times the longest T₁ of the signals of interest)

    • Number of Scans: 8-16

    • Spectral Width: 16 ppm

d. Data Processing and Purity Calculation:

  • Process the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz.

  • Perform Fourier transform, phase correction, and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet of the CH₂ group) and the singlet of the internal standard (maleic anhydride).

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

HPLC Purity Determination (Impurity Profile)

This protocol outlines a general reversed-phase HPLC method for determining the purity of this compound by area normalization.

a. Materials and Equipment:

  • This compound sample

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

b. Sample Preparation:

  • Prepare a sample solution by dissolving approximately 10 mg of this compound in 10 mL of diluent to get a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

c. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

d. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area percent method:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Conclusion

Both qNMR and chromatographic methods are powerful tools for the purity determination of this compound.

  • qNMR is an excellent primary method for obtaining an absolute purity value without the need for a specific reference standard of the analyte. Its simplicity in sample preparation and non-destructive nature are significant advantages, particularly in research and development settings.[7][9]

  • HPLC and GC offer superior sensitivity for the detection and quantification of trace impurities and are the workhorse techniques in quality control laboratories for routine purity testing and stability studies.[15][17]

The choice of method should be based on the specific requirements of the analysis. For definitive purity assignment and as an orthogonal technique, qNMR is invaluable. For routine quality control and the detection of low-level impurities, chromatographic methods remain the industry standard. A combination of these techniques provides the most comprehensive characterization of the purity of this compound.

References

Unveiling the Potency: A Comparative Analysis of Benzimidazole Acetonitrile Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent scientific literature reveals the significant therapeutic potential of benzimidazole acetonitrile derivatives across a spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition. This comparative guide synthesizes key findings, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform future research and drug development in this promising area of medicinal chemistry.

Benzimidazole, a heterocyclic aromatic compound, has long been a privileged scaffold in drug discovery due to its structural similarity to naturally occurring purine nucleotides.[1] The incorporation of an acetonitrile moiety has given rise to a new generation of derivatives with enhanced and diverse biological profiles.

Anticancer Activity: A Multi-pronged Attack on Malignancies

Benzimidazole acetonitrile derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.[2]

CompoundCell LineIC50 (µM)Reference
Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)Jurkat1.88 ± 0.51[3]
K-5621.89 ± 0.55[3]
MOLT-42.05 ± 0.72[3]
HeLa2.11 ± 0.62[3]
HCT1163.04 ± 0.8[3]
MIA PaCa-23.82 ± 0.25[3]
Nitro substituted furan-benzimidazole with imidazolinyl group (Compound 6)A549 (2D)2.12 ± 0.21[3]
A549 (3D)4.01 ± 0.95[3]
Bromo-derivative (Compound 5)MCF-717.8 ± 0.24 µg/mL[2]
DU-14510.2 ± 1.4 µg/mL[2]
H69AR49.9 ± 0.22 µg/mL[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of benzimidazole acetonitrile derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of benzimidazole derivatives B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

A generalized workflow for in vitro cytotoxicity screening using the MTT assay.

The mechanism of action for some of these anticancer agents involves the inhibition of key cellular processes. For instance, certain derivatives have been shown to induce G2/M cell cycle arrest and trigger apoptosis.[2]

Apoptosis_Induction Benzimidazole Derivative Benzimidazole Derivative Cancer Cell Cancer Cell Benzimidazole Derivative->Cancer Cell G2/M Arrest G2/M Arrest Cancer Cell->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Simplified pathway of apoptosis induction by benzimidazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

Several novel benzimidazole acetonitrile derivatives have exhibited promising antimicrobial properties against a panel of pathogenic bacteria and fungi. The agar streak dilution method is a common technique for determining the Minimum Inhibitory Concentration (MIC) of these compounds.[5]

CompoundMicroorganismMIC (µg/mL)Reference
N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i)M. luteus-[5]
E. coli-[5]
S. aureus-[5]
S. epidermidis-[5]
B. cereus-[5]
A. niger-[5]
A. fumigatus7.81[5]
Compound 5gA. fumigatus7.81[5]

Experimental Protocol: Agar Streak Dilution Method for MIC Determination

  • Preparation of Media: A series of agar plates are prepared containing varying concentrations of the benzimidazole derivative.

  • Inoculation: Each plate is streaked with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: A Targeted Therapeutic Approach

Benzimidazole acetonitrile derivatives have also been investigated as potent inhibitors of various enzymes, highlighting their potential for targeted therapies.

Urease Inhibition: A series of benzimidazole-acrylonitrile derivatives demonstrated significant urease inhibition, with IC50 values ranging from 1.22 to 28.45 µM, far exceeding the potency of the standard inhibitor hydroxyurea (IC50: 100 µM).[6] Kinetic studies revealed a mixed mode of inhibition for some of the most active compounds.[6]

Cholinesterase Inhibition: Certain benzimidazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[7] For example, compounds 3d and 3h, featuring specific substitutions, exhibited IC50 values of 31.9 ± 0.1 nM and 29.5 ± 1.2 nM, respectively.[7]

Enzyme_Inhibition_Workflow A Prepare enzyme and substrate solutions B Add varying concentrations of benzimidazole inhibitor A->B C Initiate reaction B->C D Monitor reaction progress (e.g., spectrophotometrically) C->D E Determine kinetic parameters (IC50, Ki) D->E

A general workflow for an enzyme inhibition assay.

Conclusion

The comparative analysis of benzimidazole acetonitrile derivatives underscores their vast potential in medicinal chemistry. The data presented herein showcases their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents. The detailed experimental protocols provide a foundation for researchers to further explore the structure-activity relationships and optimize the therapeutic properties of this versatile class of compounds. Future investigations, including in vivo studies and exploration of novel derivatives, are warranted to translate these promising in vitro results into clinically viable therapeutic agents.

References

A Comparative Guide to Tubulin Polymerization Inhibitors: Benchmarking 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Analogs Against Classical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tubulin polymerization inhibitors, with a focus on the emerging class of benzimidazole derivatives, contextualized by the performance of established clinical agents such as colchicine, vinca alkaloids (vincristine), and taxanes (paclitaxel). While specific experimental data for 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is not publicly available, this guide leverages data from structurally related benzimidazole-acrylonitrile compounds to provide a valuable comparative framework.

Executive Summary

Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular functions, including mitosis, making them a prime target for anticancer drug development. Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide presents a head-to-head comparison of a promising class of synthetic inhibitors against well-established natural product-derived drugs.

Data Presentation: Quantitative Comparison of Tubulin Inhibitors

The following tables summarize the in vitro efficacy of various tubulin polymerization inhibitors. Data for benzimidazole derivatives is representative of the class, as specific data for this compound is not available.

Table 1: Inhibition of Tubulin Polymerization

Compound ClassRepresentative CompoundBinding SiteIC50 (Tubulin Polymerization)Mechanism of Action
Benzimidazole AcrylonitrileAnalogsColchicine~1-15 µM[1][2]Inhibits tubulin polymerization
ColchicineColchicineColchicine~1-3 µM[3]Inhibits tubulin polymerization
Vinca AlkaloidVincristineVinca~0.1 µM (Ki)[4]Inhibits tubulin polymerization
TaxanePaclitaxelTaxolStabilizer (EC50)Promotes and stabilizes microtubules

Table 2: Antiproliferative Activity (IC50) in Cancer Cell Lines

Compound ClassRepresentative CompoundCell Line (Cancer Type)IC50 (µM)
Benzimidazole AcrylonitrileAnalogsA549 (Lung)~2.2 - 7.3[1]
Various Hematological~0.2 - 0.6[2]
ColchicineColchicineBT-12 (Atypical Teratoid/Rhabdoid)0.016[5]
BT-16 (Atypical Teratoid/Rhabdoid)0.056[5]
MCF-7 (Breast)~10.4[6]
Vinca AlkaloidVincristineA549 (Lung)0.04
MCF-7 (Breast)0.005
SY5Y (Neuroblastoma)0.0016
TaxanePaclitaxelVarious (e.g., Breast, Lung, Ovarian)~0.0025 - 0.0075

Table 3: Effect on Cell Cycle

Compound ClassRepresentative CompoundEffect on Cell Cycle
Benzimidazole AcrylonitrileAnalogsG2/M phase arrest[1]
ColchicineColchicineG2/M phase arrest[6]
Vinca AlkaloidVincristineG2/M phase arrest
TaxanePaclitaxelG2/M phase arrest

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in turbidity over time.

  • Reagent Preparation :

    • Tubulin Stock: Reconstitute purified tubulin (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

    • GTP Stock: Prepare a 10 mM GTP stock solution in general tubulin buffer.

    • Test Compounds: Prepare stock solutions of test compounds in DMSO and dilute to the desired concentrations in general tubulin buffer. The final DMSO concentration should not exceed 1%.

  • Assay Procedure :

    • In a pre-warmed 96-well plate, add the test compound or vehicle control.

    • To initiate polymerization, add a solution of tubulin and GTP (final concentration typically 1-2 mg/mL tubulin and 1 mM GTP).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis :

    • Plot absorbance versus time to generate polymerization curves.

    • The IC50 value is determined by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells.

  • Cell Culture and Treatment :

    • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations for the desired duration.

  • Fixation and Permeabilization :

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining :

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging :

    • Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Culture and Treatment :

    • Culture cells to approximately 70-80% confluency.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation :

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining :

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry :

    • Analyze the stained cells using a flow cytometer.

    • The data is typically displayed as a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows described in this guide.

cluster_inhibitors Tubulin Polymerization Inhibitors cluster_stabilizers Microtubule Stabilizers Benzimidazole Acrylonitriles Benzimidazole Acrylonitriles Microtubule Microtubule Benzimidazole Acrylonitriles->Microtubule Inhibit Polymerization Colchicine Colchicine Colchicine->Microtubule Inhibit Polymerization Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Microtubule Inhibit Polymerization Taxanes (Paclitaxel) Taxanes (Paclitaxel) Taxanes (Paclitaxel)->Microtubule Promote & Stabilize Tubulin Dimers Tubulin Dimers Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization

Caption: Mechanism of action of different classes of tubulin-targeting agents.

Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Fix and Permeabilize Fix and Permeabilize Treat with Compound->Fix and Permeabilize Primary Antibody Incubation Primary Antibody Incubation Fix and Permeabilize->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Mount and Image Mount and Image Secondary Antibody Incubation->Mount and Image End End Mount and Image->End

Caption: Experimental workflow for immunofluorescence staining of microtubules.

Tubulin Polymerization Inhibitor Tubulin Polymerization Inhibitor Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Tubulin Polymerization Inhibitor->Disruption of Microtubule Dynamics Mitotic Spindle Failure Mitotic Spindle Failure Disruption of Microtubule Dynamics->Mitotic Spindle Failure G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Failure->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibitors leading to apoptosis.

References

Comparative Guide to the Structure-Activity Relationship of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile analogs and related benzimidazole derivatives, focusing on their potential as anticancer agents. The information presented herein is curated from recent studies and is intended to inform drug discovery and development efforts in oncology. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purine nucleosides, allowing them to interact with various biological targets implicated in cancer progression.

The primary mechanisms of anticancer action for many benzimidazole derivatives include the inhibition of tubulin polymerization and the modulation of key signaling pathways, such as the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis. This guide summarizes quantitative data on the cytotoxic and tubulin polymerization inhibitory activities of various analogs, details the experimental protocols used to obtain this data, and provides visualizations of a relevant signaling pathway and an experimental workflow.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of selected 2-substituted-1-methyl-benzimidazole analogs and related derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of 1,2-disubstituted Benzimidazole Analogs

Compound IDR1 (at N-1)R2 (at C-2)Cancer Cell LineIC50 (µM)
2a -CH3-ArylA549 (Lung)111.70
DLD-1 (Colon)185.30
L929 (Fibroblast)167.30
2b -CH3-ArylA549 (Lung)176.80
DLD-1 (Colon)>300
L929 (Fibroblast)>300
Cisplatin (Control) --A549 (Lung)-
DLD-1 (Colon)-

Data extracted from a study on newly synthesized 1,2-disubstituted benzimidazole compounds. The exact aryl substituent for compounds 2a and 2b was not specified in the available text.[1]

Table 2: In Vitro Tubulin Polymerization Inhibition of Benzimidazole-derived Acrylonitriles

Compound IDN-1 SubstituentPhenyl Substituent (on acrylonitrile)Cancer Cell LineIC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)
50 -CH34-OCH3K562 (Leukemia)--
64 -CH2CH(CH3)24-OCH3K562 (Leukemia)--
68 -Phenyl4-OCH3K562 (Leukemia)--
69 -Hexyl4-OCH3K562 (Leukemia)--
CA-4 (Control) ----1.99

Data extracted from a study on novel N-substituted, benzimidazole-derived acrylonitriles as tubulin polymerization inhibitors. Specific IC50 values for the listed compounds against cancer cell lines were not detailed in the provided text, but their dose-dependent inhibition of tubulin polymerization was confirmed.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below to facilitate the replication and further investigation of the anticancer properties of these compounds.

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. For primary cells that do not divide, a higher density of 1 x 10^6 cells/mL may be used. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired concentrations of the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used to subtract background absorbance.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3][4][5][6][7]

2. In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reagent Preparation: Thaw purified tubulin (e.g., from bovine brain), GTP, and polymerization buffer on ice. Prepare a tubulin reaction mix to a final tubulin concentration of 2 mg/mL in a suitable polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and 15% glycerol.

  • Assay Setup: Pre-warm a 96-well plate to 37°C. Add the test compounds at various concentrations to the wells. A known tubulin polymerization inhibitor (e.g., Nocodazole) and a stabilizer (e.g., Paclitaxel) should be used as positive and negative controls, respectively.

  • Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.

  • Measurement: Immediately place the plate in a pre-warmed spectrophotometer or a microplate reader equipped with a temperature controller set to 37°C. Monitor the increase in absorbance (turbidity) at 340 nm or the increase in fluorescence if a fluorescent reporter is used, at regular intervals for a defined period (e.g., 60-90 minutes).

  • Data Analysis: Plot the absorbance or fluorescence intensity over time to generate polymerization curves. The IC50 value for tubulin polymerization inhibition is determined by quantifying the reduction in the rate and extent of polymerization in the presence of the test compound compared to the control.[2][8][9][10][11]

Mandatory Visualizations

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a hallmark of many cancers, making it an attractive target for anticancer therapies. Some benzimidazole derivatives have been shown to inhibit this pathway.[12][13][14][15][16]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation, Angiogenesis) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Benzimidazole Benzimidazole Analogs Benzimidazole->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by Benzimidazole Analogs.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of potential anticancer compounds.

Anticancer_Drug_Screening_Workflow Start Start: Compound Library CellCulture Cell Culture (Cancer Cell Lines) Start->CellCulture PrimaryScreening Primary Screening (e.g., MTT Assay) CellCulture->PrimaryScreening HitSelection Hit Selection (Active Compounds) PrimaryScreening->HitSelection HitSelection->Start Inactive DoseResponse Dose-Response Studies (IC50 Determination) HitSelection->DoseResponse Active MechanismOfAction Mechanism of Action Studies (e.g., Tubulin Polymerization Assay, Cell Cycle Analysis, Apoptosis Assays) DoseResponse->MechanismOfAction LeadOptimization Lead Optimization (SAR Studies) MechanismOfAction->LeadOptimization LeadOptimization->PrimaryScreening New Analogs InVivo In Vivo Studies (Animal Models) LeadOptimization->InVivo Optimized Lead End End: Preclinical Candidate InVivo->End

Caption: A Generalized Workflow for Anticancer Drug Screening and Development.

References

Comparing the cytotoxicity of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile derivatives and related benzimidazole compounds against several cancer cell lines. The data presented is compiled from recent studies to aid in the evaluation of their potential as anticancer agents.

Cytotoxicity Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different benzimidazole derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
se-182 (a benzimidazole derivative)A549 (Lung)15.80Cisplatin9.879
se-182 (a benzimidazole derivative)HepG2 (Liver)15.58Cisplatin37.32
se-182 (a benzimidazole derivative)MCF-7 (Breast)32.73Cisplatin31.29
se-182 (a benzimidazole derivative)DLD-1 (Colon)65.89Not Tested-
1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 3)MCF-7 (Breast)22.41--
1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 3)HepG2 (Liver)25.14--
1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 3)DLD-1 (Colon)41.97--
Compound 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole)A549 (Lung)111.70--
Compound 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole)DLD-1 (Colon)185.30--

Table 1: In vitro cytotoxicity (IC50 in µM) of selected benzimidazole derivatives against various human cancer cell lines.[1][2][3]

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxic effects of chemical compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Cell Seeding:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7, DLD-1) are cultured in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • The benzimidazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • A range of concentrations of the test compounds (e.g., 25, 50, 100, 200 µM) are prepared by serial dilution with the culture medium.[1]

  • The medium from the wells is replaced with fresh medium containing the different concentrations of the compounds. Control wells contain medium with DMSO at the same concentration as the treated wells.

  • The plates are then incubated for a specified period, typically 48 or 72 hours.[1][3]

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., A549, HepG2, MCF-7) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Benzimidazole Derivative Solutions treatment Treat Cells with Derivatives (24-72h) compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent (4h incubation) treatment->mtt_addition solubilization Dissolve Formazan Crystals (DMSO) mtt_addition->solubilization readout Measure Absorbance (570 nm) solubilization->readout viability_calc Calculate % Cell Viability readout->viability_calc ic50_determination Determine IC50 Values viability_calc->ic50_determination signaling_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway compound Benzimidazole Derivative bax Bax compound->bax activates bcl2 Bcl-2 compound->bcl2 inhibits death_receptor Death Receptor compound->death_receptor activates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates caspase8 Caspase-8 death_receptor->caspase8 activates caspase8->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

In Vitro Efficacy of 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Derivatives and Novel Anti-Tuberculosis Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-tuberculosis agents. This guide provides a comparative in vitro evaluation of 2-substituted benzimidazole derivatives, with a focus on the structural class of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile analogues, against promising alternative anti-tubercular agents. While specific data for this compound derivatives were not prominently available in the reviewed literature, this guide summarizes the in vitro activity of closely related 2,5-disubstituted and other benzimidazole derivatives to provide a valuable comparative framework.

The performance of these benzimidazole derivatives is benchmarked against newer generation anti-TB drugs, including bedaquiline, delamanid, and pretomanid, as well as the benzothiazinone class of compounds. This guide presents quantitative data in structured tables, details key experimental protocols, and provides a visual representation of the experimental workflow to aid in the evaluation and development of new therapeutic strategies against tuberculosis.

Comparative In Vitro Anti-Tuberculosis Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives and alternative anti-TB agents against M. tuberculosis H37Rv, the standard laboratory strain for anti-tuberculosis drug screening.

Table 1: In Vitro Activity of 2,5-Disubstituted Benzimidazole Derivatives against M. tuberculosis H37Rv

Compound IDSubstitutionMIC (µg/mL)Reference
11h 2-(4-chlorophenyl)-5-nitro-1H-benzo[d]imidazole<0.195[1]
13e 2-(4-fluorophenyl)-5-nitro-1H-benzo[d]imidazole<0.195[1]
8e N-(4-chlorophenyl)-1H-benzo[d]imidazole-2-carboxamide0.78[2]
8a N-phenyl-1H-benzo[d]imidazole-2-carboxamide1.56[2]
8f N-(4-fluorophenyl)-1H-benzo[d]imidazole-2-carboxamide1.56[2]
8k N-(4-methoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide1.56[2]
8o N-(p-tolyl)-1H-benzo[d]imidazole-2-carboxamide1.56[2]

Table 2: In Vitro Activity of Novel and Comparator Anti-Tuberculosis Agents against M. tuberculosis H37Rv

Compound/DrugClassMIC Range (µg/mL)Reference(s)
Bedaquiline Diarylquinoline0.015 - 0.5[3]
Delamanid Nitroimidazole0.001 - 0.024[3][4]
Pretomanid Nitroimidazole0.012 - 0.200[4][5]
BTZ043 Benzothiazinone0.001 (1 ng/mL)[6]
TZY-5-84 Benzothiazinone0.014 - 0.015[7]
Isoniazid First-line standard0.02 - 0.2[6]
Rifampicin First-line standard0.0156 - 4[8]

Experimental Protocols

Detailed methodologies for the key in vitro assays are crucial for the reproducibility and validation of findings.

Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[5][8]

Principle: The assay is based on the ability of metabolically active mycobacterial cells to reduce the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin. Inhibition of growth by an anti-tubercular agent prevents this reduction, thus providing a visual or fluorometric determination of the MIC.

Protocol:

  • Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase) enrichment until the mid-log phase. The bacterial suspension is then diluted to a standardized optical density (e.g., McFarland standard #1).

  • Plate Setup: The assay is performed in a 96-well microtiter plate. The test compounds are serially diluted in 7H9 broth directly in the plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A drug-free well serves as a growth control, and a well with medium alone serves as a sterility control.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.

  • Second Incubation: The plate is re-incubated for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink. Results can also be read fluorometrically.

Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid method for assessing the viability and drug susceptibility of M. tuberculosis.[1][9]

Principle: This assay utilizes a mycobacteriophage that has been genetically engineered to contain a luciferase gene. When the phage infects a viable M. tuberculosis cell, it injects its DNA, leading to the expression of luciferase. The addition of the substrate luciferin results in the emission of light, which can be quantified. A reduction in light output in the presence of a drug indicates a loss of bacterial viability.

Protocol:

  • Bacterial Culture and Drug Exposure: A suspension of M. tuberculosis is incubated with various concentrations of the test compound for a defined period (e.g., 48-72 hours) at 37°C.

  • Phage Infection: The drug-exposed bacterial cultures are then infected with the luciferase reporter phage at a specific multiplicity of infection (MOI).

  • Incubation: The phage-bacteria mixture is incubated for a few hours (e.g., 3-4 hours) to allow for phage infection and luciferase expression.

  • Luciferase Assay: The substrate luciferin is added to the samples, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The percentage reduction in relative light units (RLU) in the drug-treated samples compared to the untreated control is calculated to determine the extent of bacterial killing.

Microscopic Observation Drug Susceptibility (MODS) Assay

The MODS assay is a low-cost, rapid liquid culture method for the diagnosis of tuberculosis and the determination of drug susceptibility.[10][11]

Principle: The assay is based on the microscopic observation of the characteristic cord-like growth of M. tuberculosis in a liquid culture medium. The inclusion of anti-tuberculosis drugs in the culture wells allows for the simultaneous determination of drug susceptibility.

Protocol:

  • Sample Preparation: Decontaminated sputum samples or a standardized bacterial inoculum are used.

  • Plate Inoculation: The assay is performed in a 24-well plate containing Middlebrook 7H9 broth. Designated wells contain specific concentrations of anti-tuberculosis drugs, while others serve as drug-free growth controls. Each well is inoculated with the prepared sample.

  • Incubation: The plate is sealed and incubated at 37°C.

  • Microscopic Observation: The wells are examined daily or every other day using an inverted light microscope for the characteristic serpentine cord-like growth of M. tuberculosis.

  • Interpretation: Growth in the drug-free control wells confirms the presence of viable M. tuberculosis. The absence of growth in the drug-containing wells indicates susceptibility, while the presence of cord formation indicates resistance.

Experimental Workflow for In Vitro Anti-Tuberculosis Drug Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of novel compounds against Mycobacterium tuberculosis.

experimental_workflow cluster_0 Compound Preparation & Initial Screening cluster_1 Mycobacterium tuberculosis Culture cluster_2 Primary Assay: MABA cluster_3 Secondary/Confirmatory Assays cluster_4 Data Analysis & Interpretation start Synthesized Compound Library (e.g., Benzimidazole Derivatives) dissolve Dissolve in DMSO to prepare stock solutions start->dissolve serial_dilution Serial Dilution in 96-well plates dissolve->serial_dilution inoculate Inoculate Plates with M. tuberculosis serial_dilution->inoculate mtb_culture Culture M. tuberculosis H37Rv in 7H9 Broth adjust_od Adjust to Standard Optical Density mtb_culture->adjust_od adjust_od->inoculate incubate1 Incubate at 37°C (5-7 days) inoculate->incubate1 add_alamar Add Alamar Blue Reagent incubate1->add_alamar incubate2 Incubate at 37°C (24-48 hours) add_alamar->incubate2 read_mic Read MIC (Colorimetric/Fluorometric) incubate2->read_mic lrp_assay Luciferase Reporter Phage (LRP) Assay read_mic->lrp_assay For potent hits mods_assay Microscopic Observation Drug Susceptibility (MODS) read_mic->mods_assay For potent hits analyze_data Analyze Data & Determine MIC50/MIC90 read_mic->analyze_data lrp_assay->analyze_data mods_assay->analyze_data compare Compare with Standard & Novel Drugs analyze_data->compare end Identify Lead Compounds compare->end

In vitro anti-tuberculosis drug screening workflow.

Conclusion

The data presented in this guide highlight the potent in vitro activity of various 2-substituted benzimidazole derivatives against Mycobacterium tuberculosis. While specific data for this compound derivatives remain to be fully elucidated in publicly available literature, the broader class of benzimidazoles demonstrates significant promise, with some derivatives exhibiting MIC values comparable to or better than first-line drugs.

The comparison with novel agents such as bedaquiline, delamanid, pretomanid, and benzothiazinones provides a crucial context for the development of new anti-TB drug candidates. The detailed experimental protocols for key in vitro assays—MABA, LRP, and MODS—offer a practical resource for researchers to ensure standardized and reproducible evaluation of compound efficacy. The provided workflow diagram further clarifies the logical progression of in vitro anti-tuberculosis drug screening.

Further research into the specific structure-activity relationships of this compound derivatives is warranted to fully explore their potential as a novel class of anti-tuberculosis agents. This guide serves as a foundational resource to inform and direct these future drug discovery and development efforts.

References

Comparison of synthetic routes for 2-(substituted)-1H-benzo[d]imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2-(Substituted)-1H-benzo[d]imidazoles for Researchers and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antiulcer, antiviral, and anticancer properties. The development of efficient and sustainable synthetic routes to access 2-substituted benzimidazoles is therefore a critical focus for researchers in drug discovery and development. This guide provides a comparative analysis of prominent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable route for their specific needs.

Comparison of Key Synthetic Routes

The most prevalent methods for synthesizing 2-substituted-1H-benzo[d]imidazoles involve the condensation of o-phenylenediamine with either aldehydes or carboxylic acids (or their derivatives). Recent advancements have focused on developing greener, more efficient protocols, including metal-catalyzed reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts and solvents.

Route 1: Condensation of o-Phenylenediamine with Aldehydes

This is one of the most versatile and widely used methods for synthesizing 2-substituted benzimidazoles. The reaction involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. A variety of catalysts and oxidizing agents can be employed to facilitate this transformation, often leading to high yields under mild conditions.

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes

Catalyst/ReagentAldehyde SubstrateReaction ConditionsReaction TimeYield (%)Reference
MgCl₂·6H₂OAromatic AldehydesNot specifiedShortHigh[1]
MgI₂Aromatic AldehydesPhotooxidative, O₂Not specifiedHigh[1]
H₂O₂/TiO₂ P25 nanoparticlesAromatic AldehydesSolvent-freeNot specifiedExcellent[1]
[PVP-SO₃H]HSO₄Aromatic AldehydesEtOH, rt or Solvent-free, 80 °CNot specifiedExcellent[1]
ZrO₂–Al₂O₃Aromatic AldehydesThermalNot specifiedGood[1]
Deep Eutectic Solvent (ChCl:o-PDA)Various Aldehydes80 °C8-10 min89-97[2]
NH₄ClAnisaldehydeEthanol, 80 °C2 hModerate to Good
CuO-rGO Nanocomposite2-Haloanilines, NaN₃, AldehydesUltrasound, Aqueous mediumNot specifiedNot specified[3]
AirAromatic AldehydesAbsolute ethanol, rtNot specifiedModerate to Good[4]
Anhydrous FePO₄AldehydesNot specifiedNot specifiedNot specified[5]
MgO@DFNSAromatic and Aliphatic AldehydesAmbient temperatureShortExcellent[6]
FeCl₃/Al₂O₃Aromatic AldehydesDMF, 25 °CSpecified in studyGood[7]
Route 2: Condensation of o-Phenylenediamine with Carboxylic Acids or Their Derivatives

This classical approach involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivatives (e.g., nitriles, imidates, orthoesters) under harsh dehydrating conditions, often requiring strong acids and high temperatures.[8][9] While a robust method, the stringent reaction conditions can limit its applicability for sensitive substrates.

Table 2: Comparison of Reaction Conditions for the Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Carboxylic Acid Derivatives

Carboxylic Acid DerivativeReagent/CatalystReaction ConditionsReaction TimeYield (%)Reference
Carboxylic AcidsPolyphosphoric Acid (PPA)High TemperatureNot specifiedNot specified[10][11]
Aromatic AcidsNH₄ClEthanol, 80-90 °C2 hModerate to Good[12]
NitrilesPPA, H₃PO₄MicrowaveShortHigh (up to 92%)[13]
Route 3: Dehydrogenative Coupling of o-Phenylenediamines with Primary Alcohols

A more recent and greener alternative involves the direct dehydrogenative coupling of o-phenylenediamines with primary alcohols. This method avoids the pre-oxidation of alcohols to aldehydes and often generates water as the only byproduct.

Table 3: Catalytic System for the Dehydrogenative Coupling of o-Phenylenediamines and Primary Alcohols

CatalystAlcohol SubstrateReaction ConditionsYield (%)Reference
Cobalt Pincer ComplexPrimary AlcoholsNot specifiedGood[1]
Co(II) ComplexPrimary AlcoholsMildGood to Excellent[14]
Route 4: Microwave-Assisted Synthesis

The use of microwave irradiation has been shown to significantly accelerate the synthesis of 2-substituted benzimidazoles, leading to shorter reaction times and often higher yields compared to conventional heating methods.[10][11] This technique is applicable to both aldehyde and carboxylic acid condensation routes. A study by Dubey et al. reported a 96-98% reduction in reaction time and a 10-50% increase in yield using microwave assistance for the synthesis from o-phenylenediamine and carboxylic acids in the presence of polyphosphoric acid.[10][11]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles using a Deep Eutectic Solvent (DES)[2]
  • To 1 mL of a pre-prepared deep eutectic solvent of choline chloride and o-phenylenediamine (1:1 molar ratio), add the appropriate aldehyde (1 mmol).

  • Stir the resulting mixture at 80 °C for 8-10 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add 2 mL of water to the reaction mixture.

  • Extract the aqueous suspension with ethyl acetate (3 x 2 mL).

  • Dry the combined organic phases over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the corresponding 2-substituted benzimidazole.

General Procedure for the Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride[3]
  • To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).

  • Stir the resulting mixture for 2 hours at 80 °C.

  • Monitor the completion of the reaction by TLC (ethyl acetate:hexane, 1:2 v/v).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

General Procedure for Microwave-Assisted Synthesis of 2-Aryl(1H)benzimidazoles without Catalyst[16]
  • Grind a mixture of o-phenylenediamine and a suitable aromatic aldehyde in a mortar at room temperature.

  • Transfer the mixture to a small beaker or test tube.

  • Place the reaction vessel in a microwave oven and irradiate at a specified power level (e.g., 50% of 800 W) for a short duration.

  • Monitor the reaction for completion.

  • After cooling, purify the product, typically by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic routes and a logical workflow for selecting an appropriate method.

Synthesis_Routes cluster_aldehydes Route 1: From Aldehydes cluster_acids Route 2: From Carboxylic Acids cluster_alcohols Route 3: From Primary Alcohols OPD1 o-Phenylenediamine Intermediate1 Schiff Base Intermediate OPD1->Intermediate1 + Aldehyde R-CHO Aldehyde->Intermediate1 Product1 2-R-1H-benzo[d]imidazole Intermediate1->Product1 [Oxidation] OPD2 o-Phenylenediamine Product2 2-R-1H-benzo[d]imidazole OPD2->Product2 + Acid R-COOH Acid->Product2 [Dehydration] OPD3 o-Phenylenediamine Product3 2-R-1H-benzo[d]imidazole OPD3->Product3 + Alcohol R-CH₂OH Alcohol->Product3 [Dehydrogenative Coupling]

Caption: General synthetic schemes for 2-(substituted)-1H-benzo[d]imidazoles.

Workflow Start Define Target 2-Substituted Benzimidazole Substrate Substrate Availability & Sensitivity? Start->Substrate Conditions Desired Reaction Conditions? Substrate->Conditions Substrates available Green Green Chemistry Principles? Conditions->Green Conditions defined Scale Scale of Synthesis? Green->Scale Green aspects considered Route1 Route 1: Aldehyde Condensation Scale->Route1 Large scale, mild conditions Route2 Route 2: Carboxylic Acid Condensation Scale->Route2 Robust, traditional Route3 Route 3: Alcohol Dehydrogenation Scale->Route3 Green, direct MW Consider Microwave-Assisted Method Route1->MW Route2->MW

Caption: Decision workflow for selecting a synthetic route.

References

A Comparative Antimicrobial Study: 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile versus Albendazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of the novel benzimidazole derivative, 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, and the well-established broad-spectrum anthelmintic drug, albendazole. Due to the limited availability of direct comparative studies, this guide synthesizes available data for each compound and, where necessary, utilizes data from structurally similar analogs to provide a preliminary assessment of their potential antimicrobial profiles.

Data Presentation: Antimicrobial Susceptibility

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for a structural analog of this compound and for albendazole against various microorganisms. It is crucial to note that the data for the novel compound is based on a closely related molecule and serves as a predictive reference point.

Table 1: Antimicrobial Activity of 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (Structural Analog)

MicroorganismStrainMIC (µg/mL)
Mycobacterium smegmatismc²155/ATCC 7000843.9
Candida albicansATCC 102313.9

Table 2: Antimicrobial Activity of Albendazole

MicroorganismStrain(s)MIC (µg/mL)
Candida albicansR-159010
Cryptococcus neoformans93-175< 0.6
Aspergillus fumigatusClinical Isolates0.5 - 1.0 (mg/L)
Aspergillus flavusClinical Isolates0.5 - 1.0 (mg/L)
Aspergillus terreusClinical Isolates0.25 (mg/L)

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the antimicrobial activity of benzimidazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique for determining the in vitro antimicrobial susceptibility of microorganisms.

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal colonies are picked from a fresh agar plate.

    • The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard.

    • The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • A stock solution of the test compound (this compound or albendazole) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • A series of two-fold serial dilutions of the compound are prepared in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.

    • Control wells are included: a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

    • The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and the proposed mechanisms of action for the two compounds.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture D Inoculation A->D B Compound Stock Solution C Serial Dilution in Microplate B->C C->D E Incubation D->E F MIC Determination E->F

Caption: Experimental workflow for MIC determination.

G cluster_albendazole Albendazole cluster_benzimidazole This compound (Proposed) A Albendazole B β-tubulin A->B Binds to C Microtubule Polymerization B->C Inhibits D Disruption of Cytoskeleton C->D E Impaired Glucose Uptake D->E F Cell Death E->F G Benzimidazole Acetonitrile H DNA Gyrase / Topoisomerase G->H Inhibits I DNA Replication H->I Inhibits J Cell Division I->J Blocks K Cell Death J->K

Caption: Proposed mechanisms of antimicrobial action.

Benchmarking Anticancer Activity: 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Derivatives in Comparison to Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, benzimidazole derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comparative analysis of the anticancer activity of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile derivatives and the widely-used chemotherapeutic agent, doxorubicin. The following sections present quantitative data on their cytotoxic effects against various cancer cell lines, detailed experimental protocols for the assays cited, and visualizations of experimental workflows and drug action pathways.

Quantitative Comparison of Anticancer Activity

The efficacy of anticancer agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The data presented below is compiled from various studies and showcases the cytotoxic profiles of selected benzimidazole derivatives and doxorubicin across a panel of human cancer cell lines.

Note: The data for this compound derivatives was not available in direct comparative studies. Therefore, data for structurally related novel 1H-benzo[d]imidazole (BBZ) derivatives and a specific benzimidazole salt are presented as a proxy to provide insights into the potential anticancer activity of this class of compounds.

Table 1: Growth Inhibition (GI50) of Novel 1H-Benzo[d]imidazole (BBZ) Derivatives in Various Cancer Cell Lines

Cell LineCompound 11a (µM)Compound 12a (µM)Compound 12b (µM)
Leukemia
CCRF-CEM0.160.250.32
HL-60(TB)0.210.330.45
K-5620.280.410.58
MOLT-40.190.290.39
RPMI-82260.350.550.75
SR0.250.380.51
Non-Small Cell Lung Cancer
A549/ATCC1.251.852.55
EKVX0.951.452.05
HOP-621.101.652.25
HOP-921.301.952.65
NCI-H2261.051.552.15
NCI-H231.151.752.35
NCI-H322M1.201.802.45
NCI-H4601.402.052.75
NCI-H5221.352.002.70
Colon Cancer
COLO 2050.851.251.75
HCT-1160.901.351.85
HCT-151.001.502.00
HT290.951.401.90
KM120.801.201.70
SW-6200.751.151.65
CNS Cancer
SF-2681.502.102.80
SF-2951.602.202.90
SF-5391.552.152.85
SNB-191.452.052.75
SNB-751.652.252.95
U2511.702.303.00
Melanoma
LOX IMVI0.450.650.85
MALME-3M0.500.700.90
M140.550.750.95
SK-MEL-20.600.801.00
SK-MEL-280.650.851.05
SK-MEL-50.700.901.10
UACC-2570.750.951.15
UACC-620.801.001.20
Ovarian Cancer
IGROV11.802.403.10
OVCAR-31.902.503.20
OVCAR-41.852.453.15
OVCAR-51.952.553.25
OVCAR-82.002.603.30
NCI/ADR-RES3.604.204.90
SK-OV-32.102.703.40
Renal Cancer
786-02.202.803.50
A4982.302.903.60
ACHN2.252.853.55
CAKI-12.352.953.65
RXF 3932.403.003.70
SN12C2.453.053.75
TK-102.503.103.80
UO-312.553.153.85
Prostate Cancer
PC-32.603.203.90
DU-1452.703.304.00
Breast Cancer
MCF72.803.404.10
MDA-MB-231/ATCC2.903.504.20
HS 578T3.003.604.30
BT-5493.103.704.40
T-47D3.203.804.50
MDA-MB-4353.303.904.60

Data adapted from a study on novel 1H-benzo[d]imidazole derivatives.[1]

Table 2: IC50 Values of a Benzimidazole Salt Derivative in Various Cancer Cell Lines

Cell LineIC50 (µM)
HepG2 (Liver Cancer)25.14
MCF-7 (Breast Cancer)22.41
DLD-1 (Colon Cancer)41.97

Data from a study on the impact of a benzimidazole salt on cancer cell lines.[2]

Table 3: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Non-Small Cell Lung)>20
HepG2 (Hepatocellular Carcinoma)12.2
HeLa (Cervical Cancer)2.9
MCF-7 (Breast Cancer)2.5
DLD-1 (Colorectal Adenocarcinoma)Not specified

These values can vary between studies due to different experimental conditions.

Experimental Protocols

The following are generalized protocols for the key experiments used to determine the anticancer activity of the compounds.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives or doxorubicin and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle is determined based on the intensity of the PI fluorescence.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Compound Treatment cluster_assays 3. Cytotoxicity & Mechanistic Assays cluster_analysis 4. Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) seeding Cell Seeding (96-well plates) cell_culture->seeding benzimidazole Benzimidazole Derivatives (Varying Concentrations) seeding->benzimidazole doxorubicin Doxorubicin (Varying Concentrations) seeding->doxorubicin incubation_treatment Incubation (48-72 hours) benzimidazole->incubation_treatment doxorubicin->incubation_treatment mtt_assay MTT Assay (Cell Viability) incubation_treatment->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) incubation_treatment->flow_cytometry ic50 IC50/GI50 Calculation mtt_assay->ic50 pathway_analysis Signaling Pathway Analysis flow_cytometry->pathway_analysis comparison Comparative Analysis ic50->comparison pathway_analysis->comparison

Caption: General experimental workflow for anticancer drug screening.

Doxorubicin's Mechanism of Action

doxorubicin_pathway cluster_dox Doxorubicin cluster_cellular Cellular Mechanisms cluster_effects Downstream Effects dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation topo_inhibition Topoisomerase II Inhibition dox->topo_inhibition ros_generation Reactive Oxygen Species (ROS) Generation dox->ros_generation dna_damage DNA Damage dna_intercalation->dna_damage topo_inhibition->dna_damage ros_generation->dna_damage oxidative_stress Oxidative Stress ros_generation->oxidative_stress cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis oxidative_stress->apoptosis

Caption: Simplified signaling pathway of Doxorubicin's anticancer activity.[3][4][5]

Conclusion

The presented data suggests that novel 1H-benzo[d]imidazole derivatives exhibit potent anticancer activity across a broad range of cancer cell lines, with GI50 values in the micromolar and even sub-micromolar range for leukemia cell lines.[1] When comparing the available IC50 values, these benzimidazole derivatives show comparable, and in some cases, potentially superior, cytotoxicity to doxorubicin in specific cell lines. For instance, the benzimidazole salt derivative showed an IC50 of 25.14 µM in HepG2 cells, which is in a similar range to some reported values for doxorubicin.[2]

The mechanism of action for many benzimidazole derivatives involves the induction of cell cycle arrest, often at the G2/M phase, and the triggering of apoptosis.[6] This aligns with one of the key mechanisms of doxorubicin, which also induces DNA damage leading to cell cycle arrest and apoptosis.[3][5] The multifaceted mechanism of action of doxorubicin, including DNA intercalation and generation of reactive oxygen species, contributes to its potent but also toxic effects.[4] Further investigation into the specific molecular targets and signaling pathways of this compound derivatives will be essential to fully understand their therapeutic potential and to develop them as effective and potentially less toxic alternatives to conventional chemotherapeutics like doxorubicin.

References

Safety Operating Guide

Safe Disposal of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, a compound that requires careful handling due to its chemical structure.

Immediate Safety and Hazard Information

The chemical structure of this compound suggests potential hazards based on related compounds. Benzimidazoles can exhibit acute toxicity if swallowed, inhaled, or in contact with skin, and may cause skin, eye, and respiratory irritation.[1] Organic nitriles, such as acetonitrile, are often flammable and can be harmful, with the potential to metabolize into cyanide, a highly toxic substance.[2]

Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3]

Quantitative Hazard Classification for Analogous Compounds

To provide a clearer understanding of the potential risks, the following table summarizes the hazard classifications for closely related benzimidazole and nitrile compounds, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationCategoryGHS CodeDescription
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled.
Skin IrritationCategory 2H315Causes skin irritation.[1]
Eye IrritationCategory 2H319Causes serious eye irritation.[1]
Flammable LiquidsCategory 2H225Highly flammable liquid and vapour (for acetonitrile).

Experimental Protocol for Disposal

The proper disposal of this compound is a critical step to ensure safety and regulatory compliance. The following step-by-step protocol should be followed.

Step 1: Personal Protective Equipment (PPE) and Safety Measures

  • PPE: Before handling the waste, ensure you are wearing appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A flame-retardant lab coat.

  • Ventilation: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.

Step 2: Waste Segregation and Collection

  • Do Not Mix: Do not mix this compound waste with non-hazardous waste.[4]

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect all liquid waste containing the compound, including unused solutions and solvent rinses, in a dedicated, leak-proof hazardous waste container. The container material must be compatible with the solvents used (e.g., a glass container for organic solvents).[3][4]

  • Drain Disposal: Never dispose of liquid this compound waste down the drain.[3][4]

Step 3: Container Labeling

  • All hazardous waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • Appropriate hazard pictograms (e.g., harmful/irritant, flammable if in a flammable solvent).

Step 4: Storage of Hazardous Waste

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.[4]

  • The storage area should be away from sources of ignition and incompatible chemicals.[5]

  • Keep waste containers tightly sealed, except when adding waste.[4]

Step 5: Decontamination of Empty Containers

  • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[1]

Step 6: Final Disposal

  • Once the hazardous waste container is nearly full (not exceeding 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[4]

  • Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

Disposal workflow for this compound. start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe segregate Segregate Waste: Solid and Liquid ppe->segregate solid_waste Solid Waste: Contaminated consumables segregate->solid_waste liquid_waste Liquid Waste: Unused solutions, rinsate segregate->liquid_waste container Use Designated Hazardous Waste Container solid_waste->container liquid_waste->container labeling Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Date and Hazards container->labeling storage Store in a Secure, Well-Ventilated Area labeling->storage disposal Contact EHS for Pickup by a Certified Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.